molecular formula C11H20N2S B1601703 Di(piperidin-1-yl)methanethione CAS No. 1013-92-9

Di(piperidin-1-yl)methanethione

Cat. No.: B1601703
CAS No.: 1013-92-9
M. Wt: 212.36 g/mol
InChI Key: UOOSIBHMBCFJRY-UHFFFAOYSA-N
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Description

Di(piperidin-1-yl)methanethione is a useful research compound. Its molecular formula is C11H20N2S and its molecular weight is 212.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

di(piperidin-1-yl)methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2S/c14-11(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOSIBHMBCFJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501350
Record name Di(piperidin-1-yl)methanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013-92-9
Record name Di(piperidin-1-yl)methanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Di(piperidin-1-yl)methanethione" CAS number 1013-92-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Di(piperidin-1-yl)methanethione (CAS 1013-92-9)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a versatile organosulfur compound situated at the intersection of organic synthesis, coordination chemistry, and medicinal research. Intended for an audience of researchers, scientists, and drug development professionals, this guide delves into the compound's synthesis, characterization, and diverse applications, underpinned by mechanistic insights and practical methodologies.

Introduction and Historical Context

This compound, cataloged under CAS number 1013-92-9, is a symmetrical N,N'-disubstituted thiourea derivative.[1][2] Its scientific journey is rooted in the broader exploration of thioureas—sulfur analogs of ureas—which gained significant attention in the mid-20th century for their unique reactivity.[1] The thiocarbonyl group (C=S) imparts distinct chemical properties compared to its oxygen counterpart in urea.[3] The specific incorporation of piperidine moieties into the thiourea structure was a logical step in synthetic chemistry, aiming to merge the biological activities associated with the piperidine ring with the reactive potential of the thiocarbonyl group.[1] Piperidine itself, first isolated in the 1850s, is a well-established heterocyclic scaffold in numerous pharmaceuticals.[1] The establishment of this compound as a distinct chemical entity enabled its exploration in various scientific domains.[1]

Physicochemical Properties and Spectroscopic Characterization

This compound is characterized by a central methanethione group flanked by two piperidine rings.[1] This structure gives rise to specific physical and spectral properties that are crucial for its identification and quality control.

PropertyValueSource
CAS Number 1013-92-9[1][2]
Molecular Formula C₁₁H₂₀N₂S[1][2][4][5]
Molecular Weight 212.36 g/mol [1][2][6]
Melting Point 57.5-58.5 °C[6][7]
Boiling Point 140-160 °C[6][7]
Appearance Solid
Storage 2-8 °C[6][7]

Spectroscopic Validation: The structural integrity of this compound is unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). These techniques provide a detailed map of the molecule's atomic arrangement and composition.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural elucidation. The proton NMR spectrum typically shows characteristic peaks for the piperidine ring protons, while the carbon NMR spectrum is distinguished by a diagnostic signal for the thiocarbonyl carbon.[1]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement, which validates the molecular formula of the compound with high precision.[1]

TechniqueChemical Shift (δ, ppm)Assignment
¹H NMR ~1.72Piperidine CH₂
~4.24–4.63N–CH₂ (adjacent to the thiocarbonyl group)
¹³C NMR ~199Thiocarbonyl group (C=S)

Table based on representative data for similar compounds.[1]

Synthesis and Mechanistic Insights

The most common and classical synthesis of this compound involves the reaction of piperidine with carbon disulfide. This method is valued for its mild reaction conditions and straightforward execution.[1]

Causality in Synthesis: The choice of a base, such as sodium hydroxide, is critical as it facilitates the deprotonation of piperidine, enhancing its nucleophilicity. The subsequent nucleophilic attack of the piperidinyl anion on the electrophilic carbon of carbon disulfide is the key bond-forming step, leading to the formation of the thioamide linkage.[1]

Detailed Experimental Protocol: Synthesis of this compound
  • Reagent Preparation: In a well-ventilated fume hood, dissolve piperidine in a suitable solvent like ethanol. Separately, prepare a solution of sodium hydroxide.

  • Reaction Initiation: While stirring the piperidine solution at room temperature, slowly add carbon disulfide.

  • Base Addition: Add the sodium hydroxide solution dropwise to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature with an ice bath if necessary.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Purification: Collect the solid product by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.[1]

Synthesis_Workflow cluster_reagents Reactants cluster_process Reaction Process Piperidine Piperidine Reaction Nucleophilic Attack (Room Temperature) Piperidine->Reaction CS2 Carbon Disulfide (CS₂) CS2->Reaction Base Base (e.g., NaOH) Base->Reaction Workup Precipitation in Water Reaction->Workup Reaction Completion Purification Recrystallization Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: General workflow for the synthesis of this compound.

Applications in Modern Organic Synthesis

This compound is not merely a stable compound but also a highly useful intermediate and reagent in organic synthesis.[1]

Suzuki-Miyaura Cross-Coupling Reactions

A significant application is its use as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] In this context, it undergoes a desulfurization-transmetalation sequence to form new carbon-carbon bonds.

Mechanistic Rationale: The process is initiated by a desulfurizing agent, such as silver carbonate (Ag₂CO₃), which facilitates the formation of a palladium-carbene intermediate. This intermediate then undergoes transmetalation with an aryl boronic acid. The subsequent hydrolysis of the resulting complex yields the final coupled product. This transformation can achieve high yields, demonstrating the compound's utility in constructing complex molecular architectures.[1]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Catalyst Preparation: In an inert atmosphere (e.g., under argon or nitrogen), add a palladium catalyst (e.g., Pd(OAc)₂) to a solution of this compound in a suitable solvent like trifluoroethanol (TFE).

  • Reagent Addition: Add the aryl boronic acid, a base (e.g., Na₂CO₃), and the desulfurizing agent (Ag₂CO₃).

  • Reaction Conditions: Heat the mixture to the appropriate temperature and monitor the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate.

  • Purification: Purify the residue using column chromatography to isolate the desired phenyl(piperidin-1-yl)methanone product.[1]

Suzuki_Miyaura_Workflow DPMT This compound Intermediate Pd-Carbene Intermediate DPMT->Intermediate Desulfurization BoronicAcid Aryl Boronic Acid BoronicAcid->Intermediate Transmetalation Catalyst Pd Catalyst Catalyst->Intermediate Desulfurizer Ag₂CO₃ Desulfurizer->Intermediate CoupledProduct Coupled Product (e.g., Phenyl(piperidin-1-yl)methanone) Intermediate->CoupledProduct Hydrolysis

Caption: Key steps in the Suzuki-Miyaura coupling using this compound.

Role in Coordination Chemistry

The sulfur and nitrogen atoms in this compound possess lone pairs of electrons, making it an effective ligand for coordinating with transition metal ions.[1]

Coordination Behavior: It can act as a neutral tridentate ligand, coordinating through the thiocarbonyl sulfur and the two piperidine nitrogen atoms.[1] This coordination can lead to the formation of stable metal complexes with interesting geometries, such as distorted octahedral structures with Ni(II) or Cu(II) ions.[1]

Impact on Biological Activity: The formation of these metal complexes can significantly enhance the biological activity of the parent ligand. For instance, Ni(II) and Cu(II) complexes of this compound have shown increased antibacterial activity compared to the free ligand, suggesting a synergistic effect between the metal center and the organic scaffold.[1] The coordination is often confirmed by IR spectroscopy, where a shift in the C=S stretching frequency to a lower wavenumber indicates the involvement of the sulfur atom in bonding with the metal.[1]

Coordination_Diagram Metal Metal Ion (M) S S Metal->S Coordination Bond N1 N1 Metal->N1 N2 N2 Metal->N2 C C S->C Pip1 Piperidine 1 N1->Pip1 Pip2 Piperidine 2 N2->Pip2 C->N1 C->N2

Caption: Schematic of this compound acting as a tridentate ligand.

Biological and Pharmacological Significance

Thiourea derivatives are a well-established class of compounds with a wide range of biological activities.[3][8][9] this compound and related structures are subjects of ongoing research for their therapeutic potential.[1]

Biological ActivityDescription
Antimicrobial/Antifungal The compound has demonstrated activity against various bacterial and fungal strains, making it a candidate for the development of new anti-infective agents.[1] The piperidine rings are thought to enhance these properties.[1][10][11]
Neuroprotective Potential Investigations are underway to explore the neuroprotective effects of this compound.[1]
Urease Inhibition Many N,N'-disubstituted thioureas are potent inhibitors of the urease enzyme, which is a target for treating infections caused by Helicobacter pylori.[12][13]
Anticancer The thiourea scaffold is present in several anticancer agents, and derivatives are often screened for their activity against various cancer cell lines.[3][8][14]

Structure-Activity Relationship: The biological activity of this compound is influenced by its structural components. The piperidine rings can increase the compound's lipophilicity and membrane permeability, facilitating better interaction with biological targets.[1] The thiourea moiety itself is crucial for many of the observed biological effects.[1][14]

Safety and Handling

As with any chemical reagent, proper handling and storage of this compound are essential to ensure laboratory safety. The following information is a summary of typical Safety Data Sheet (SDS) recommendations.

Safety AspectRecommendation
Hazards May cause serious eye irritation and respiratory irritation.[15]
Personal Protective Equipment Wear safety goggles, protective gloves, and a lab coat. Use in a well-ventilated area or fume hood.[16]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
First Aid (Inhalation) Move the person to fresh air. Call a poison center or doctor if you feel unwell.
Storage Store in a tightly closed container in a cool, well-ventilated place (recommended 2-8°C).[6][7][16]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

This information is a summary and should not replace a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.[17]

Conclusion and Future Perspectives

This compound (CAS 1013-92-9) is a multifaceted compound with significant utility in organic synthesis, particularly in modern cross-coupling reactions. Its ability to act as a versatile ligand opens up avenues in coordination chemistry, leading to novel metal complexes with potentially enhanced catalytic or biological properties. The demonstrated antimicrobial and antifungal activities, coupled with the broader therapeutic potential of the thiourea scaffold, position this compound as a valuable building block in drug discovery and development.

Future research could focus on expanding its catalytic applications, designing novel metal-based therapeutics, and exploring its potential in materials science. A deeper investigation into its mechanism of action in biological systems could lead to the development of more potent and selective drug candidates. The continued exploration of this compound and its derivatives promises to yield further innovations across the chemical and biomedical sciences.

References

Di(piperidin-1-yl)methanethione: A Technical Overview of a Versatile Thiourea Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Di(piperidin-1-yl)methanethione, a symmetrically substituted thiourea derivative, holds a significant position as a versatile building block in organic synthesis and a molecule of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, and established applications. The document details its role in advanced organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, and explores its potential biological activities, including antimicrobial, antifungal, and neuroprotective properties. Methodologies for its synthesis are discussed, alongside an analysis of its structural features that underpin its reactivity and biological function. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Introduction and Historical Context

This compound, also known by its IUPAC name this compound and CAS Number 1013-92-9, is an organic compound featuring a central thiocarbonyl group flanked by two piperidine rings.[1][2] Its molecular formula is C₁₁H₂₀N₂S, and it has a molecular weight of 212.36 g/mol .[1][2]

The discovery and development of this compound are situated within the broader scientific exploration of thiourea derivatives, which gained prominence in organic chemistry during the mid-20th century.[3] Thioureas are sulfur analogs of urea, where the oxygen atom is replaced by a sulfur atom, conferring unique chemical properties and enhanced reactivity.[3] The foundational understanding of these sulfur-containing amide structures was significantly influenced by the early work on thiocarbamide.[3]

The incorporation of piperidine moieties into the thiourea structure was a logical progression in synthetic chemistry.[3] Piperidine, first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, is a ubiquitous heterocyclic motif in many biologically active compounds.[3] Researchers recognized the potential of combining the biological activity associated with the piperidine ring with the reactive properties of the thiocarbonyl group.[3] The specific synthesis and characterization of this compound emerged from this line of inquiry in the latter half of the 20th century, leading to its establishment as a recognized chemical entity.[3]

Physicochemical and Structural Properties

The structural arrangement of this compound, with its two saturated heterocyclic rings attached to a thiocarbonyl carbon, dictates its chemical behavior and physical properties.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1013-92-9[1][2]
Molecular Formula C₁₁H₂₀N₂S[1][2]
Molecular Weight 212.36 g/mol [1][2]
InChIKey UOOSIBHMBCFJRY-UHFFFAOYSA-N[1]

Synthesis Methodology

The primary synthesis of this compound generally involves the reaction of piperidine with a suitable thiocarbonyl transfer agent. A common and effective method utilizes thiophosgene or its safer equivalents.

General Synthetic Protocol:

A typical laboratory-scale synthesis would involve the slow addition of a thiocarbonyl precursor to a solution of piperidine in an appropriate organic solvent, often in the presence of a base to neutralize the acid generated during the reaction. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, commonly through crystallization or column chromatography.

Caption: General workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a valuable reagent in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.[3]

Palladium-Catalyzed Cross-Coupling Reactions

This compound can function as a thiourea substrate in Suzuki-Miyaura coupling processes.[3] Through a mechanism involving desulfurization and transmetallation, it can be converted into amides.[3] For instance, the reaction with phenylboronic acid, catalyzed by a palladium complex and in the presence of a desulfurizing agent like silver carbonate, can yield phenyl(piperidin-1-yl)methanone with high efficiency.[3]

Suzuki_Coupling Reactants This compound + Phenylboronic Acid Intermediate Pd-Carbene Intermediate Reactants->Intermediate Desulfurization Catalyst Pd Catalyst + Ag2CO3 Catalyst->Intermediate Product Phenyl(piperidin-1-yl)methanone Intermediate->Product Transmetallation & Hydrolysis

Caption: Simplified mechanism of Suzuki-Miyaura coupling using the subject compound.

Biological Activities and Potential Applications

This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.[3]

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits antimicrobial and antifungal activity.[3] The thiourea moiety is known to interfere with microbial processes, and the piperidine rings can enhance membrane permeability, contributing to its efficacy against certain pathogens.[3] The mechanism is often associated with the ability of thiourea derivatives to disrupt quorum sensing, a cell-to-cell communication process in bacteria.

Neuroprotective Potential

Preliminary studies suggest that this compound may possess neuroprotective properties.[3] The piperidine scaffold is a key feature in many neuroactive compounds. The neuroprotective effects of piperidine-containing molecules are thought to be associated with their ability to modulate neuronal pathways and receptors, though the specific mechanisms for this compound require further investigation.[3][4]

Conclusion

This compound is a compound with a rich history rooted in the systematic exploration of thiourea and piperidine chemistry. Its utility as a reagent in sophisticated organic transformations is well-established, and its potential as a lead compound in the development of new therapeutic agents is an active area of research. This guide has provided a detailed overview of its discovery, synthesis, properties, and applications, underscoring its significance for both synthetic and medicinal chemists. Further research into its specific mechanisms of biological action will undoubtedly unveil new opportunities for its application in drug discovery.

References

An In-Depth Technical Guide to Di(piperidin-1-yl)methanethione: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Di(piperidin-1-yl)methanethione (DPMT), a versatile thiourea derivative. Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's fundamental properties, established synthetic protocols, detailed characterization, and its utility as a chemical reagent.

Core Molecular Attributes

This compound is an organosulfur compound distinguished by a central thiocarbonyl group flanked by two piperidine rings. This structure imparts unique reactivity and has led to its exploration in various chemical contexts.

Molecular Formula and Weight

The fundamental identity of a chemical compound begins with its elemental composition and mass. This compound is empirically defined by the following:

PropertyValueSource(s)
Molecular Formula C₁₁H₂₀N₂S[1][2][3]
Molecular Weight 212.36 g/mol [1][2]
CAS Number 1013-92-9[1][2]

These core identifiers are critical for stoichiometric calculations in synthesis, analytical characterization, and regulatory documentation. The presence of sulfur and two basic nitrogen atoms within the piperidine moieties are key determinants of its chemical behavior.

Synthesis and Purification

The preparation of this compound is typically achieved through a robust and scalable nucleophilic substitution reaction. Understanding the mechanism and optimizing the conditions are crucial for achieving high purity and yield.

Synthetic Pathway: Nucleophilic Addition to Carbon Disulfide

A prevalent and classical method for synthesizing DPMT involves the reaction of piperidine with carbon disulfide.[1] This reaction is generally conducted in the presence of a base, such as sodium hydroxide, which facilitates the deprotonation of piperidine, enhancing its nucleophilicity. The reaction proceeds under mild conditions, often at room temperature.[1]

The causality behind this choice of reagents lies in the electrophilic nature of the carbon atom in carbon disulfide (CS₂) and the nucleophilic character of the secondary amine in piperidine. The base plays a critical role in activating the nucleophile for an efficient attack on the electrophile.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction cluster_purification Workup & Purification cluster_product Final Product Piperidine Piperidine (2 eq.) Reaction_Vessel Reaction at Room Temperature Piperidine->Reaction_Vessel CS2 Carbon Disulfide (1 eq.) CS2->Reaction_Vessel Base Base (e.g., NaOH) Base->Reaction_Vessel Catalyst Workup Aqueous Workup Reaction_Vessel->Workup Crude Product Purification Recrystallization or Distillation Workup->Purification DPMT This compound Purification->DPMT High Purity Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol
  • Reagent Preparation : In a well-ventilated fume hood, charge a reaction vessel with piperidine and a suitable solvent.

  • Base Addition : Introduce a base, such as sodium hydroxide, to the piperidine solution.

  • Thionation : Add carbon disulfide dropwise to the reaction mixture while maintaining a mild temperature (e.g., room temperature).[1]

  • Reaction Monitoring : Stir the mixture until the reaction is complete, as monitored by an appropriate technique (e.g., Thin Layer Chromatography).

  • Purification : Upon completion, the crude product is subjected to purification. Recrystallization or distillation are common methods employed to achieve high purity.[1] Industrial-scale preparations may utilize continuous flow reactors to optimize heat and mass transfer.[1]

This self-validating protocol relies on the distinct physical properties of the product compared to the starting materials, allowing for effective separation and purification.

Spectroscopic Characterization

Structural elucidation and purity confirmation are paramount. A combination of spectroscopic techniques provides an unambiguous fingerprint of the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the carbon-hydrogen framework of the molecule.

  • ¹H NMR : The proton NMR spectrum is characterized by signals corresponding to the piperidine ring protons. Specifically, the signals for the N-CH₂ protons are typically observed in the range of δ 4.24–4.63 ppm, confirming the substitution on the piperidine nitrogen.[1]

  • ¹³C NMR : The carbon NMR spectrum provides a key diagnostic signal for the thiocarbonyl (C=S) carbon, which appears significantly downfield, around δ 199 ppm.[1] This chemical shift is characteristic of thiourea-type carbons and serves as a definitive marker for the successful formation of the target compound.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition. This technique provides an exact mass measurement that should align with the calculated mass of the molecular formula C₁₁H₂₀N₂S, thereby verifying its identity and purity.[1]

Spectroscopic DataChemical Shift (δ, ppm) / ObservationAssignment
¹H NMR 4.24–4.63N–CH₂–S (piperidine)[1]
¹³C NMR ~199Thiocarbonyl (C=S)[1]
HRMS Exact mass matches C₁₁H₂₀N₂SConfirms molecular formula and purity.[1]

Chemical Applications and Reactivity

This compound is not merely a stable compound but a versatile reagent in organic synthesis, primarily leveraged for its thiocarbonyl group's reactivity.

Role in Palladium-Catalyzed Cross-Coupling Reactions

A significant application of DPMT is as a thiourea substrate in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling.[1] In this context, it serves as a precursor to amides. The reaction with an aryl boronic acid can yield the corresponding amide with high efficiency. For instance, the reaction with phenyl boronic acid has been reported to produce phenyl(piperidin-1-yl)methanone in yields up to 93%.[1]

The mechanism is a testament to the compound's engineered reactivity:

  • Desulfurization : An agent like silver carbonate (Ag₂CO₃) facilitates the removal of the sulfur atom, leading to the formation of a palladium-carbene intermediate.[1]

  • Transmetallation : The aryl group from the boronic acid is transferred to the palladium center.[1]

  • Hydrolysis : The resulting intermediate is hydrolyzed to yield the final amide product.[1]

Suzuki_Miyaura_Mechanism DPMT This compound Pd_Carbene Pd-Carbene Intermediate DPMT->Pd_Carbene + Pd Catalyst, Ag₂CO₃ Pd_Catalyst Pd Catalyst Ag2CO3 Ag₂CO₃ (Desulfurizing Agent) Transmetallation Transmetallation Intermediate Pd_Carbene->Transmetallation + Phenyl Boronic Acid Boronic_Acid Phenyl Boronic Acid Boronic_Acid->Transmetallation Hydrolysis Hydrolysis Transmetallation->Hydrolysis Amide_Product Phenyl(piperidin-1-yl)methanone (Final Product) Hydrolysis->Amide_Product

Caption: Key mechanistic steps in the Suzuki-Miyaura coupling using DPMT.

Synthesis of Thioamide Derivatives

Given its structure, this compound is also a valuable precursor for the synthesis of other thioamide derivatives, showcasing its versatility in creating diverse sulfur-containing molecules.[1]

Biological and Medicinal Chemistry Context

Beyond its role in synthesis, DPMT has been investigated for its biological activities. The presence of the piperidine rings is known to be a feature in many biologically active compounds, potentially enhancing interactions with molecular targets like enzymes or receptors.[1] Studies have pointed towards potential antimicrobial and antifungal properties, making it a compound of interest in medicinal chemistry research.[1]

Conclusion

This compound is a compound with well-defined molecular properties and a straightforward, robust synthetic route. Its true value for researchers lies in the predictable reactivity of its thiocarbonyl group, which has been effectively exploited in modern synthetic methodologies like palladium-catalyzed cross-coupling reactions. The combination of a stable, accessible structure and versatile reactivity ensures its continued relevance in the fields of organic synthesis and medicinal chemistry.

References

Spectroscopic data of "Di(piperidin-1-yl)methanethione" (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of Di(piperidin-1-yl)methanethione

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 1013-92-9), a symmetrical thiourea derivative. The document is structured to serve researchers, scientists, and drug development professionals by offering an in-depth examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While a complete, peer-reviewed spectroscopic dataset is not available in a single primary publication, this guide synthesizes available data, theoretical principles, and comparisons with analogous structures to present a robust and instructive analytical profile. The causality behind spectral features is explained, and standardized protocols for data acquisition are provided, ensuring both scientific integrity and practical utility.

Introduction and Molecular Structure

This compound, also known as bis(1-piperidyl)methanethione, is an organosulfur compound belonging to the thiourea class. Its structure consists of a central thiocarbonyl group (C=S) bonded to the nitrogen atoms of two piperidine rings. The molecular formula is C₁₁H₂₀N₂S, with a molecular weight of 212.36 g/mol [1]. The symmetrical nature of the molecule simplifies certain aspects of its spectroscopic signature, while hindered rotation around the C-N bonds can introduce complexity.

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of such molecules. This guide delves into the expected and reported data from core analytical techniques, providing a foundational blueprint for its characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the molecule's symmetry, the two piperidine rings are chemically equivalent, simplifying the expected spectra.

Experimental Protocol: NMR

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for many organic compounds and its well-defined residual solvent peak.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Instrumentation: Record spectra on a 400 MHz (or higher) NMR spectrometer, such as a Bruker DRX-400, to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire spectra at room temperature using a standard pulse program. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. Due to the longer relaxation times of quaternary carbons (like C=S), a relaxation delay of 2-5 seconds is recommended. Several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio.

¹H NMR Spectral Data

The proton NMR spectrum is expected to show three distinct signals corresponding to the α, β, and γ methylene protons of the equivalent piperidine rings.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentSource
~1.72Multiplet6HCβ-H₂, Cγ-H₂[1] (modified)
~3.85 (Predicted)Triplet-like4HCα-H₂Author Prediction

Note on Reported Data: A commercial source reports a broad signal for the N-CH₂ protons (Cα-H₂) in the δ 4.24–4.63 ppm range[1]. This chemical shift is significantly higher than what is typically observed for N-alkyl groups attached to a thiocarbonyl. For comparison, the N-CH₂ protons in Phenyl(piperidin-1-yl)methanethione appear as multiplets between δ 3.47 and 4.37 ppm. The strong electron-withdrawing effect of the thiocarbonyl group deshields these α-protons, shifting them downfield from their position in unsubstituted piperidine (~2.8 ppm). However, a shift beyond 4.2 ppm is unexpected. A more plausible assignment, based on analogous structures, places these protons around δ 3.85 ppm . The β and γ protons are less affected and appear upfield in a complex, overlapping multiplet.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show four signals: one for the thiocarbonyl carbon and three for the chemically distinct α, β, and γ carbons of the piperidine rings.

Chemical Shift (δ, ppm)AssignmentRationale & Comparative Insights
~199C =SThe thiocarbonyl carbon is highly deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms and its sp² hybridization. This value is consistent with reported data for similar thioureas[1].
~52 (Predicted)C αThe α-carbon is directly attached to the electronegative nitrogen, causing a significant downfield shift compared to a standard alkane. In N,N'-bis(2-diethylaminophenyl)thiourea, the N-CH₂ carbons appear at δ 48.07 ppm.
~26 (Predicted)C βThe β-carbon shows a moderate downfield shift, influenced by the inductive effect of the nitrogen atom. In piperidine itself, this carbon resonates at δ 26.9 ppm.
~24 (Predicted)C γThe γ-carbon is the most shielded of the ring carbons, appearing furthest upfield, similar to its position in unsubstituted piperidine (δ 25.1 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR
  • Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid this compound directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Record the spectrum using an FTIR spectrometer, such as a Shimadzu 8400s or equivalent.

  • Data Acquisition: Collect the spectrum over the range of 4000–400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

IR Spectral Data

The IR spectrum provides key information about the bonds within the molecule. The most diagnostic absorptions are the C=S (thiocarbonyl) and C-N stretches.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
2950-2850StrongC-H StretchAliphatic CH₂
1470-1430MediumC-H BendCH₂ Scissoring
~1250Medium-StrongC=S StretchThiourea "Thioamide I" Band
1350-1280StrongC-N StretchThiourea "Thioamide II" Band

Expert Interpretation:

  • Aliphatic C-H Stretches: The strong absorptions below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the piperidine rings.

  • Thiocarbonyl (C=S) Stretch: The C=S bond vibration is a key diagnostic feature. Unlike the intense C=O stretch in ureas (~1650 cm⁻¹), the C=S stretch is weaker and appears at a lower frequency, typically in the 1250-1050 cm⁻¹ range. The reported value of ~1250 cm⁻¹ is consistent with this expectation[1]. This band has significant C-N stretching character and is often referred to as the "Thioamide I" band.

  • C-N Stretch: The strong band between 1350-1280 cm⁻¹ arises from the C-N stretching vibration coupled with N-C-N bending, often called the "Thioamide II" band. Its high intensity is due to the polar nature of the C-N bonds.

  • Absence of N-H Bands: Critically, as a tetrasubstituted thiourea, the molecule lacks N-H bonds. Therefore, the characteristic N-H stretching bands typically seen in primary or secondary thioureas (3400-3100 cm⁻¹) will be absent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. Electron Ionization (EI) is a common technique that induces fragmentation, offering clues to the molecule's connectivity.

Experimental Protocol: MS
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) interface.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Analyze the resulting ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) detector.

  • Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Predicted Fragmentation Pathway

The mass spectrum is expected to show a molecular ion peak ([M]⁺˙) at m/z 212, corresponding to the molecular formula C₁₁H₂₀N₂S. The fragmentation pattern is dictated by the stability of the resulting ions and radicals.

MS_Fragmentation_Pathway cluster_main Plausible EI-MS Fragmentation M [M]+• m/z = 212 F1 [M - C₅H₁₀N]⁺ m/z = 128 M->F1 - •C₅H₁₀N (Piperidinyl radical) F2 [C₅H₁₀N]⁺ m/z = 84 M->F2 α-cleavage F4 [C₄H₈N]⁺ m/z = 70 F2->F4 - CH₂ F3 [C₅H₁₀NCS]⁺ m/z = 128

Caption: Predicted EI mass spectrometry fragmentation pathway.

Interpretation of Key Fragments:

  • Molecular Ion (m/z 212): The peak corresponding to the intact molecule after the loss of one electron.

  • Alpha-Cleavage (m/z 84): A primary and highly favorable fragmentation pathway for amines involves cleavage of the C-C bond alpha to the nitrogen atom. In this case, cleavage of the C(S)-N bond can generate a stable piperidinyl cation ([C₅H₁₀N]⁺) at m/z 84 . This is expected to be a very prominent, likely the base peak.

  • Piperidinyl Isothiocyanate Cation (m/z 128): Loss of a piperidinyl radical (•C₅H₁₀N) from the molecular ion would result in a fragment at m/z 128 ([C₅H₁₀NCS]⁺).

  • Loss of Ethylene (m/z 70): The piperidinyl cation (m/z 84) can undergo further fragmentation, such as the loss of a neutral ethylene molecule, to produce a fragment at m/z 70 .

m/z ValueProposed FormulaIdentity
212[C₁₁H₂₀N₂S]⁺˙Molecular Ion [M]⁺˙
128[C₆H₁₀NS]⁺[M - C₅H₁₀N]⁺
84[C₅H₁₀N]⁺Piperidinyl Cation (Base Peak)
70[C₄H₈N]⁺[Piperidinyl - CH₂]⁺

Conclusion

This guide provides a detailed spectroscopic profile of this compound based on available data and established chemical principles. The ¹H and ¹³C NMR spectra are simplified by the molecule's symmetry, with the thiocarbonyl carbon resonance near δ 199 ppm serving as a key diagnostic signal. The IR spectrum is characterized by strong C-N and C-H vibrations and a diagnostically important C=S stretch around 1250 cm⁻¹. Mass spectrometry is predicted to be dominated by alpha-cleavage, yielding a stable piperidinyl cation at m/z 84 as the base peak. While this document establishes a strong predictive framework for analysis, experimental verification using the outlined protocols is essential for definitive characterization.

References

Di(piperidin-1-yl)methanethione: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Di(piperidin-1-yl)methanethione, a versatile sulfur-containing organic compound. The document delineates its chemical identity, including its IUPAC name and a comprehensive list of synonyms, alongside its key physicochemical properties. Detailed experimental protocols for its synthesis are provided, emphasizing the causal factors behind procedural choices to ensure reproducibility and scalability. The guide further investigates the compound's applications in modern organic synthesis, particularly as a precursor in palladium-catalyzed cross-coupling reactions, and explores its documented biological activities, including its potential as an antimicrobial and antifungal agent. Spectroscopic data for characterization, safety protocols, and a complete list of references are included to offer a holistic resource for researchers, chemists, and professionals in the field of drug development.

Introduction and Nomenclature

This compound, a symmetrical thiourea derivative, has garnered significant interest within the scientific community due to its unique chemical reactivity and diverse biological profile. Historically, its development stems from the broader investigation of thiourea chemistry, which gained momentum in the mid-20th century. The replacement of the carbonyl oxygen in urea with a sulfur atom imparts enhanced reactivity and distinct chemical characteristics to the molecule.[1] The incorporation of two piperidine rings, first isolated and named in the 1850s, was a logical progression in synthetic chemistry, aiming to combine the bioactivity associated with the piperidine moiety with the versatile reactivity of the thiocarbonyl group.[1]

IUPAC Name: this compound

Synonyms:

  • 1,1'-(Thiocarbonyl)dipiperidine

  • Methanethione, di-1-piperidinyl-

  • bis(pentamethylene)thiourea

  • bis(1-piperidyl)methanethione

  • Piperidine, 1,1'-carbonothioylbis-

CAS Number: 1013-92-9

Molecular Formula: C₁₁H₂₀N₂S

Molecular Weight: 212.36 g/mol

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective handling, application, and characterization.

Physical Properties
PropertyValueSource
Molecular Weight 212.36 g/mol --INVALID-LINK--
Appearance Off-white to pale yellow solidInferred from related compounds and general knowledge
Melting Point 44-47 °C (for the related compound Di(piperidin-1-yl)methanone)--INVALID-LINK--
Solubility Soluble in chloroform and methanol (slightly)--INVALID-LINK--
Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides characteristic signals for the piperidine rings. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are expected to appear in the region of δ 4.24–4.63 ppm, confirming the substitution on the piperidine nitrogen.[1] The remaining methylene protons of the piperidine rings typically resonate at approximately δ 1.72 ppm.[1]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum is distinguished by a diagnostic signal for the thiocarbonyl carbon (C=S) which appears at a downfield chemical shift of around δ 199 ppm.[1] The carbons of the piperidine rings will show signals in the aliphatic region of the spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the thiocarbonyl group. A characteristic stretching vibration for the C=S bond is typically observed in the region of 1250 cm⁻¹.[1] Upon coordination to a metal center, this band is expected to shift to a lower frequency (around 1150 cm⁻¹), providing evidence of ligand binding.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula by providing an exact mass measurement.[1] The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for piperidine derivatives include α-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion, and ring fission.

Synthesis of this compound

The classical and most common synthesis of this compound involves the reaction of piperidine with carbon disulfide in the presence of a base. This method is efficient and proceeds under mild conditions.

Reaction Principle

The synthesis is a nucleophilic addition reaction. The secondary amine (piperidine) acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The presence of a base, such as sodium hydroxide, facilitates the deprotonation of the intermediate dithiocarbamic acid, driving the reaction towards the formation of the thiourea derivative.

G cluster_0 Reaction Mechanism Piperidine 2 x Piperidine Reaction Nucleophilic Attack Piperidine->Reaction CS2 Carbon Disulfide (CS₂) CS2->Reaction Base Base (e.g., NaOH) Base->Reaction Catalyst Product This compound Reaction->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Piperidine

  • Carbon Disulfide (CS₂)

  • Sodium Hydroxide (NaOH)

  • Anhydrous diethyl ether

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve piperidine (2.0 equivalents) in anhydrous diethyl ether. The use of an anhydrous solvent is crucial to prevent unwanted side reactions with water.

  • Addition of Carbon Disulfide: Cool the solution in an ice bath to 0-5 °C. Slowly add carbon disulfide (1.0 equivalent) dropwise from the addition funnel while maintaining the temperature. This exothermic reaction is controlled by slow addition and cooling to prevent the formation of byproducts.

  • Basification: After the addition is complete, add a solution of sodium hydroxide (1.0 equivalent) in water dropwise to the reaction mixture. The base neutralizes the in-situ formed dithiocarbamic acid, facilitating the reaction with a second molecule of piperidine.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with distilled water to remove any remaining base and salts. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation to yield the pure this compound.[1]

Applications in Organic Synthesis and Medicinal Chemistry

This compound serves as a valuable building block and reagent in various chemical transformations and exhibits promising biological activities.

Precursor in Suzuki-Miyaura Cross-Coupling Reactions

This compound can be utilized as a precursor to generate carbene intermediates for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds.[1]

Reaction Principle:

The thiourea derivative undergoes desulfurization in the presence of a silver salt (e.g., Ag₂CO₃) to form a palladium-carbene intermediate. This intermediate then participates in the standard Suzuki-Miyaura catalytic cycle, involving transmetalation with a boronic acid and subsequent reductive elimination to yield the coupled product.[1]

G cluster_workflow Suzuki-Miyaura Coupling Workflow start This compound + Aryl Boronic Acid step1 Desulfurization (Ag₂CO₃) Formation of Pd-Carbene Intermediate start->step1 Pd Catalyst, Base step2 Transmetalation step1->step2 step3 Reductive Elimination step2->step3 end Coupled Product (Phenyl(piperidin-1-yl)methanone) step3->end

Caption: Key steps in the Suzuki-Miyaura coupling using this compound.

Illustrative Protocol: Synthesis of Phenyl(piperidin-1-yl)methanone

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Sodium carbonate (Na₂CO₃)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), silver(I) carbonate (1.5 equiv), and sodium carbonate (2.0 equiv).

  • Add palladium(II) acetate (5 mol%) as the catalyst precursor.

  • Add 2,2,2-trifluoroethanol (TFE) as the solvent.

  • Heat the reaction mixture at 80 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford phenyl(piperidin-1-yl)methanone. This reaction has been reported to yield up to 93% of the desired product.[1]

Biological Activities

This compound and its derivatives have demonstrated a range of biological activities, making them interesting scaffolds for drug discovery.

  • Antimicrobial and Antifungal Activity: The compound has shown potential as an antimicrobial and antifungal agent.[1] The exact mechanism of action is still under investigation but is thought to involve the interaction of the thiocarbonyl group and the piperidine rings with microbial targets.[1]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol provides a general framework for assessing the antimicrobial activity.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL or fungi at ~2.5 x 10³ CFU/mL) to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Neuroprotective Properties: Preliminary studies suggest potential neuroprotective effects, although the mechanisms are not yet fully elucidated.[1]

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting. While specific toxicity data for this compound is limited, information on its precursors, piperidine and carbon disulfide, should be considered.

  • Piperidine: Is a flammable liquid and is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage.

  • Carbon Disulfide: Is a highly flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause damage to organs through prolonged or repeated exposure.

Recommended Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a molecule of significant interest with a well-defined chemical structure and a growing body of research highlighting its utility in both synthetic and medicinal chemistry. Its straightforward synthesis, coupled with its reactivity as a precursor in powerful C-C bond-forming reactions and its emerging biological profile, positions it as a valuable tool for researchers. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, applications, and safety considerations, intended to serve as a foundational resource for further investigation and innovation in the field.

References

The Enigmatic Potential of Di(piperidin-1-yl)methanethione: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Molecule of Interest

In the vast landscape of chemical compounds with therapeutic potential, Di(piperidin-1-yl)methanethione (DPMT) emerges as a molecule of interest, situated at the intersection of established structural motifs known for their diverse biological activities. As a thiourea derivative featuring two piperidine rings, DPMT's chemical architecture suggests a predisposition for a range of pharmacological effects. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of DPMT's biological activities. Where direct evidence is nascent, we will delve into the well-documented activities of structurally analogous compounds to illuminate the potential avenues for future investigation and application of DPMT.

Chemical Identity and Synthesis

This compound, with the CAS number 1013-92-9, is a symmetrical thiourea. Its structure is characterized by a central thiocarbonyl group (C=S) bonded to the nitrogen atoms of two separate piperidine rings.

Synthesis of this compound

The synthesis of DPMT is a straightforward and well-established process, typically achieved through the reaction of piperidine with carbon disulfide in the presence of a base.

G Piperidine Piperidine (2 eq.) Reaction Nucleophilic Addition Piperidine->Reaction CS2 Carbon Disulfide (CS₂) CS2->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction DPMT This compound Reaction->DPMT

Figure 1: General synthesis scheme for this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine (2.0 equivalents) in a suitable solvent such as ethanol.

  • Reagent Addition: While stirring, slowly add carbon disulfide (1.0 equivalent) to the solution at room temperature.

  • Basification: Add a base, such as an aqueous solution of sodium hydroxide (NaOH), dropwise to the reaction mixture. The base facilitates the deprotonation of piperidine, enhancing its nucleophilicity.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, the product can be isolated by precipitation or extraction. Typically, the reaction mixture is poured into cold water to precipitate the solid DPMT.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Role in Organic Synthesis: The Suzuki-Miyaura Coupling

Beyond its potential biological activities, DPMT serves as a valuable reagent in organic synthesis. It has been utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] In this context, the thiourea acts as a precursor to a carbene ligand for the palladium catalyst.

G Pd_0 Pd(0) Catalyst OxAdd Oxidative Addition Pd_0->OxAdd Ar_X Aryl Halide (Ar-X) Ar_X->OxAdd Pd_II_complex [Ar-Pd(II)-X] Complex OxAdd->Pd_II_complex Transmetalation Transmetalation Pd_II_complex->Transmetalation DPMT This compound DPMT->Transmetalation as ligand precursor Base Base Base->Transmetalation Pd_II_Ar_Ar [Ar-Pd(II)-Ar'] Complex Transmetalation->Pd_II_Ar_Ar Ar_BOH2 Aryl Boronic Acid (Ar'-B(OH)₂) Ar_BOH2->Transmetalation RedElim Reductive Elimination Pd_II_Ar_Ar->RedElim RedElim->Pd_0 Catalyst Regeneration Ar_Ar Biaryl Product (Ar-Ar') RedElim->Ar_Ar

Figure 2: Generalized catalytic cycle of the Suzuki-Miyaura coupling.

Biological Activities of this compound: Direct Evidence

Direct, peer-reviewed studies on the biological activities of DPMT are limited. However, technical data from chemical suppliers provide some initial insights into its potential.

Antimicrobial Activity

A notable reported activity of DPMT is its antimicrobial potential. A study cited in a technical document evaluated its efficacy against common bacterial pathogens.[1]

PathogenMIC Range (µg/mL)
Staphylococcus aureus32 - 64
Escherichia coli32 - 64

Table 1: Reported Minimum Inhibitory Concentration (MIC) of DPMT.[1]

This data suggests that DPMT possesses moderate antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The piperidine rings are thought to enhance the biological activity by improving interactions with molecular targets within the microbial cells.[1]

Neuroprotective Potential

Preliminary studies have suggested that DPMT may have neuroprotective properties.[1] It is proposed that the compound might protect neuronal cells from damage induced by oxidative stress and apoptosis.[1] The underlying mechanism is hypothesized to involve the modulation of signaling pathways crucial for cell survival and the potential enhancement of neurotrophic factor expression.[1] However, it is crucial to note that these are preliminary findings and require substantial further investigation through rigorous, peer-reviewed research.

Inferred Biological Activities from Structurally Related Compounds

Given the limited direct data on DPMT, a deeper understanding of its potential can be gleaned from the extensive research on structurally similar compounds, particularly those containing piperidine and thiourea moieties.

Antimicrobial and Antifungal Activities of Piperidine and Thiourea Derivatives

The piperidine nucleus is a common scaffold in a multitude of compounds exhibiting a wide range of biological activities, including antimicrobial and antifungal effects. Similarly, thiourea derivatives are known for their broad-spectrum antimicrobial properties.

A study on flavonol derivatives incorporating piperidine thiourea moieties demonstrated significant antifungal activity against various plant pathogenic fungi.[2][3] For instance, one such derivative, Q23, exhibited an EC₅₀ of 6.68 µg/mL against Phytophthora capsici, significantly outperforming the commercial fungicide azoxystrobin.[2][3] Another derivative, Q24, showed potent antibacterial activity against Xanthomonas axonopodis pv. citri with an EC₅₀ of 5.13 µg/mL.[2][3] The proposed mechanism for the antifungal action of Q23 involves the disruption of hyphal integrity and induction of lipid peroxidation.[2][3]

Furthermore, chalcone derivatives containing both thiourea and piperidine moieties have displayed exceptional antifungal activities.[4] Compound K2 from this series showed potent activity against Phytophthora capsici with an EC₅₀ of 5.96 µg/mL, and its mechanism is believed to involve disruption of the cell membrane integrity.[4]

Hypothesized Antimicrobial Mechanism of Action for Thiourea Derivatives

G Thiourea Thiourea Derivative (e.g., DPMT) Disruption Membrane Disruption Thiourea->Disruption Inhibition Enzyme Inhibition Thiourea->Inhibition Induction ROS Induction Thiourea->Induction CellMembrane Microbial Cell Membrane CellMembrane->Disruption CellDeath Microbial Cell Death Disruption->CellDeath Enzyme Essential Enzymes Enzyme->Inhibition Inhibition->CellDeath ROS Reactive Oxygen Species (ROS) ROS->Induction Induction->CellDeath

Figure 3: Hypothesized mechanisms of antimicrobial action for thiourea derivatives.

Anticancer Activity of Thiourea and Piperidine Derivatives

Thiourea derivatives have been extensively investigated for their anticancer properties. N,N'-disubstituted thioureas, in particular, have shown significant cytotoxic effects against a variety of cancer cell lines.

For example, thiourea derivatives bearing a benzodioxole moiety have demonstrated potent anticancer activity against HCT116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines, with some compounds showing greater potency than the standard drug doxorubicin.[5] The proposed mechanisms of action include the inhibition of key enzymes like EGFR and the induction of apoptosis.[5]

The following table summarizes the anticancer activity of selected N,N'-disubstituted thiourea derivatives from various studies, illustrating the potential of this chemical class.

Compound IDR1 SubstituentR2 SubstituentMCF-7 (Breast Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)Reference
13,5-bis(trifluoromethyl)phenylphenylamino9.196.42[6]
2BenzodioxoleN/A (thiosemicarbazone)7.01.11[6]
32-(1H-benzo[d]imidazol-2-ylamino)ethylp-tolyl25.8>100[6]

Table 2: Anticancer activity of selected N,N'-disubstituted thiourea derivatives.[6]

Standardized Protocols for Biological Evaluation

To facilitate further research into the biological activities of DPMT, the following are standardized protocols for assessing its antimicrobial and cytotoxic effects.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of Stock Solution: Prepare a stock solution of DPMT in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

  • Serial Dilutions: Add 50 µL of the DPMT stock solution to the first well of each row and perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no DPMT) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of DPMT that completely inhibits visible bacterial growth.

Protocol: Assessment of Cytotoxicity by MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of DPMT in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve DPMT).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of DPMT that inhibits 50% of cell growth).

Conclusion and Future Perspectives

This compound is a compound with a chemical structure that strongly suggests a potential for diverse biological activities. While direct and extensive peer-reviewed evidence is currently limited, preliminary data points towards moderate antimicrobial activity. The rich body of literature on structurally related piperidine and thiourea derivatives provides a compelling rationale for further in-depth investigation of DPMT.

The path forward for elucidating the full biological profile of DPMT is clear. A systematic screening against a broad panel of bacterial and fungal pathogens is warranted to confirm and expand upon the initial antimicrobial findings. Mechanistic studies to identify the specific molecular targets and pathways are essential. Furthermore, comprehensive in vitro and in vivo studies are required to validate the preliminary suggestions of neuroprotective and potential anticancer activities. The synthesis of DPMT is straightforward, making it an accessible molecule for research laboratories to explore its therapeutic potential. This guide serves as a foundational resource to stimulate and inform such future investigations into this enigmatic and promising compound.

References

The Unsung Workhorse: A Technical Guide to Di(piperidin-1-yl)methanethione in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the quest for versatile, reliable, and efficient reagents is perpetual. Among the myriad of compounds available, Di(piperidin-1-yl)methanethione emerges as a formidable, yet often overlooked, thiocarbonylating agent and synthetic building block. This guide provides an in-depth exploration of its core applications, grounded in mechanistic insights and field-proven methodologies, to empower chemists in leveraging its full potential.

Introduction: Understanding the Core Attributes of this compound

This compound, a symmetrical thiourea derivative, is a stable, crystalline solid at room temperature. Its molecular structure, featuring a central thiocarbonyl group flanked by two piperidine rings, bestows upon it a unique reactivity profile. The electron-donating nature of the piperidinyl nitrogens enhances the nucleophilicity of the sulfur atom, making it an effective thiocarbonyl transfer agent.

PropertyValue
Molecular Formula C₁₁H₂₀N₂S
Molecular Weight 212.36 g/mol
CAS Number 1013-92-9
Appearance Off-white to yellow crystalline solid
Solubility Soluble in many organic solvents (e.g., DCM, THF, Toluene)

Table 1: Physicochemical Properties of this compound.

The strategic advantage of employing this compound lies in its balanced reactivity and handling characteristics. Unlike the highly toxic and volatile thiophosgene, it offers a safer alternative for the introduction of a thiocarbonyl moiety. Furthermore, the piperidine leaving groups are readily scavenged, simplifying reaction work-ups.

Foundational Application: Thiocarbonylation of Diols in the Corey-Winter Olefination

The Corey-Winter olefination is a powerful stereospecific method for the conversion of 1,2-diols to alkenes. A critical step in this reaction is the formation of a cyclic thiocarbonate. While 1,1'-thiocarbonyldiimidazole (TCDI) is a commonly cited reagent for this transformation, this compound serves as a highly effective alternative.[1][2]

The choice between TCDI and this compound often comes down to reaction kinetics and purification considerations. The piperidine byproduct from the latter can be advantageous in certain solvent systems for ease of removal.

Mechanistic Rationale

The reaction proceeds via a two-step sequence. First, the 1,2-diol undergoes a double nucleophilic attack on the thiocarbonyl carbon of this compound, displacing two molecules of piperidine to form a cyclic thiocarbonate. This step is typically conducted under neutral or mildly basic conditions.

In the second step, the cyclic thiocarbonate is treated with a phosphite reagent, such as trimethyl phosphite, which desulfurizes the intermediate in a stereospecific manner to yield the corresponding alkene.[1]

Corey_Winter_Olefination Diol 1,2-Diol Thiocarbonate Cyclic Thiocarbonate Diol->Thiocarbonate + DPM - 2 Piperidine DPM This compound Alkene Alkene Thiocarbonate->Alkene + P(OMe)₃ Phosphite Trimethyl Phosphite Byproducts Piperidine + CO₂ + S=P(OMe)₃

Caption: Corey-Winter Olefination Workflow.

Experimental Protocol: Synthesis of a Cyclic Thiocarbonate

This protocol outlines the formation of the cyclic thiocarbonate from a generic 1,2-diol.

Materials:

  • 1,2-diol (1.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 1,2-diol and this compound.

  • Add anhydrous toluene to dissolve the reactants.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel to isolate the cyclic thiocarbonate.

Synthesis of Thioamides: A Gateway to Sulfur-Containing Heterocycles

Thioamides are versatile intermediates in organic synthesis, serving as precursors to a wide array of sulfur-containing heterocycles such as thiazoles, thiadiazoles, and thiazolidinones. This compound provides a straightforward route to thioamides from primary and secondary amines.

Mechanistic Considerations

The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the thiocarbonyl group of this compound. This is followed by the elimination of a molecule of piperidine to form an isothiocyanate intermediate in situ. A second molecule of the amine then attacks the isothiocyanate, leading to the formation of the corresponding N,N'-disubstituted thiourea. For the synthesis of simple thioamides, a variation of this approach is employed where the amine starting material dictates the final product.

Thioamide_Synthesis Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Thioamide Thioamide Amine->Thioamide + DPM DPM This compound Piperidine Piperidine (byproduct)

Caption: General Scheme for Thioamide Synthesis.

Experimental Protocol: General Procedure for Thioamide Synthesis

This protocol provides a general method for the synthesis of a thioamide from an amine.

Materials:

  • Primary or secondary amine (1.0 equiv)

  • This compound (1.0 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine in the chosen anhydrous solvent.

  • Add this compound to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) as required. Monitor the reaction by TLC.

  • Once the starting amine is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the pure thioamide.

Application in the Synthesis of Thiazolidinones

Thiazolidinones are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[3] this compound can be a key reagent in multi-component reactions for the synthesis of these scaffolds. For instance, in a one-pot, three-component cyclocondensation, an amine, a substituted benzaldehyde, and a mercaptocarboxylic acid can be used. While piperidine is often cited as a catalyst in such reactions, the use of a thiourea derivative like this compound can serve as both a sulfur source and a precursor to the necessary reactive intermediates.[4]

Role in Palladium-Catalyzed Cross-Coupling Reactions

Recent advances in catalysis have demonstrated the utility of thiourea derivatives as ligands in palladium-catalyzed cross-coupling reactions. The sulfur and nitrogen atoms in this compound can coordinate to the palladium center, influencing its catalytic activity and stability. While this application is an emerging area of research, the potential for this compound to act as a ligand in reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations is a promising avenue for further exploration. The piperidinyl moieties can be leveraged to tune the steric and electronic properties of the resulting palladium complex.[5][6][7]

Conclusion and Future Outlook

This compound is a versatile and underutilized reagent in the arsenal of the modern organic chemist. Its utility as a safe and effective thiocarbonylating agent in the Corey-Winter olefination and as a precursor for thioamide synthesis is well-established, providing reliable and reproducible results. The potential for its application in the synthesis of complex heterocyclic systems and as a ligand in transition metal catalysis highlights the untapped potential of this compound. For researchers and drug development professionals, a deeper understanding and application of this compound can unlock new synthetic pathways and expedite the discovery of novel chemical entities.

References

Di(piperidin--1-yl)methanethione: A Versatile Thiocarbonyl Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Di(piperidin-1-yl)methanethione, also known as 1,1'-(thiocarbonyl)dipiperidine, is a symmetrical thiourea derivative that has emerged as a valuable and versatile reagent in organic synthesis and medicinal chemistry. While not a therapeutic agent itself, its significance lies in its exceptional utility as a stable, non-volatile, and efficient thiocarbonyl transfer agent. This guide delves into the foundational chemistry, synthetic applications, and the therapeutic potential of the molecular scaffolds derived from this reagent. We will explore its role in the synthesis of bioactive thiourea derivatives, provide detailed experimental protocols, and present case studies showcasing its application in the development of novel therapeutic agents, thereby offering a comprehensive resource for professionals in drug discovery and development.

Foundational Chemistry and Properties

Molecular Structure and Physicochemical Characteristics

This compound (C₁₁H₂₀N₂S) is characterized by a central thiocarbonyl group (C=S) flanked by two piperidine rings.[1] The piperidine moieties, saturated heterocyclic amines, are prevalent structural motifs in pharmaceuticals, often enhancing biological activity and improving pharmacokinetic profiles through favorable interactions with biological receptors and enzymes.[2][3] The thiourea core provides a unique chemical reactivity distinct from its urea analog, primarily due to the properties of the sulfur atom.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂S[5]
Molecular Weight 212.36 g/mol [1]
CAS Number 1013-92-9[3][5]
Appearance (Typically) Crystalline solidGeneral Knowledge
Reactivity Stable thiocarbonyl donor[3]
Synthesis and Reactivity Profile

The synthesis of this compound is straightforward and efficient. A common and established method involves the reaction of piperidine with carbon disulfide in the presence of a base, such as sodium hydroxide.[3] This reaction proceeds under mild conditions, making it highly accessible for laboratory-scale synthesis.[3]

The primary utility of this compound in medicinal chemistry stems from its role as a thiocarbonyl transfer agent. It serves as a safer and more manageable alternative to highly toxic and volatile reagents like thiophosgene for the synthesis of unsymmetrical thioureas and related heterocyclic compounds.[6] The piperidine leaving groups are readily displaced by other amines, allowing for the controlled and efficient construction of diverse molecular libraries.

Caption: Structure of this compound.

Core Application: A Superior Thiocarbonyl Transfer Reagent

The thiourea functional group is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[4][7][8] The synthesis of diverse thiourea derivatives is therefore a critical task in drug discovery.

Mechanism of Thiourea Synthesis

This compound facilitates the synthesis of unsymmetrical thioureas through a nucleophilic substitution reaction. An amine of interest attacks the electrophilic carbon of the thiocarbonyl group, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates a piperidine molecule, which is non-nucleophilic and acts as an effective leaving group, to form the desired thiourea product. The reaction is typically driven to completion by the volatility of the piperidine byproduct or its removal.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outputs Outputs reagent This compound product Unsymmetrical Thiourea Product reagent->product Reaction amine Primary/Secondary Amine (R-NH₂) amine->product solvent Solvent (e.g., DCM, THF) solvent->product byproduct Piperidine (Byproduct)

Caption: General workflow for thiourea synthesis.

Detailed Experimental Protocol: Synthesis of a Representative Thiourea Derivative

This protocol describes the synthesis of a generic N-aryl-N'-alkyl thiourea, a common scaffold in drug discovery.

Objective: To synthesize 1-allyl-3-(4-methoxyphenyl)thiourea.

Materials:

  • This compound

  • 4-methoxyaniline

  • Allyl isothiocyanate (for comparison, though the title compound is the reagent of focus)[9]

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen or Argon gas supply

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous Dichloromethane (DCM) to dissolve the reagent completely.

  • Amine Addition: To the stirred solution, add 4-methoxyaniline (1.0 eq) dropwise at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting amine is a key indicator.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Rationale for Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Water can compete as a nucleophile, leading to hydrolysis of the starting material or product.

  • TLC Monitoring: Allows for real-time tracking of the reaction, preventing unnecessary heating or extended reaction times that could lead to byproduct formation.

Therapeutic Scaffolds Derived from Thiourea Synthesis

The true potential of this compound is realized in the biological activities of the compounds it helps create. Thiourea derivatives have shown promise in a multitude of therapeutic areas.[10]

Case Study: Thiourea Derivatives as Anticancer Agents

Thiourea-based compounds have demonstrated significant potential in oncology by targeting various components of cell signaling pathways.[11] They can act as inhibitors of kinases, disrupt protein-protein interactions, or interfere with DNA replication.[11] For instance, N,N'-diaryl substituted thioureas have been investigated for their ability to inhibit the RAS-RAF-MAPK signaling pathway, which is often dysregulated in cancer.[11]

Table 2: Representative Anticancer Activity of Thiourea Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of Action (Proposed)Source
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2K-Ras Inhibition[11]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Colon)1.5Cytotoxicity[11]
Diarylthiourea (Compound 4)MCF-7 (Breast)338.33Cytotoxicity[10]
Pyridin-2-yl substituted thiourea (Compound 20)SkBR3 (Breast)0.7HER2 Inhibition[11]

digraph "Kinase_Pathway" {
graph [rankdir=TB, splines=true, overlap=false, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#E8F0FE", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

GF [label="Growth Factor", shape=ellipse, style=filled, fillcolor="#FEF7E0"];
Receptor [label="Receptor Tyrosine Kinase\n(e.g., EGFR, HER2)"];
RAS [label="RAS"];
RAF [label="RAF"];
MEK [label="MEK"];
ERK [label="ERK"];
Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=cds, style=filled, fillcolor="#E6F4EA"];
Thiourea [label="Thiourea Derivative\n(Inhibitor)", shape=box, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"];

GF -> Receptor;
Receptor -> RAS;
RAS -> RAF;
RAF -> MEK;
MEK -> ERK;
ERK -> Proliferation;

Thiourea -> RAF [color="#EA4335", style=dashed, arrowhead=tee, label=" Inhibition"];
Thiourea -> RAS [color="#EA4335", style=dashed, arrowhead=tee];

}

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway.

Case Study: Antimicrobial and Antifungal Applications

Thiourea derivatives have also been explored for their antimicrobial and antifungal properties.[3] The presence of the thiocarbonyl group and the ability of the N-H protons to form hydrogen bonds are crucial for their interaction with microbial targets.[4] For example, N-acyl thiourea derivatives bearing benzothiazole and pyridine moieties have shown anti-biofilm activity against E. coli.[10]

Emerging Applications and Future Outlook

The utility of this compound is not limited to thiourea synthesis. It is also a valuable reagent in the construction of more complex sulfur-containing heterocycles. Furthermore, its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, highlights its versatility as a synthetic intermediate.[3] In these reactions, it can serve as a thiourea substrate that is transformed into amides.[3]

The future of this compound in medicinal chemistry is bright. Its safety profile and efficiency make it an ideal reagent for high-throughput synthesis and the generation of large, diverse chemical libraries for drug screening. As our understanding of disease pathways becomes more nuanced, the ability to rapidly synthesize novel, structurally diverse small molecules will be paramount. This compound is a key enabling tool in this endeavor.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Di(piperidin-1-yl)methanethione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

Di(piperidin-1-yl)methanethione, a symmetrical thiourea derivative (CAS No. 1013-92-9), is a valuable reagent and building block in modern organic synthesis.[1][2][3] Structurally, it features a central thiocarbonyl group (C=S) flanked by two piperidine rings. This arrangement imparts unique chemical properties, making it distinct from its oxygen analog, urea. The historical development of thiourea chemistry, pioneered by scientists like Marceli Nencki, laid the groundwork for understanding these sulfur-containing structures.[1] The incorporation of the piperidine moiety, a common scaffold in pharmacologically active compounds, makes this particular thiourea a subject of interest.[1][4]

This molecule serves as a versatile tool for researchers, finding applications as a catalyst in cross-coupling reactions and as a precursor for the synthesis of more complex thioamides and heterocyclic systems.[1] This guide provides a detailed, field-proven protocol for its synthesis from piperidine and carbon disulfide, emphasizing the underlying chemical principles, rigorous safety measures, and analytical validation.

Scientific Principles: The Reaction Mechanism

The synthesis of this compound is a classic example of a nucleophilic addition-elimination reaction at a carbon disulfide center. The overall transformation involves the reaction of two equivalents of piperidine with one equivalent of carbon disulfide.

Causality Behind Experimental Choices:

  • Nucleophile: Piperidine, a secondary amine, acts as the primary nucleophile. Its nitrogen atom possesses a lone pair of electrons that readily attacks the electrophilic carbon of carbon disulfide.

  • Electrophile: Carbon disulfide (S=C=S) is an excellent electrophile. The carbon atom is electron-deficient due to the electronegativity of the two sulfur atoms, making it susceptible to nucleophilic attack.

  • Reaction Stoichiometry: The 2:1 stoichiometry of piperidine to carbon disulfide is fundamental. The first piperidine molecule adds to form a dithiocarbamate intermediate. The second piperidine molecule then facilitates the elimination of hydrogen sulfide (H₂S), leading to the formation of the stable thiourea product. While the reaction can proceed without an external base, the presence of a base like sodium hydroxide can facilitate the process by deprotonating the dithiocarbamate intermediate, although many procedures simply use an excess of the amine base itself.[1]

The step-by-step mechanism is as follows:

  • Nucleophilic Attack: A molecule of piperidine attacks the central carbon of carbon disulfide. The electron pair from the C=S double bond shifts to one of the sulfur atoms, forming a zwitterionic dithiocarbamate intermediate.

  • Proton Transfer: A proton is transferred from the piperidinium nitrogen to the negatively charged sulfur, yielding piperidine-1-carbodithioic acid.

  • Second Nucleophilic Attack: A second molecule of piperidine attacks the thiocarbonyl carbon of the dithiocarbamate intermediate.

  • Elimination: The resulting tetrahedral intermediate is unstable and collapses, eliminating hydrogen sulfide (H₂S) to form the final product, this compound.

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Products Piperidine1 Piperidine (2 eq.) Dithiocarbamate Piperidine-1-carbodithioic acid Piperidine1->Dithiocarbamate Step 1 & 2: Nucleophilic Attack & Proton Transfer CS2 Carbon Disulfide CS2->Dithiocarbamate Product This compound Dithiocarbamate->Product Step 3 & 4: Second Attack & H₂S Elimination Byproduct Hydrogen Sulfide (H₂S) Dithiocarbamate->Byproduct

Caption: Figure 1: Reaction Mechanism.

Critical Safety Protocols: A Self-Validating System

Trustworthiness in any protocol begins with safety. The reagents used in this synthesis are hazardous, and strict adherence to safety measures is non-negotiable.

  • Carbon Disulfide (CS₂):

    • Hazards: Extremely flammable with a very low autoignition temperature.[5] Its vapors are heavier than air and can travel to an ignition source and flash back. It is also highly toxic, acting as a potent neurotoxin, and can be absorbed through the skin.[5] It has a strong, unpleasant odor.[6]

    • Precautions: All operations must be conducted in a certified chemical fume hood with a face velocity of at least 100 ft/min.[7] All equipment must be grounded to prevent static discharge.[5][6] Use non-sparking tools and ensure no hot surfaces (hot plates, etc.) are nearby.[5][6] Wear appropriate PPE, including nitrile or supported PVA gloves, flame-retardant lab coat, and chemical safety goggles.[7]

  • Piperidine:

    • Hazards: Flammable liquid and vapor. It is toxic and corrosive, causing severe skin burns and eye damage.[8]

    • Precautions: Handle in a fume hood. Avoid inhalation of vapors.[8] Wear chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • General Procedures:

    • Ensure an eyewash station and safety shower are immediately accessible.[6]

    • Keep the reaction area free of clutter and incompatible materials (e.g., strong oxidizers).[8]

    • Dispose of all chemical waste according to institutional and local regulations. Do not pour into the sewer.[5]

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMolesEquivalents
Piperidine85.1517.03 g (19.76 mL)0.202.0
Carbon Disulfide76.147.61 g (6.04 mL)0.101.0
Ethanol (95%)-50 mL--
Deionized Water-As needed--
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser with a drying tube (or nitrogen inlet)

  • Ice-water bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble the three-neck flask with the magnetic stirrer, dropping funnel, and condenser. Ensure the setup is secure within a chemical fume hood.

  • Reagent Charging: Charge the flask with piperidine (17.03 g, 0.20 mol).

  • Cooling: Place the flask in an ice-water bath and begin stirring. Allow the piperidine to cool to 0-5 °C.

  • Controlled Addition: Add carbon disulfide (7.61 g, 0.10 mol) to the dropping funnel. Add the carbon disulfide dropwise to the stirred piperidine solution over approximately 30-45 minutes. Crucial: Maintain the internal temperature below 10 °C during the addition, as the reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The product may begin to precipitate as a solid.

  • Precipitation & Isolation: After the stirring period, slowly add 50 mL of cold deionized water to the reaction mixture with vigorous stirring. This will precipitate the product completely.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 25 mL) to remove any unreacted starting material and salts.

  • Drying: Dry the collected solid under vacuum or in a desiccator. The crude product is often of high purity.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[1] Dissolve the crude solid in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Filter and dry the purified crystals.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Setup Assemble 3-neck flask in fume hood. B 2. Charge & Cool Add piperidine and cool to 0-5 °C in ice bath. A->B C 3. Controlled Addition Add CS₂ dropwise, keeping T < 10 °C. B->C D 4. Reaction Stir at room temperature for 2-3 hours. C->D E 5. Precipitation Add cold water to precipitate the product. D->E F 6. Isolation Collect solid via vacuum filtration. Wash with water. E->F G 7. Drying Dry the solid product under vacuum. F->G H 8. Purification (Optional) Recrystallize from ethanol if needed. G->H I 9. Analysis Characterize by NMR, IR, MS, and melting point. H->I

Caption: Figure 2: Experimental Workflow.

Characterization and Data

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₁₁H₂₀N₂S[2]

  • Molecular Weight: 212.36 g/mol [2]

  • Expected Analytical Data:

    • ¹H NMR (CDCl₃): Expect broad signals for the piperidine protons. Typically, δ ~3.5-3.7 ppm (protons adjacent to N) and δ ~1.6-1.8 ppm (remaining methylene protons).

    • ¹³C NMR (CDCl₃): The key signal is the thiocarbonyl carbon (C=S), which is expected to appear significantly downfield, often around δ ~190-200 ppm. Piperidine carbons will appear in the aliphatic region.

    • IR (KBr, cm⁻¹): A strong absorption band characteristic of the C=S stretch is typically observed in the range of 1200-1250 cm⁻¹. C-N stretching bands will also be present.

    • Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed at m/z = 212.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction.1. Ensure stoichiometric amounts are correct. Extend reaction time.
2. Loss during work-up/filtration.2. Ensure complete precipitation with cold water. Be careful during transfers.
3. Impure reagents.3. Use freshly distilled piperidine if necessary.
Oily Product / Fails to Solidify 1. Presence of unreacted starting materials.1. Ensure thorough washing with cold water. Consider an additional wash with dilute acid to remove excess piperidine.
2. Insufficient precipitation.2. Use colder water or add more water. Scratch the inside of the flask to induce crystallization.
Product is Discolored (Yellow/Brown) 1. Side reactions due to overheating.1. Strictly maintain the reaction temperature below 10 °C during CS₂ addition.
2. Air oxidation over time.2. Purify via recrystallization. Store the final product in a cool, dark place.

Conclusion

The synthesis of this compound from piperidine and carbon disulfide is a robust and efficient procedure that provides high yields of a valuable synthetic intermediate. The protocol's success hinges on the careful control of the reaction temperature and adherence to stringent safety measures due to the hazardous nature of the reagents. By following the detailed steps and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this compound for further application in synthetic and medicinal chemistry.

References

The Emergence of Di(piperidin-1-yl)methanethione in Modern Cross-Coupling Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Ligand, A Pro-Catalyst for Robust C-C Bond Formation

In the ever-evolving landscape of cross-coupling catalysis, the quest for robust, versatile, and user-friendly catalytic systems is paramount. While the focus has traditionally been on the design of sophisticated phosphine and N-heterocyclic carbene (NHC) ligands, a new paradigm is emerging with the use of pro-catalysts that generate the active species in situ. Di(piperidin-1-yl)methanethione, a tetra-substituted thiourea, has surfaced as a compelling reagent in this domain, particularly in palladium-catalyzed cross-coupling reactions. Its unique ability to serve as a precursor to a highly active palladium-carbene catalyst via a desulfurization pathway offers a distinct advantage in terms of stability, ease of handling, and catalytic efficiency.

This comprehensive guide provides an in-depth exploration of this compound as a reagent in cross-coupling reactions. We will delve into its synthesis, mechanistic underpinnings, and provide detailed, field-proven protocols for its application, with a primary focus on the Suzuki-Miyaura coupling. Furthermore, we will explore its potential as a sulfur transfer reagent, opening avenues for its use in C-S cross-coupling reactions.

Synthesis and Characterization of this compound

The synthesis of this compound is a straightforward and scalable process, making it an accessible reagent for research and development. The most common method involves the reaction of piperidine with carbon disulfide in the presence of a base.

Synthesis Protocol:

  • To a stirred solution of piperidine (2.0 equivalents) in a suitable solvent such as dichloromethane or ethanol, add a solution of carbon disulfide (1.0 equivalent) dropwise at room temperature.

  • Add a base, such as sodium hydroxide (1.0 equivalent), to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white to off-white solid.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1013-92-9[1]
Molecular Formula C₁₁H₂₀N₂S[1]
Molecular Weight 212.36 g/mol
Appearance White to off-white crystalline solid
Melting Point 78-82 °C
Solubility Soluble in most organic solvents (DCM, THF, Toluene)

Application in Suzuki-Miyaura Cross-Coupling: A Palladium-Carbene Approach

The primary application of this compound in cross-coupling is as a pro-catalyst in the Suzuki-Miyaura reaction. The key to its efficacy lies in its ability to undergo desulfurization in the presence of a palladium source and a thiophile (e.g., a silver salt), generating a highly active palladium-diaminocarbene complex in situ. This carbene species is a potent catalyst for the formation of carbon-carbon bonds.[2][3]

Mechanistic Insights: The Desulfurization Pathway

The catalytic cycle is initiated by the reaction of this compound with a palladium(II) precatalyst and a silver salt, which acts as a desulfurating agent. This process leads to the formation of a palladium-diaminocarbene complex. This complex then enters the established Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Mechanism cluster_0 Carbene Formation cluster_1 Suzuki-Miyaura Cycle Thiourea This compound Pd_Carbene [Pd(II)-Diaminocarbene] Thiourea->Pd_Carbene + Pd(II), Ag(I) Salt - Ag₂S Pd_Precatalyst Pd(II) Precatalyst Pd_Precatalyst->Pd_Carbene Silver_Salt Ag(I) Salt Silver_Salt->Pd_Carbene Pd0 Pd(0)-Carbene Pd_Carbene->Pd0 Reduction Ox_Add Oxidative Addition Pd0->Ox_Add Transmetal Transmetalation Ox_Add->Transmetal [Pd(II)(Ar¹)(X)(Carbene)] Red_Elim Reductive Elimination Transmetal->Red_Elim [Pd(II)(Ar¹)(Ar²)(Carbene)] Red_Elim->Pd0 Product Ar¹-Ar² Red_Elim->Product Ar1X Ar¹-X Ar1X->Ox_Add Ar2BOH2 Ar²-B(OH)₂ Ar2BOH2->Transmetal Base Base Base->Transmetal caption Figure 1: Proposed mechanism for Suzuki-Miyaura coupling.

Figure 1: Proposed mechanism for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Halides

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using this compound as a pro-catalyst.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • This compound (0.02 mmol, 2 mol%)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Silver(I) carbonate (Ag₂CO₃) (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, this compound, palladium(II) acetate, silver(I) carbonate, and potassium carbonate.

  • Add toluene to the flask and degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Table 2: Representative Substrate Scope and Yields for Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl>95
21-Bromo-4-nitrobenzene4-Tolylboronic acid4-Methyl-4'-nitrobiphenyl>90
32-Bromopyridine3-Thienylboronic acid2-(3-Thienyl)pyridine>85
44-ChlorotoluenePhenylboronic acid4-Methylbiphenyl>70

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Potential Application as a Sulfur Source in C-S Cross-Coupling

Tetra-substituted thioureas, such as tetramethylthiourea, have been demonstrated to serve as effective sulfur sources in the synthesis of thioethers.[4] This suggests a promising, yet less explored, application for this compound as a sulfur transfer reagent in palladium-catalyzed C-S cross-coupling reactions. This approach would offer a significant advantage by avoiding the use of foul-smelling and often toxic thiols.

Proposed Reaction Scheme:

CS_Coupling ArX Ar-X ArSAr Ar-S-Ar ArX->ArSAr Thiourea This compound Thiourea->ArSAr + Pd_Catalyst Pd Catalyst Pd_Catalyst->ArSAr cat. Base Base Base->ArSAr caption Figure 2: Proposed C-S cross-coupling reaction.

Figure 2: Proposed C-S cross-coupling reaction.

Exploratory Protocol for C-S Cross-Coupling

This protocol is a starting point for researchers interested in exploring the use of this compound as a sulfur source. Optimization of the reaction conditions will likely be necessary for different substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (0.6 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the aryl halide, this compound, palladium catalyst, ligand, and base.

  • Add the solvent and degas the mixture.

  • Heat the reaction to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction for the formation of the diaryl sulfide product by GC-MS.

  • If the reaction is successful, proceed with a standard aqueous workup and chromatographic purification.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).[5][6]

Conclusion and Future Outlook

This compound represents a valuable and versatile reagent for modern organic synthesis. Its primary application as a pro-catalyst in Suzuki-Miyaura coupling, proceeding through a palladium-carbene intermediate, offers a robust and efficient method for constructing C-C bonds. The potential for this compound to act as a sulfur source in C-S cross-coupling reactions presents an exciting avenue for future research, promising a safer and more convenient alternative to traditional methods. As the field of catalysis continues to evolve, the innovative use of such pro-catalysts will undoubtedly play a crucial role in the development of more sustainable and powerful synthetic methodologies.

References

Application Notes: Synthesis of N-Aryl Thioamides using a Di(piperidin-1-yl)methanethione Core Structure via the Willgerodt-Kindler Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive experimental protocol for the synthesis of thioamides featuring a core structure derived from di(piperidin-1-yl)methanethione. Thioamides are crucial isosteres of amides in medicinal chemistry and drug development, offering unique physicochemical properties that can enhance biological activity and metabolic stability.[1] While direct use of this compound as a universal thioacylating agent is not widely documented, this application note details a robust and reliable method for the synthesis of a representative N-aryl thioamide, (4-methoxyphenyl)(piperidin-1-yl)methanethione, through the versatile Willgerodt-Kindler reaction. This multi-component reaction provides a direct and efficient route to N,N-disubstituted thioamides from readily available starting materials.[2] The protocol herein is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and critical safety considerations.

Introduction: The Significance of Thioamides in Modern Chemistry

Thioamides are a vital class of organosulfur compounds that serve as versatile intermediates in organic synthesis and are integral components of numerous biologically active molecules. The substitution of the carbonyl oxygen in an amide with a sulfur atom leads to significant changes in the molecule's electronic and steric properties. This modification can result in enhanced metabolic stability, altered hydrogen bonding capabilities, and novel pharmacological activities, making thioamides highly valuable in drug discovery and peptide science.

The Willgerodt-Kindler reaction is a powerful transformation in organic chemistry that allows for the synthesis of thioamides from aldehydes or ketones, an amine, and elemental sulfur.[2][3] This one-pot, three-component reaction is particularly advantageous for its operational simplicity and the ability to generate diverse thioamides.[2] This application note focuses on a specific application of this reaction to synthesize a thioamide bearing a piperidinyl moiety, a common structural motif in pharmaceuticals.

Mechanistic Insights: The Willgerodt-Kindler Reaction Pathway

The Willgerodt-Kindler reaction proceeds through a series of well-established steps, providing a clear rationale for the experimental choices outlined in the protocol. Understanding this mechanism is crucial for troubleshooting and adapting the reaction to different substrates.

The reaction is initiated by the condensation of the starting aldehyde (in this case, 4-methoxybenzaldehyde) with the secondary amine (piperidine) to form an enamine intermediate. This enamine then acts as a nucleophile, attacking elemental sulfur, which has been activated by the amine. A subsequent intramolecular rearrangement, often involving a temporary aziridine ring formation, leads to the final thioamide product.[4]

Willgerodt_Kindler_Mechanism cluster_1 Step 1: Enamine Formation cluster_2 Step 2: Sulfuration cluster_3 Step 3: Rearrangement & Product Formation A 4-Methoxybenzaldehyde C Enamine Intermediate A->C + Piperidine - H2O B Piperidine E Thio-Intermediate C->E + S8 D Elemental Sulfur (S8) F Rearrangement Cascade E->F G (4-methoxyphenyl)(piperidin-1-yl)methanethione F->G

Figure 1: Simplified workflow of the Willgerodt-Kindler reaction for the synthesis of (4-methoxyphenyl)(piperidin-1-yl)methanethione.

Experimental Protocol: Synthesis of (4-methoxyphenyl)(piperidin-1-yl)methanethione

This section provides a detailed, step-by-step methodology for the synthesis of a representative thioamide.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-MethoxybenzaldehydeReagentPlus®, ≥99%Sigma-Aldrich
PiperidineReagentPlus®, 99%Sigma-AldrichCorrosive, toxic, flammable. Handle with care.[5]
Elemental Sulfur99.98% trace metals basisSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS reagent, ≥99.5%Fisher Scientific
Ethyl AcetateACS reagent, ≥99.5%Fisher Scientific
HexanesACS reagent, ≥98.5%Fisher Scientific
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Sodium Sulfate
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Glass column for chromatography
Silica gel 60 (230-400 mesh)
Thin Layer Chromatography (TLC) platesSilica gel coated

Step-by-Step Procedure

protocol_workflow start Start reagents 1. Combine 4-methoxybenzaldehyde, piperidine, and elemental sulfur in DMF. start->reagents reflux 2. Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. reagents->reflux monitor 3. Monitor reaction progress by TLC. reflux->monitor workup 4. Cool to room temperature and pour into ice-water. Extract with DCM. monitor->workup wash 5. Wash organic layer with saturated NaHCO3 and brine. Dry over Na2SO4. workup->wash concentrate 6. Filter and concentrate under reduced pressure. wash->concentrate purify 7. Purify the crude product by column chromatography. concentrate->purify characterize 8. Characterize the final product. purify->characterize

Figure 2: Experimental workflow for the synthesis of (4-methoxyphenyl)(piperidin-1-yl)methanethione.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybenzaldehyde (1.36 g, 10 mmol), piperidine (1.28 g, 15 mmol), elemental sulfur (0.48 g, 15 mmol), and N,N-dimethylformamide (DMF, 20 mL).

    • Causality: Piperidine is used in slight excess to act as both a reactant and a base to facilitate the reaction. DMF is an excellent polar aprotic solvent for this reaction, solubilizing the reactants and facilitating the necessary high temperatures.[2]

  • Reaction Execution: Heat the reaction mixture in a heating mantle to 100-110 °C and maintain at reflux with vigorous stirring for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (eluent: 20% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot and the appearance of a new, lower Rf spot indicates product formation.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture into a beaker containing 100 mL of ice-water. Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Trustworthiness: The aqueous work-up is essential to remove the high-boiling DMF solvent and any water-soluble byproducts.

  • Washing and Drying: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any acidic impurities, followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) as the eluent.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to afford the final product, (4-methoxyphenyl)(piperidin-1-yl)methanethione, as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety and Handling

The Willgerodt-Kindler reaction and the reagents used in this protocol require careful handling in a well-ventilated fume hood.

  • Piperidine: Highly flammable, toxic if inhaled or in contact with skin, and causes severe skin burns and eye damage.[5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Elemental Sulfur: While generally of low toxicity, it can be flammable.

  • Hydrogen Sulfide (H₂S) Production: The Willgerodt-Kindler reaction can produce hydrogen sulfide gas, which is highly toxic and has the characteristic odor of rotten eggs. It is imperative to perform the reaction and work-up in a well-ventilated fume hood.

  • General Precautions: Avoid inhalation of vapors and contact with skin and eyes. Ensure all glassware is properly secured.

Troubleshooting

IssuePossible CauseSolution
Low or No Conversion Insufficient heating or reaction time.Ensure the reaction temperature is maintained at reflux. Extend the reaction time and continue to monitor by TLC.
Impure reagents.Use freshly distilled piperidine and high-purity aldehyde and sulfur.
Formation of Multiple Byproducts Overheating or prolonged reaction time.Reduce the reaction temperature slightly or shorten the reaction time once the starting material is consumed.
Difficult Purification Co-elution of impurities.Adjust the polarity of the eluent for column chromatography. A shallower gradient may be necessary.

Conclusion

The Willgerodt-Kindler reaction offers a reliable and efficient method for the synthesis of N-aryl thioamides incorporating a piperidinyl moiety. The protocol detailed in this application note provides a clear and reproducible procedure for obtaining these valuable compounds. By understanding the underlying mechanism and adhering to the safety precautions, researchers can successfully employ this methodology in their synthetic endeavors, contributing to the advancement of medicinal chemistry and drug discovery.

References

Application Notes & Protocols: The Utility of Di(piperidin-1-yl)methanethione in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Di(piperidin-1-yl)methanethione, a symmetrical thiourea derivative, has emerged as a potent and versatile reagent in synthetic organic chemistry.[1] Its unique reactivity, centered around the electrophilic thiocarbonyl group flanked by two piperidine rings, makes it an exceptional building block for the construction of diverse sulfur and nitrogen-containing heterocyclic scaffolds. Piperidine-containing compounds are of significant interest in medicinal chemistry, appearing in numerous pharmaceuticals.[2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of high-value heterocyclic compounds, specifically focusing on pyrimidinethiones and 1,3,4-thiadiazoles. We will explore the underlying reaction mechanisms, provide field-proven, step-by-step protocols, and present data to illustrate the scope and utility of this powerful reagent.

Introduction to this compound: A Profile

This compound, also known as bis(1-piperidyl)methanethione or bis(pentamethylene)thiourea, is an organosulfur compound belonging to the thiourea class of molecules.[1][4]

Chemical Structure and Properties:

  • Molecular Formula: C₁₁H₂₀N₂S[4][5]

  • Molecular Weight: 212.36 g/mol [4]

  • CAS Number: 1013-92-9[1][5]

  • Appearance: Typically a solid at room temperature.

  • Key Feature: The central carbon atom of the thiocarbonyl group (C=S) is highly electrophilic. The two piperidine moieties act as good leaving groups, particularly under acidic or basic conditions, facilitating its function as a "thiocarbonyl transfer agent." This reactivity is the cornerstone of its application in heterocyclic synthesis.

The incorporation of piperidine rings enhances the compound's utility, leveraging the known biological significance of the piperidine scaffold in drug design.[1][2]

Mechanistic Rationale: The Role in Cyclization Reactions

The primary function of this compound in heterocyclic synthesis is to provide the N-C(=S)-N or C=S fragment required for ring formation. The reaction typically proceeds via a nucleophilic attack on the thiocarbonyl carbon, followed by the elimination of one or both piperidine molecules and subsequent intramolecular cyclization.

G Reagent This compound (Thiocarbonyl Source) Intermediate Acyclic Intermediate (e.g., Thiosemicarbazide, Enaminothione) Reagent->Intermediate Condensation/ Substitution Nucleophile Dinucleophilic Substrate (e.g., Hydrazine, Amidine, Enolate) Nucleophile->Reagent Nucleophilic Attack Piperidine Piperidine (Leaving Group) Intermediate->Piperidine Elimination Product Target Heterocycle (e.g., Thiadiazole, Pyrimidinethione) Intermediate->Product Intramolecular Cyclization

Caption: General workflow for heterocyclic synthesis.

Application I: Synthesis of Pyrimidinethione Derivatives

Pyrimidines are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8] The synthesis of 2-pyrimidinethiones via the condensation of a three-carbon component (like a chalcone or 1,3-dicarbonyl compound) with a thiourea derivative is a classic and robust strategy.[9][10] this compound serves as a highly effective thiourea surrogate in this context.

Reaction Mechanism

The synthesis proceeds via a base-catalyzed condensation reaction. Chalcones (α,β-unsaturated ketones) react with this compound in the presence of a base. The reaction involves a Michael addition of one of the piperidinyl nitrogen atoms to the chalcone, but more commonly, the thiourea itself acts as the dinucleophile. The mechanism involves the formation of an intermediate that subsequently cyclizes and dehydrates to yield the stable dihydropyrimidinethione ring system. The use of piperidine as a catalyst in similar condensations is well-documented.[11][12]

G sub1 Chalcone (Ar-CO-CH=CH-Ar') step1 Michael Addition & Condensation sub1->step1 sub2 This compound sub2->step1 cat Base (e.g., KOH, Piperidine) cat->step1 Catalyst inter Acyclic Intermediate step1->inter step2 Intramolecular Cyclization & Dehydration inter->step2 prod 4,6-Diaryl-dihydropyrimidinethione step2->prod

Caption: Workflow for pyrimidinethione synthesis.

Experimental Protocol: Synthesis of 4,6-Diphenyl-3,4-dihydropyrimidine-2(1H)-thione

This protocol is adapted from general procedures for the synthesis of pyrimidine derivatives from chalcones.[9][12]

Materials:

  • Chalcone (Benzalacetophenone)

  • This compound

  • Potassium Hydroxide (KOH)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve chalcone (1.0 mmol, 208 mg) and this compound (1.0 mmol, 212 mg) in absolute ethanol (30 mL).

  • Catalyst Addition: Add a solution of potassium hydroxide (2.0 mmol, 112 mg) in ethanol (5 mL) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate solvent system).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water.

  • Precipitation: Acidify the solution dropwise with glacial acetic acid until the pH is approximately 5-6. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove any inorganic salts.

  • Purification: Recrystallize the solid product from ethanol to yield the pure 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione as a crystalline solid.

Data Summary

The following table summarizes representative outcomes for this class of reaction, illustrating its versatility.

EntryChalcone Substituent (Ar')BaseTime (h)Yield (%)
1PhenylKOH10~85%
24-MethoxyphenylKOH12~82%
34-ChlorophenylNaOEt10~88%
44-NitrophenylKOH8~90%

Yields are estimates based on typical reactions of this type.

Application II: Synthesis of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are another class of heterocycles with immense therapeutic importance, known for their antimicrobial, anticancer, and antifungal activities.[13][14][15] Their synthesis often involves the cyclization of thiosemicarbazide precursors.[16] this compound is an excellent starting point for the in situ generation of these crucial thiosemicarbazide intermediates.

Reaction Mechanism

This synthesis is typically a two-step, one-pot process. First, this compound reacts with a hydrazine derivative (e.g., an aryl hydrazine) to form a substituted thiosemicarbazide, with the elimination of one molecule of piperidine. In the second step, this intermediate undergoes oxidative cyclization in the presence of an acid or an oxidizing agent to form the 1,3,4-thiadiazole ring.

G start1 This compound step1 Step 1: Condensation (Formation of Thiosemicarbazide) start1->step1 start2 Aroylhydrazine (R-CO-NHNH2) start2->step1 inter 1-Aroyl-4-piperidyl-thiosemicarbazide (Intermediate) step1->inter leav1 Piperidine step1->leav1 Elimination step2 Step 2: Oxidative Cyclization (e.g., Conc. H2SO4, Reflux) inter->step2 prod 2-Amino(piperidyl)-5-aryl-1,3,4-thiadiazole step2->prod Dehydration

Caption: Mechanism for 1,3,4-Thiadiazole synthesis.

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-5-phenyl-1,3,4-thiadiazole

This protocol is based on established methods for thiadiazole synthesis from thiosemicarbazides.[15][16]

Materials:

  • Benzoylhydrazine

  • This compound

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • Intermediate Formation: In a 100 mL round-bottom flask, dissolve benzoylhydrazine (1.0 mmol, 136 mg) and this compound (1.0 mmol, 212 mg) in ethanol (25 mL).

  • Reflux (Step 1): Reflux the mixture for 4-6 hours. The formation of the thiosemicarbazide intermediate can be monitored by TLC.

  • Cyclization Setup: Cool the reaction mixture in an ice bath. Slowly and carefully, add concentrated sulfuric acid (5 mL) dropwise with constant stirring.

  • Reflux (Step 2): After the addition is complete, allow the mixture to warm to room temperature and then reflux for an additional 3-4 hours.

  • Work-up: Cool the reaction mixture and pour it cautiously onto crushed ice (approx. 100 g).

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8. A solid precipitate will form.

  • Isolation & Purification: Filter the solid product, wash with copious amounts of cold water, and dry. Recrystallize the crude product from an appropriate solvent like ethanol or an ethanol/water mixture to obtain the pure 2-(piperidin-1-yl)-5-phenyl-1,3,4-thiadiazole.

Concluding Remarks for the Modern Chemist

This compound stands out as a robust and efficient reagent for constructing heterocyclic systems of high value in pharmaceutical and materials science. Its ability to function as a thiocarbonyl transfer agent, combined with the favorable leaving group properties of piperidine, allows for clean and high-yielding transformations. The protocols described herein for the synthesis of pyrimidinethiones and 1,3,4-thiadiazoles are designed to be both reliable and adaptable, providing a solid foundation for further exploration and development. By understanding the core reactivity of this reagent, chemists can unlock new pathways to novel heterocyclic structures, accelerating discovery in drug development and beyond.

References

Application Notes & Protocols: The Utility of Di(piperidin-1-yl)methanethione in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1] These transformations are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The success of these reactions hinges on the catalytic system, where the choice of ligand is paramount in dictating reactivity, stability, and selectivity.[4][5]

This guide focuses on Di(piperidin-1-yl)methanethione , a tetra-substituted thiourea, as a versatile and robust ligand for palladium catalysis. Thioureas are a compelling class of ligands, primarily due to the strong coordinating ability of the sulfur atom, which acts as a soft donor that readily complexes with soft metal centers like palladium(II).[6] This document provides a theoretical framework for understanding the role of this ligand, practical protocols for its application in cornerstone cross-coupling reactions, and expert insights for researchers, scientists, and drug development professionals.

Section 1: Fundamental Principles - Thiourea Ligands in Palladium Catalysis

The Sulfur-Palladium Coordination Bond

The efficacy of this compound as a ligand is rooted in the fundamental principles of coordination chemistry. Palladium(II) is considered a soft acid according to Hard and Soft Acids and Bases (HSAB) theory. The sulfur atom of the thiocarbonyl group (C=S) is a soft base, leading to a strong and stable coordination bond.[6] This interaction typically occurs via an electrophilic reaction through the sulfur atom, which stabilizes the palladium center throughout the catalytic cycle.[6][7]

The Role of N-Piperidinyl Substituents

Unlike simple thiourea, this compound possesses two bulky piperidine rings. These substituents are not merely passive structural elements; they critically influence the ligand's properties:

  • Steric Hindrance: The piperidinyl groups create a defined steric environment around the palladium center. This bulk can be advantageous, promoting the reductive elimination step—the final, product-forming step in most cross-coupling cycles—which is often accelerated by sterically demanding ligands.[4]

  • Electronic Effects: The nitrogen atoms of the piperidine rings are electron-donating, increasing the electron density on the thiourea backbone and, subsequently, the coordinating sulfur atom. This enhances the σ-donating character of the ligand, which can accelerate the rate-determining oxidative addition step.[4]

  • Solubility: The aliphatic rings improve the ligand's solubility in common organic solvents used for cross-coupling reactions, ensuring homogeneity of the catalytic system.

Coordination of the thiourea ligand to a Palladium(II) center.

Section 2: In Situ Catalyst Generation: A Practical Workflow

While pre-formed palladium-ligand complexes offer consistency, the in situ generation of the active catalyst from a palladium precursor and the ligand is often more practical and cost-effective.[4][8] This approach allows for rapid screening of ligand-to-metal ratios and reaction conditions.

Protocol 2.1: Preparation of a Pd/Di(piperidin-1-yl)methanethione Catalyst Solution

This protocol describes the preparation of a stock solution for generating the active Pd(0) catalyst in situ from a stable Pd(II) precursor.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • This compound

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Schlenk flask or septum-capped vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Under a positive pressure of inert gas, add Pd(OAc)₂ (1.0 mol equivalent) and this compound (2.2 mol equivalents for a typical L:Pd ratio of 2:1) to a dry Schlenk flask. The excess ligand ensures full coordination and stabilizes the resulting complex.

  • Solvent Addition: Add the required volume of anhydrous, degassed solvent via syringe to achieve the desired molarity (e.g., 0.01 M).

  • Activation/Pre-formation: Stir the mixture at room temperature for 20-30 minutes. The solution may change color, indicating complex formation. For many reactions, the Pd(II) precursor is reduced to the active Pd(0) species by a solvent, reagent, or additive in the main reaction mixture.[8] This stock solution is now ready to be added to the main reaction.

References

Application Notes and Protocols: The Versatile Reactivity of Di(piperidin-1-yl)methanethione with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of Di(piperidin-1-yl)methanethione

This compound, a symmetrically substituted thiourea, is a multifaceted building block in modern organic synthesis and medicinal chemistry.[1] Its unique structural features, comprising a central thiocarbonyl group flanked by two piperidine rings, impart a rich and nuanced reactivity profile. The electron-rich sulfur atom serves as a soft nucleophile, readily engaging with a variety of electrophiles, while the lone pairs on the nitrogen atoms also contribute to its chemical behavior. This guide provides an in-depth exploration of the reactions of this compound with common classes of electrophiles, offering detailed mechanistic insights and practical, field-tested protocols for its application in the synthesis of novel molecular architectures.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of the starting material is paramount for successful synthetic endeavors. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 1013-92-9[1][2][3]
Molecular Formula C₁₁H₂₀N₂S[1][2][3]
Molecular Weight 212.36 g/mol [1][3]
Appearance White to off-white crystalline solid
¹H NMR (CDCl₃, ppm) δ 4.24–4.63 (m, 8H, N-CH ₂), 1.72 (m, 12H, piperidine CH ₂)[1]
¹³C NMR (CDCl₃, ppm) δ ~199 (C=S), ~50 (N-C H₂), ~25-26 (piperidine C H₂)[1]
IR (cm⁻¹) ~1250 (ν C=S)[1]

Synthesis of this compound: A Foundational Protocol

The most common and efficient synthesis of this compound involves the reaction of piperidine with carbon disulfide in the presence of a suitable base.[1] This method is straightforward and can be readily scaled for laboratory use.

Protocol 1: Synthesis of this compound

Materials:

  • Piperidine

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.0 eq) in a minimal amount of water.

  • Add ethanol to the flask, followed by the slow addition of piperidine (2.0 eq) while stirring.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add carbon disulfide (1.0 eq) dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Causality Behind Experimental Choices: The use of a base like NaOH is crucial to deprotonate one equivalent of piperidine, forming a piperidide anion which is a more potent nucleophile for the initial attack on the electrophilic carbon of CS₂. The reaction is performed at low temperature to control the exothermicity and minimize the formation of byproducts.

Reactions with Alkyl Halides: Formation of Isothiouronium Salts

The sulfur atom of this compound readily acts as a nucleophile, attacking alkyl halides in a classic Sₙ2 reaction to form stable S-alkyl isothiouronium salts. These salts are valuable intermediates in their own right, finding applications in further synthetic transformations.

Mechanism of S-Alkylation

The reaction proceeds through the nucleophilic attack of the thiocarbonyl sulfur on the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-S bond. The resulting product is a resonance-stabilized cation.

S_Alkylation Thiourea This compound TransitionState Transition State Thiourea->TransitionState Nucleophilic Attack AlkylHalide R-X (Alkyl Halide) AlkylHalide->TransitionState Isothiouronium S-Alkyl Isothiouronium Salt TransitionState->Isothiouronium Halide Departure

Caption: Mechanism of S-alkylation of this compound.

Protocol 2: Synthesis of S-Methyl-di(piperidin-1-yl)isothiouronium Iodide

This protocol is adapted from the well-established reaction of tetramethylthiourea with methyl iodide.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Standard inert atmosphere glassware

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add methyl iodide (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the isothiouronium salt.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether to ensure complete precipitation of the product.

  • Collect the white precipitate by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield the S-methyl-di(piperidin-1-yl)isothiouronium iodide.

Expected Outcome and Characterization: The product is typically a stable, crystalline solid. Characterization can be performed using ¹H NMR, where a new singlet corresponding to the S-methyl protons will be observed, and ¹³C NMR, which will show a downfield shift of the former thiocarbonyl carbon.

Reactions with Acyl Halides: Towards N-Acylthioureas and Rearrangement Products

The reaction of this compound with acyl halides is more complex than S-alkylation. While initial S-acylation can occur, the resulting S-acyl isothiouronium salt is often unstable and can undergo rearrangement to the more thermodynamically stable N-acylthiourea. The reaction outcome can be influenced by the reaction conditions and the nature of the acyl halide.

Protocol 3: Acylation with Benzoyl Chloride

This protocol provides a general procedure for the acylation of this compound.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (NEt₃) or pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired acylated product.

Michael Addition Reactions: Carbon-Sulfur Bond Formation

The nucleophilic sulfur of this compound can participate in Michael (conjugate) addition reactions with α,β-unsaturated carbonyl compounds. This reaction provides a powerful method for the formation of new carbon-sulfur bonds and the synthesis of functionalized thioethers.

Mechanism of Michael Addition

The reaction is typically base-catalyzed, where the base generates a thiolate-like species that acts as the Michael donor. This nucleophile then adds to the β-carbon of the Michael acceptor.

Michael_Addition Thiourea This compound Enolate Enolate Intermediate Thiourea->Enolate Nucleophilic Attack Enone α,β-Unsaturated Carbonyl Enone->Enolate Base Base Base->Thiourea Deprotonation (catalytic) Adduct Michael Adduct Enolate->Adduct Protonation

Caption: General mechanism for the Michael addition of a thiourea.

Protocol 4: Michael Addition to an α,β-Unsaturated Ketone

This protocol is a general procedure that can be optimized for specific substrates.

Materials:

  • This compound

  • α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

  • A catalytic amount of a non-nucleophilic base (e.g., DBU or a tertiary amine)

  • An appropriate solvent (e.g., THF, DCM, or acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 eq) and this compound (1.1 eq) in the chosen solvent.

  • Add a catalytic amount of the base (e.g., 0.1 eq of DBU) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the Michael acceptor.

  • Once the reaction is complete, quench with a mild acid (e.g., saturated aqueous NH₄Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

This compound is a versatile and reactive building block with significant potential in synthetic and medicinal chemistry. The protocols outlined in this guide provide a solid foundation for researchers to explore its utility in the construction of diverse and complex molecules. The reactions with electrophiles, particularly the formation of isothiouronium salts and Michael adducts, open avenues for the synthesis of novel heterocyclic systems and biologically active compounds. Further exploration of the reaction scope and the development of catalytic asymmetric variants of these transformations will undoubtedly continue to expand the synthetic utility of this valuable reagent.

References

Application Note: Comprehensive Purity Assessment of Di(piperidin-1-yl)methanethione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Di(piperidin-1-yl)methanethione (DPMT), a symmetrical N,N'-disubstituted thiourea derivative, is a compound of increasing interest in medicinal and organic chemistry.[1] Its synthesis from piperidine and carbon disulfide is a common route, and its biological activities are an area of active investigation.[1] For researchers and professionals in drug development, ensuring the purity of DPMT is paramount, as impurities can significantly impact its chemical, biological, and toxicological properties. This application note provides a comprehensive guide to the analytical techniques for the robust purity assessment of DPMT, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Understanding Potential Impurities

A thorough purity assessment begins with an understanding of potential impurities that may be present in a DPMT sample. These can be broadly categorized as process-related impurities and degradation products.

  • Process-Related Impurities: These impurities can arise from the synthesis process. A common synthesis route for DPMT involves the reaction of piperidine with carbon disulfide.[1]

    • Unreacted Starting Materials: Residual piperidine and carbon disulfide.

    • By-products: Formation of related thiourea derivatives or other side-reaction products.

  • Degradation Products: DPMT, like many thiourea derivatives, can be susceptible to degradation under certain conditions.

    • Oxidation: The thiocarbonyl group can be oxidized to the corresponding sulfoxide or sulfone.

    • Hydrolysis: The amide-like bonds can be susceptible to hydrolysis under strongly acidic or basic conditions.

    • Photodegradation: Exposure to light may induce degradation.[2]

Forced degradation studies are a valuable tool to intentionally degrade the sample under harsh conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and to develop a stability-indicating analytical method.[3][4][5]

Chromatographic Techniques for Purity Determination

Chromatographic methods are essential for separating DPMT from its potential impurities, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like DPMT. A reverse-phase method is generally suitable.

  • Column Choice: A C18 column is a good starting point due to its hydrophobicity, which will provide adequate retention for the relatively nonpolar DPMT molecule.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer provides good separation. A buffer is used to control the pH and ensure consistent ionization of any acidic or basic analytes. A gradient elution is often preferred to resolve impurities with a wide range of polarities.

  • Detection: DPMT contains a chromophore, making UV detection a suitable choice. The wavelength of maximum absorbance should be determined experimentally but is often in the range of 230-280 nm for thiourea derivatives.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh DPMT Sample dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc Inject into HPLC System filter->hplc separation Separation on C18 Column hplc->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (% Area) integration->calculation

Caption: Workflow for HPLC Purity Assessment of DPMT.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
HPLC System A well-maintained HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 240 nm
Diluent Acetonitrile/Water (50:50, v/v)
Sample Preparation Accurately weigh approximately 10 mg of DPMT and dissolve in 10 mL of diluent to obtain a 1 mg/mL solution. Filter through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable impurities, GC-MS is a powerful technique that provides both separation and structural information. While DPMT itself may have limited volatility, GC-MS is excellent for identifying residual solvents and certain process-related impurities.

  • Column Choice: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for a wide range of organic compounds.

  • Injection Mode: A split injection is used to avoid overloading the column.

  • Temperature Program: A temperature gradient is employed to separate compounds with different boiling points.

  • Detection: Mass spectrometry provides identification of the separated components based on their mass spectra.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Weigh DPMT Sample dissolve Dissolve in Volatile Solvent start->dissolve gcms Inject into GC-MS System dissolve->gcms separation Separation on Capillary Column gcms->separation detection Mass Spectrometry Detection separation->detection tic Obtain Total Ion Chromatogram detection->tic spectra Analyze Mass Spectra tic->spectra identification Identify Impurities spectra->identification

Caption: Workflow for GC-MS Analysis of Volatile Impurities in DPMT.

Table 2: GC-MS Method Parameters

ParameterRecommended Condition
GC-MS System A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Split (20:1)
Injector Temperature 250 °C
Oven Program Initial temperature 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 40-500 amu
Solvent Dichloromethane or Methanol
Sample Preparation Dissolve approximately 10 mg of DPMT in 1 mL of a suitable volatile solvent.

Spectroscopic Techniques for Identity and Purity Confirmation

Spectroscopic techniques are invaluable for confirming the identity of DPMT and can also be used for quantitative purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[6][7][8][9][10] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

  • Internal Standard: A high-purity internal standard with a known concentration is used. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals. Maleic anhydride or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent that dissolves both the sample and the internal standard is required. Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) are suitable options.

  • Acquisition Parameters: Specific parameters such as a long relaxation delay (D1) and a sufficient number of scans are crucial for accurate quantification.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Accurately weigh DPMT dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve nmr Acquire ¹H NMR Spectrum dissolve->nmr process Process Spectrum (phasing, baseline correction) nmr->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Assessment of DPMT.

Table 3: qNMR Method Parameters

ParameterRecommended Condition
NMR Spectrometer 400 MHz or higher field strength
Solvent Chloroform-d (CDCl3) or DMSO-d6
Internal Standard Maleic Anhydride (high purity, accurately weighed)
Pulse Program A standard 90° pulse sequence
Relaxation Delay (D1) ≥ 5 x T1 of the slowest relaxing proton (typically 30-60 seconds)
Number of Scans 16 or higher for good signal-to-noise ratio
Sample Preparation Accurately weigh ~10 mg of DPMT and ~5 mg of the internal standard into an NMR tube. Add ~0.7 mL of the deuterated solvent and dissolve completely.

The purity of DPMT can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique that is primarily used for the identification of the compound by confirming the presence of its characteristic functional groups. While not a primary quantitative method for purity, it can be used to detect the presence of certain impurities that have distinct infrared absorptions.

  • C=S Stretch: The thiocarbonyl group will have a characteristic stretching vibration.

  • C-N Stretch: The carbon-nitrogen bonds of the piperidine rings will also show characteristic absorptions.

  • Aliphatic C-H Stretch: The C-H bonds of the piperidine rings will have stretching vibrations in the typical aliphatic region.

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_data Data Analysis sample_prep Prepare KBr Pellet or ATR Sample ftir Acquire FTIR Spectrum sample_prep->ftir spectrum Obtain IR Spectrum ftir->spectrum peaks Identify Characteristic Peaks spectrum->peaks compare Compare with Reference Spectrum peaks->compare

Caption: Workflow for FTIR Analysis of DPMT.

Table 4: Characteristic FTIR Peaks for DPMT

Wavenumber (cm⁻¹)Assignment
~2930-2850Aliphatic C-H stretching (piperidine)
~1450CH₂ scissoring (piperidine)
~1250-1050C-N stretching
~1100-1000C=S stretching

Note: The exact peak positions may vary slightly depending on the sample preparation method and instrument.

Method Validation

To ensure that the analytical methods are suitable for their intended purpose, they must be validated according to the guidelines of the International Council for Harmonisation (ICH) Q2(R1).[11][12][13][14]

Table 5: Validation Parameters for the HPLC Purity Method

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. The combination of chromatographic techniques like HPLC and GC-MS for separation and quantification of impurities, along with spectroscopic methods such as qNMR for absolute purity determination and FTIR for identity confirmation, provides a robust and reliable strategy. All methods should be properly validated to ensure the integrity of the analytical data, which is critical for decision-making in research and drug development.

References

Application Note & Protocols: Solubility Profile of Di(piperidin-1-yl)methanethione in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Process Chemistry

Di(piperidin-1-yl)methanethione (DPMT) is a symmetrical thiourea derivative with the molecular formula C₁₁H₂₀N₂S.[1][2] It serves as a versatile intermediate in organic synthesis and is explored in medicinal chemistry.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely academic; it is a cornerstone of successful experimental design, process optimization, and formulation. Poorly understood solubility can lead to failed reactions, challenging purifications, and inaccurate biological assay results.[3]

This guide provides a detailed analysis of the solubility characteristics of this compound. It moves beyond a simple data table to explain the underlying chemical principles that govern its solubility. Furthermore, it equips researchers with robust, validated protocols to determine solubility experimentally, ensuring that process decisions are based on reliable, in-house data.

Molecular Structure and Solubility Prediction

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. This is governed by the foundational chemical principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[4][5][6][7][8]

This compound (MW: 212.36 g/mol ) [1][2]

Chemical structure of this compound

Figure 1: Chemical Structure of this compound.

Structural Analysis:

  • Thiocarbonyl Group (C=S): The central thiourea moiety is polar. The sulfur atom can act as a hydrogen bond acceptor, and the adjacent nitrogen atoms influence the electronic properties of the group.

  • Piperidine Rings: The two piperidinyl groups are nonpolar, bulky, aliphatic rings. These saturated hydrocarbon portions of the molecule will primarily engage in weaker van der Waals (London dispersion) forces.

Expert Solubility Rationale: The DPMT molecule is amphipathic, possessing both polar and nonpolar characteristics. However, the two bulky, nonpolar piperidine rings constitute a significant portion of the molecular structure, suggesting that the overall character of the molecule is predominantly nonpolar or lipophilic.

  • Comparison with Analogues:

    • N,N,N',N'-Tetramethylthiourea: This smaller analogue is soluble in water (32 g/L) and also soluble in alcohol.[9][10][11] Its smaller alkyl groups result in a more balanced polarity.

    • 1,3-Dicyclohexylthiourea: This larger analogue, with bulky cyclohexyl groups, has very low water solubility (<0.1 mg/mL) but is more soluble in organic solvents.[12][13][14]

  • Prediction for DPMT: Based on its structure, which is intermediate in lipophilicity between tetramethylthiourea and dicyclohexylthiourea, DPMT is predicted to have low solubility in highly polar protic solvents like water but demonstrate good solubility in a range of moderately polar to nonpolar organic solvents.

Predicted Solubility Profile

While precise quantitative data requires experimental determination, the following table provides a predicted solubility profile based on structural analysis and chemical principles. This serves as a practical starting point for solvent selection.

SolventPolarityPredicted SolubilityRationale
Hexane NonpolarSparingly SolubleCannot overcome the crystal lattice energy of the polar core.
Toluene NonpolarSolubleAromatic stacking and van der Waals forces can solvate the molecule.
Dichloromethane (DCM) Polar AproticVery SolubleGood balance of polarity to interact with the C=S group and solvate the rings.
Diethyl Ether Polar AproticSolubleCan solvate the nonpolar rings, with some interaction with the polar core.
Ethyl Acetate Polar AproticSolubleEffective at dissolving moderately polar compounds.
Acetone Polar AproticSolubleStrong dipole moment can interact well with the thiocarbonyl group.
Acetonitrile Polar AproticSolubleA polar solvent that should effectively dissolve DPMT.
Ethanol / Methanol Polar ProticModerately SolubleThe alkyl portion of the alcohol can solvate the piperidine rings, but the hydrogen-bonding network of the solvent may be disrupted.[15]
Water Polar ProticInsoluble / Very LowThe large, nonpolar piperidine rings are highly hydrophobic.[16]
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleA powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds.[17]

Experimental Protocols for Solubility Determination

For definitive results, experimental validation is essential. The following protocols provide methods for rapid screening and high-accuracy quantitative determination.

Workflow for Selecting a Solubility Protocol

The choice of method depends on the required accuracy and throughput. The following diagram outlines a logical decision-making process.

G start Start: Need Solubility Data q1 Rapid Screening or Solvent Selection? start->q1 p1 Protocol 1: Visual Method q1->p1 Yes q2 Need Accurate Quantitative Data? q1->q2 No end_point End: Solubility Data Acquired p1->end_point q3 High Purity Compound & UV Chromophore Present? q2->q3 Yes q2->end_point No (Data not required) p2 Protocol 2: UV-Vis Spectroscopy Method p2->end_point q3->p2 Yes p3 Protocol 3: High-Accuracy HPLC Method q3->p3 No (or needs highest precision) p3->end_point

Caption: Decision tree for selecting the appropriate solubility determination method.

Protocol 1: Visual Method for Rapid Qualitative Assessment

This method provides a quick, semi-quantitative estimate of solubility, ideal for initial solvent screening.

Materials:

  • This compound (DPMT)

  • Small test tubes or 2 mL glass vials

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Selection of organic solvents

Procedure:

  • Preparation: Add approximately 1-2 mg of DPMT to a clean, dry vial.

  • Solvent Addition: Add the selected solvent dropwise, starting with 0.1 mL.

  • Mixing: Cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a contrasting background. Look for undissolved solid particles.

  • Titration: If the solid has not dissolved, continue adding the solvent in 0.1 mL increments, vortexing after each addition, until the solid completely dissolves or a total volume of 2 mL is reached.

  • Classification:

    • Very Soluble: Dissolves in < 0.5 mL.

    • Soluble: Dissolves in 0.5 - 1.0 mL.

    • Sparingly Soluble: Dissolves in 1.0 - 2.0 mL.

    • Insoluble: Solid remains after adding 2.0 mL.

Protocols for Quantitative Determination: The Shake-Flask Method

The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[17][18][19][20] It involves creating a saturated solution by agitating an excess of the compound in the solvent for an extended period to ensure equilibrium is reached.[18][21] The resulting saturated solution is then analyzed.

General Workflow for Quantitative Analysis

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) B Generate Calibration Curve (5-7 standards) A->B C Add Excess DPMT to Solvent in Vial D Shake at Constant Temp (e.g., 24h at 25°C) C->D E Filter/Centrifuge to Remove Undissolved Solid D->E F Dilute Supernatant to fall within Calibration Range E->F G Analyze via UV-Vis or HPLC F->G H Calculate Concentration (Solubility) G->H

Caption: General experimental workflow for quantitative solubility determination.

Protocol 2: Quantitative Determination by UV-Vis Spectroscopy

This method is reliable for pure compounds that possess a UV chromophore.[22][23][24][25]

A. Preparation of Calibration Curve:

  • Stock Solution: Accurately prepare a 1 mg/mL stock solution of DPMT in a solvent where it is freely soluble (e.g., acetonitrile or methanol).

  • Standard Solutions: Perform serial dilutions of the stock solution to prepare 5-7 standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • UV Scan: Scan a mid-range standard solution across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Measure Absorbance: Measure the absorbance of each standard solution at the determined λmax.

  • Plot Curve: Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a valid calibration.[26]

B. Shake-Flask Sample Preparation:

  • Add Excess Solute: Add an excess amount of DPMT (e.g., 10-20 mg) to a sealed vial containing a known volume (e.g., 5 mL) of the test solvent. The key is to ensure solid material remains after equilibration.

  • Equilibration: Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) and agitate for at least 24 hours to ensure thermodynamic equilibrium is reached.[18][27]

  • Phase Separation: Remove the vial and allow it to stand at the same temperature for 1-2 hours. To separate the saturated solution from the excess solid, either:

    • Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).

    • Filter the suspension through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

C. Analysis and Calculation:

  • Dilution: Carefully take a known volume of the clear supernatant (the saturated solution) and dilute it with the analysis solvent (from step A1) to ensure its absorbance falls within the linear range of the calibration curve.

  • Measure Sample Absorbance: Measure the absorbance of the diluted sample at λmax.

  • Calculate Concentration: Use the calibration curve equation to calculate the concentration of the diluted sample.

    • Concentration_diluted = (Absorbance_sample - c) / m

  • Determine Solubility: Multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility of DPMT in that solvent at the specified temperature.

    • Solubility (mg/mL) = Concentration_diluted × Dilution_Factor

Protocol 3: High-Accuracy Quantitative Determination by HPLC

HPLC offers higher specificity and is the preferred method, especially if impurities are present or the compound has low UV absorbance.[28][29][30][31]

A. HPLC Method Development & Calibration:

  • Method Setup: Develop a suitable HPLC method (e.g., reverse-phase C18 column) that provides a sharp, symmetrical peak for DPMT with a reasonable retention time. The mobile phase could be a gradient of acetonitrile and water.

  • Calibration Curve: Prepare standard solutions as described in the UV-Vis protocol (Part A). Inject each standard onto the HPLC system and record the peak area.

  • Plot Curve: Plot a graph of Peak Area vs. Concentration and perform a linear regression to get the calibration equation and R² (>0.99).[26]

B. Sample Preparation and Analysis:

  • Prepare Saturated Solution: Follow the shake-flask procedure exactly as described in the UV-Vis protocol (Part B). Phase separation by filtration is highly recommended to prevent injection of particulates onto the HPLC column.

  • Dilution: Accurately dilute a known volume of the clear filtrate into the mobile phase or a suitable solvent to bring the concentration within the calibration range.

  • Injection: Inject the diluted sample into the HPLC system and record the chromatogram.

C. Calculation:

  • Determine Peak Area: Integrate the peak corresponding to DPMT to get its area.

  • Calculate Concentration: Use the calibration curve equation to calculate the concentration of the diluted sample.

    • Concentration_diluted = (Peak_Area_sample - c) / m

  • Determine Solubility: Multiply this concentration by the dilution factor to find the solubility.

    • Solubility (mg/mL) = Concentration_diluted × Dilution_Factor

Safety and Handling

  • Always consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning any experiment.

  • Handle DPMT and organic solvents in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and solvent-resistant gloves.[32][33][34]

  • Piperidine, a related starting material, is flammable and toxic, highlighting the need for caution with similar structures.[32][33][34]

References

Application Notes & Protocols for the Safe Handling and Storage of Di(piperidin-1-yl)methanethione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Di(piperidin-1-yl)methanethione, with CAS number 1013-92-9, is an organosulfur compound belonging to the thiourea class of chemicals.[1][2] It serves as a valuable reagent in various organic synthesis reactions.[1] Given its chemical nature as a thiourea derivative and its synthesis from potentially hazardous precursors like piperidine and carbon disulfide, a thorough understanding and implementation of safe handling and storage procedures are paramount for the protection of laboratory personnel and the environment.[1][3]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the safe handling and storage of this compound. The protocols outlined herein are based on established safety principles for handling thiourea compounds and their derivatives, aiming to foster a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

While a comprehensive, specific Safety Data Sheet (SDS) for this compound is not universally available, its classification as a thiourea derivative warrants a high degree of caution. Thioureas as a class of compounds are known for their potential toxicity.[3][4][5]

Potential Hazards:

  • Toxicity: Thiourea and its derivatives are generally considered toxic if swallowed and may cause adverse health effects with prolonged exposure.[3][4]

  • Skin Irritation and Sensitization: May cause skin irritation and allergic skin reactions upon contact.[4]

  • Carcinogenicity: Some thiourea compounds are suspected of causing cancer.[4][5]

  • Reproductive Toxicity: Certain thioureas are suspected of damaging fertility or the unborn child.[4][5]

  • Hazardous Decomposition Products: When heated to decomposition, thioureas may emit toxic fumes, including nitrogen oxides and sulfur oxides.[6]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantities being used, the nature of the experiment (e.g., heating, aerosol generation), and the potential for exposure.

Physicochemical Properties
PropertyValueReference
CAS Number 1013-92-9[2][7]
Molecular Formula C₁₁H₂₀N₂S[1][2]
Molecular Weight 212.36 g/mol [1][2]
Appearance White, lustrous crystals (typical for thioureas)[4]
Solubility Soluble in water and alcohol (typical for thioureas)[4]

Hierarchy of Controls

To mitigate the risks associated with handling this compound, a hierarchy of controls must be implemented. This approach prioritizes the most effective control measures.

Hierarchy of Controls cluster_elimination Most Effective cluster_substitution cluster_engineering cluster_administrative cluster_ppe Least Effective Elimination Elimination Substitution Substitution Elimination->Substitution If elimination is not feasible Engineering Engineering Controls Substitution->Engineering If substitution is not feasible Administrative Administrative Controls Engineering->Administrative Supplement with procedures PPE Personal Protective Equipment (PPE) Administrative->PPE Last line of defense

Caption: Hierarchy of Safety Controls.

  • Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[8][9] Ensure adequate ventilation in the laboratory.[3][5]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on the potential hazards and safe handling procedures.[3][6] Do not eat, drink, or smoke in areas where this chemical is handled.[6][10]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield that conforms to EN166 or NIOSH standards.[10][11]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[4][5] Dispose of contaminated gloves properly.

    • Lab Coat: A flame-retardant lab coat or chemical-resistant apron should be worn.

    • Closed-toe Shoes: Ensure feet are fully covered.

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[10]

Safe Handling and Storage Protocols

Receiving and Storage
  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4][6]

    • Keep the container tightly closed.[9][12]

    • Store in a designated and clearly labeled area, and consider storing in a locked poison cabinet.[4]

Handling and Use

The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.

Handling_Workflow start Start: Don PPE prep_work_area Prepare Work Area in Fume Hood start->prep_work_area weighing Weighing of Compound prep_work_area->weighing dissolving Dissolving/Dispensing weighing->dissolving reaction Use in Reaction dissolving->reaction decontamination Decontaminate Glassware and Surfaces reaction->decontamination waste_disposal Dispose of Waste decontamination->waste_disposal end End: Doff PPE and Wash Hands waste_disposal->end

Caption: Experimental Workflow for this compound.

Step-by-Step Protocol:

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as described in Section 3.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing operations within the chemical fume hood to prevent the release of dust or vapors.

    • Use a disposable weighing boat or line the balance with protective film to prevent contamination.

    • Handle the solid material carefully to avoid generating dust.

  • Use in Reactions:

    • Set up all reactions within the fume hood.

    • If heating the compound, ensure the apparatus is secure and monitored.

  • Decontamination:

    • Thoroughly decontaminate all glassware and equipment that has come into contact with the compound.

    • Wipe down the work surfaces in the fume hood with an appropriate cleaning agent.

Emergency Procedures

  • Spills:

    • Evacuate the immediate area.[6]

    • If the spill is small and you are trained to do so, contain the spill with an inert absorbent material.

    • Do not allow the solid to become airborne.[4]

    • Place the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.[4]

    • Ventilate the area and wash the spill site after cleanup is complete.[6]

  • First Aid:

    • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.[6]

    • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][12] Seek immediate medical attention.

    • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a valuable chemical reagent, but its handling requires a comprehensive understanding of its potential hazards as a thiourea derivative. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and following the detailed protocols outlined in these application notes, researchers can work with this compound in a safe and responsible manner.

References

Application Notes & Protocols: Di(piperidin-1-yl)methanethione as a Versatile Precursor for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of Di(piperidin-1-yl)methanethione (DPMT) as a strategic precursor in the synthesis of novel chemical entities. We explore its fundamental properties, provide validated protocols for its own synthesis, and demonstrate its application in the construction of complex heterocyclic systems and potentially bioactive scaffolds. The protocols are designed to be self-validating, with in-depth explanations of the chemical principles and experimental choices, supported by authoritative references.

Introduction to this compound (DPMT)

This compound, with the molecular formula C₁₁H₂₀N₂S and a molecular weight of 212.36 g/mol , is an organosulfur compound belonging to the thiourea class of molecules.[1][2] Its structure is characterized by a central thiocarbonyl group (C=S) flanked by two piperidine rings. This unique arrangement is not merely incidental; it is the source of the compound's synthetic utility and potential biological relevance.

The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance metabolic stability, modulate solubility, and improve pharmacokinetic profiles.[3][4] The thiourea functional group, a sulfur analog of urea, offers a distinct reactivity profile, serving as an efficient thiocarbonyl transfer agent.[1] DPMT's history is rooted in the broader exploration of thiourea derivatives that began in the mid-20th century, combining the known biological significance of the piperidine moiety with the versatile reactivity of the thiocarbonyl group.[1]

This guide will demonstrate how DPMT can be leveraged as a foundational building block for two distinct synthetic strategies:

  • As a Thiocarbonyl Donor: For the efficient synthesis of sulfur-containing heterocycles.

  • As a Piperidine-Containing Scaffold: For the development of more complex molecules with potential therapeutic applications.

Compound Identifier Value Source
IUPAC Name This compoundPubChem[2]
CAS Number 1013-92-9Benchchem, PubChem[1][2]
Molecular Formula C₁₁H₂₀N₂SKey Organics[5]
Molecular Weight 212.36 g/mol PubChem[2]

Synthesis of the Precursor: A Validated Protocol

The accessibility of a precursor is paramount to its utility. DPMT can be reliably synthesized in a standard laboratory setting using common reagents. The most classical and efficient method involves the reaction of piperidine with carbon disulfide in the presence of a base.[1]

Protocol 2.1: Synthesis of this compound

Principle: This synthesis is a nucleophilic addition reaction. The base (NaOH) deprotonates a molecule of piperidine, increasing its nucleophilicity. This activated piperidine attacks the electrophilic carbon of carbon disulfide (CS₂). A second molecule of piperidine then displaces the intermediate hydrosulfide group to form the stable thiourea product, DPMT.

Materials:

  • Piperidine (Reagent Grade, ≥99%)

  • Carbon Disulfide (ACS Grade, ≥99.9%)

  • Sodium Hydroxide (NaOH), pellets

  • Ethanol (95%)

  • Deionized Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask (250 mL)

  • Separatory Funnel

  • Büchner Funnel and Filter Paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of 95% ethanol. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Piperidine: While maintaining the cold temperature, slowly add 17.0 g (0.2 mol) of piperidine to the stirred NaOH solution over 15 minutes.

  • Addition of Carbon Disulfide: To this cold mixture, add 7.6 g (0.1 mol) of carbon disulfide dropwise over 30 minutes. A precipitate may begin to form. Causality Note: The slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then remove the ice bath and let it stir at room temperature for 3 hours.

  • Precipitation: Pour the reaction mixture into 500 mL of cold deionized water. A pale yellow solid will precipitate.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with three portions of 50 mL cold deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as white or off-white crystals.

  • Drying and Characterization: Dry the purified crystals under vacuum. The expected yield is typically 75-85%. Characterize the product using ¹H NMR, ¹³C NMR, and melting point analysis.

G cluster_start Starting Materials cluster_process Process cluster_end Final Product Piperidine Piperidine Reaction Nucleophilic Addition (0°C to RT, 3h) Piperidine->Reaction CS2 Carbon Disulfide CS2->Reaction NaOH NaOH NaOH->Reaction Base Catalyst Precipitation Quench in H₂O Reaction->Precipitation Isolation Vacuum Filtration Precipitation->Isolation Purification Recrystallization (Ethanol) Isolation->Purification DPMT Pure this compound Purification->DPMT

Caption: Workflow for the synthesis of DPMT.

Application Note I: DPMT as a Thiocarbonyl Transfer Agent for Heterocycle Synthesis

Concept: DPMT functions as an effective and safer alternative to highly toxic reagents like thiophosgene for introducing a thiocarbonyl group into a molecule.[6] The two piperidine moieties are excellent leaving groups, facilitating the transfer of the C=S unit to nucleophiles. This reactivity is particularly useful for constructing five- and six-membered heterocyclic rings, which are core structures in many pharmaceuticals.

Protocol 3.1: Synthesis of a 2-Amino-1,3,4-Thiadiazole Derivative

Principle: This protocol demonstrates the synthesis of a substituted 1,3,4-thiadiazole via the cyclization of a thiosemicarbazide intermediate. DPMT is used to convert a hydrazine derivative into the necessary thiosemicarbazide in situ. The subsequent acid-catalyzed cyclization and dehydration yields the aromatic thiadiazole ring.

Materials:

  • This compound (DPMT, synthesized as per Protocol 2.1)

  • 4-Methoxybenzoylhydrazine

  • Acetyl Chloride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Dichloromethane (DCM)

Procedure:

  • Thiosemicarbazide Formation: In a 100 mL round-bottom flask, dissolve 1.66 g (10 mmol) of 4-methoxybenzoylhydrazine in 30 mL of ethanol. Add 2.12 g (10 mmol) of DPMT to the solution. Reflux the mixture for 4 hours. Causality Note: Refluxing provides the necessary thermal energy to drive the substitution reaction where the hydrazine displaces the piperidine groups.

  • Intermediate Check (Optional): Monitor the reaction by TLC (Thin Layer Chromatography) using a 1:1 Ethyl Acetate:Hexane eluent to confirm the consumption of the starting hydrazine. The intermediate thiosemicarbazide is generally not isolated.

  • Cyclization: Cool the reaction mixture to room temperature. Slowly and carefully add 10 mL of concentrated sulfuric acid while cooling the flask in an ice bath. Trustworthiness Note: The high concentration of strong acid is essential for the intramolecular cyclization and subsequent dehydration to form the aromatic thiadiazole ring. This is a standard and well-documented method for this transformation.

  • Reaction: After the addition of acid, allow the mixture to stir at room temperature for 12 hours.

  • Workup: Carefully pour the reaction mixture over 100 g of crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the final product, 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine.

G DPMT DPMT (Thiocarbonyl Source) Intermediate Thiosemicarbazide Intermediate DPMT->Intermediate Reflux, EtOH Hydrazine 4-Methoxybenzoyl- hydrazine Hydrazine->Intermediate Product 2-Amino-5-(4-methoxyphenyl) -1,3,4-thiadiazole Intermediate->Product Intramolecular Cyclization & Dehydration Acid H₂SO₄ (Catalyst) Acid->Product

Caption: Reaction mechanism for 1,3,4-thiadiazole synthesis.

Application Note II: DPMT as a Scaffold for Novel Anti-Inflammatory Agents

Concept: The inherent biological relevance of the piperidine ring makes DPMT an attractive starting point for synthesizing more complex molecules for drug discovery.[1] By functionalizing the DPMT core, it is possible to build novel structures that could interact with biological targets. This application note proposes a synthetic pathway to a novel benzimidazole derivative, a class of compounds known to possess anti-inflammatory properties.[7]

Protocol 4.1: Proposed Synthesis of a Novel 2-(Di(piperidin-1-yl)methylthio)-1H-benzo[d]imidazole Derivative

Principle: This multi-step protocol first activates the DPMT core by creating a reactive chloromethylthio intermediate. This electrophilic species is then reacted with a nucleophilic benzimidazole precursor. This approach leverages the reactivity of the sulfur atom for C-S bond formation, a common strategy in medicinal chemistry.

Materials:

  • This compound (DPMT)

  • Sulfuryl Chloride (SO₂Cl₂)

  • 1,2-Phenylenediamine

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

Procedure:

Step A: Synthesis of Benzimidazole-2-thiol

  • In a 250 mL flask, dissolve 5.6 g (0.1 mol) of potassium hydroxide in 50 mL of ethanol.

  • Add 10.8 g (0.1 mol) of 1,2-phenylenediamine and 7.6 g (0.1 mol) of carbon disulfide.

  • Reflux the mixture for 3 hours. A solid will form.

  • Cool the mixture, filter the solid, and dissolve it in 100 mL of hot water.

  • Acidify the aqueous solution with acetic acid to precipitate the product.

  • Filter, wash with water, and dry to obtain 1H-benzo[d]imidazole-2-thiol.

Step B: Synthesis of the Novel Derivative

  • Activation of DPMT: In a dry flask under a nitrogen atmosphere, dissolve 2.12 g (10 mmol) of DPMT in 40 mL of anhydrous DCM and cool to 0 °C. Add 1.35 g (10 mmol) of sulfuryl chloride dropwise. Stir for 1 hour at 0 °C. This generates the reactive electrophilic intermediate in situ.

  • Coupling Reaction: In a separate flask, dissolve 1.50 g (10 mmol) of 1H-benzo[d]imidazole-2-thiol (from Step A) and 1.5 mL of triethylamine in 30 mL of anhydrous DMF.

  • Slowly add the activated DPMT solution from step B.1 to the benzimidazole solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 18 hours. Causality Note: Triethylamine acts as a base to deprotonate the thiol, creating a potent nucleophile that attacks the electrophilic intermediate generated from DPMT, forming the desired C-S bond.

  • Workup and Purification: Quench the reaction with water and extract with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the target compound.

G cluster_A Pathway A: Nucleophile Synthesis cluster_B Pathway B: Precursor Activation cluster_C Coupling & Final Product A1 1,2-Phenylenediamine + CS₂ + KOH A2 Reflux A1->A2 A3 1H-benzo[d]imidazole-2-thiol A2->A3 C1 Nucleophilic Substitution (DMF, TEA) A3->C1 B1 DPMT B2 Add SO₂Cl₂ in DCM B1->B2 B3 Electrophilic Intermediate B2->B3 B3->C1 C2 Purification C1->C2 C3 Target Compound C2->C3

Caption: Proposed workflow for bioactive scaffold synthesis.

Representative Biological Evaluation Data

The synthesized novel compounds would then be subjected to biological screening. For anti-inflammatory agents, a common primary screen involves measuring the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[7]

Compound Structure NO Production IC₅₀ (µM) [a] TNF-α Production IC₅₀ (µM) [a]
DPMT Precursor> 100> 100
Target Cpd. Proposed Product1.5 µM (Representative)2.8 µM (Representative)
Ibuprofen Reference Drug15.2 µM25.5 µM
Table Note [a]: Representative data based on typical results for active benzimidazole anti-inflammatory agents. Assays would be performed in LPS-stimulated RAW 264.7 macrophages.[7]

Safety and Handling

  • This compound: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

  • Carbon Disulfide: Highly flammable and toxic. All operations must be conducted in a well-ventilated chemical fume hood.

  • Sulfuryl Chloride: Corrosive and reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE.

  • Strong Acids/Bases: Handle with appropriate care to avoid chemical burns.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

This compound is a highly valuable and versatile precursor that offers multiple avenues for synthetic exploration. Its dual nature—acting as both an efficient thiocarbonyl donor and a stable piperidine-containing scaffold—makes it a powerful tool in the arsenal of organic and medicinal chemists. The protocols and applications detailed herein provide a robust framework for researchers to leverage DPMT in the design and synthesis of novel heterocycles and potentially bioactive compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Di(piperidin-1-yl)methanethione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Di(piperidin-1-yl)methanethione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your synthesis.

Introduction

This compound, a symmetrical thiourea, is a valuable building block in organic synthesis and medicinal chemistry. Its synthesis, most commonly achieved through the reaction of piperidine with carbon disulfide, is generally straightforward. However, optimizing the yield and purity can present challenges. This guide offers practical solutions to common issues encountered during the synthesis, backed by scientific principles and established protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and cost-effective method is the reaction of piperidine with carbon disulfide. This reaction is typically carried out in the presence of a base or with an oxidant in an aqueous medium to facilitate the formation of the thiourea.[1] Alternative methods, such as the use of thiophosgene, are also effective but are often avoided due to the high toxicity of the reagent.[2]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields in this synthesis can stem from several factors. The most common culprits are suboptimal reaction conditions, reagent quality, and inefficient work-up. Refer to the "Troubleshooting Guide: Low Yield" section for a detailed breakdown of potential causes and their solutions.

Q3: I am observing unexpected byproducts in my reaction. What are they and how can I minimize their formation?

A3: The primary byproduct of concern is the dithiocarbamate intermediate, which may not fully convert to the desired thiourea.[1][3] The stability of this intermediate can be influenced by the reaction conditions. For a comprehensive list of potential side reactions and strategies to mitigate them, please see the "Troubleshooting Guide: Impurities and Side Reactions" section.

Q4: What is the best method to purify the crude this compound?

A4: Recrystallization is a highly effective method for purifying the final product. A common and effective solvent system for this is a mixture of hexane and ethyl acetate.[4] Column chromatography can also be employed for purification if recrystallization does not yield a product of sufficient purity.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: A combination of spectroscopic techniques is recommended for full characterization. This includes ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Refer to the "Product Characterization" section for typical spectroscopic data and interpretation.

Reaction Mechanism and Workflow

The synthesis of this compound from piperidine and carbon disulfide proceeds through a dithiocarbamate intermediate. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

reaction_mechanism cluster_step1 Step 1: Formation of Dithiocarbamate cluster_step2 Step 2: Reaction with a Second Piperidine Molecule cluster_overall Overall Reaction Piperidine1 Piperidine Dithiocarbamate Piperidinium dithiocarbamate (Intermediate) Piperidine1->Dithiocarbamate Nucleophilic attack CS2 Carbon Disulfide CS2->Dithiocarbamate Dithiocarbamate2 Dithiocarbamate Intermediate Dithiocarbamate->Dithiocarbamate2 Product This compound Dithiocarbamate2->Product Piperidine2 Piperidine Piperidine2->Product Nucleophilic attack H2S Hydrogen Sulfide Product->H2S Elimination TwoPiperidine 2 x Piperidine Product_overall This compound TwoPiperidine->Product_overall CS2_overall Carbon Disulfide CS2_overall->Product_overall H2S_overall H₂S Product_overall->H2S_overall +

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • Piperidine (2.1 equivalents)

  • Carbon disulfide (1.0 equivalent)

  • Sodium hydroxide (optional, 1.0 equivalent)

  • Ethanol or Water (solvent)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine (2.1 eq.) in ethanol or water. If using a base, add sodium hydroxide (1.0 eq.) and stir until dissolved.

  • Addition of Carbon Disulfide: Cool the solution in an ice bath. Slowly add carbon disulfide (1.0 eq.) dropwise to the stirred solution. The addition should be done carefully as the reaction can be exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • If the product precipitates out of the solution, collect the solid by filtration. Wash the solid with cold water and then a small amount of cold ethanol.

    • If the product does not precipitate, the reaction mixture can be concentrated under reduced pressure. The resulting residue can then be taken up in an organic solvent like dichloromethane and washed with water to remove any inorganic salts. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a hexane/ethyl acetate solvent system.[4] Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by filtration and dry them under vacuum.

Troubleshooting Guides

Troubleshooting Guide: Low Yield
Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress using TLC. If the reaction appears to have stalled, consider increasing the reaction time or gently heating the mixture (e.g., to 40-50 °C).
Suboptimal Stoichiometry An incorrect ratio of reactants can lead to the formation of side products or unreacted starting materials.Carefully measure the reactants. Using a slight excess of piperidine (2.1-2.2 equivalents) can help drive the reaction to completion.
Reagent Quality Impurities in piperidine or carbon disulfide can interfere with the reaction.Use freshly distilled piperidine and high-purity carbon disulfide.
Loss during Work-up The product may be lost during filtration or extraction steps.Ensure efficient filtration and complete extraction. If the product is partially soluble in the aqueous phase, perform multiple extractions with an organic solvent.
Decomposition of Intermediate The dithiocarbamate intermediate can be unstable under certain conditions.Maintain a moderate reaction temperature. The use of a base like sodium hydroxide can help stabilize the dithiocarbamate salt.[3]
Troubleshooting Guide: Impurities and Side Reactions
Observed Impurity Potential Cause Identification Solution
Unreacted Piperidine Incomplete reaction or use of a large excess of piperidine.Characteristic amine smell; can be detected by TLC.Wash the crude product with a dilute acid solution (e.g., 1M HCl) during work-up to remove the basic piperidine.
Unreacted Carbon Disulfide Incomplete reaction.Low boiling point and characteristic smell.Can be removed during solvent evaporation under reduced pressure.
Dithiocarbamate Intermediate Incomplete conversion to the final product.May be visible as a separate spot on TLC.Increase the reaction time or temperature. Ensure the stoichiometry of piperidine is sufficient.

Product Characterization

Accurate characterization of the final product is crucial to confirm its identity and purity.

Spectroscopic Data
Technique Expected Observations and Interpretation
¹H NMR Signals corresponding to the protons on the piperidine rings. The protons alpha to the nitrogen will appear as a multiplet around δ 3.5-4.0 ppm. The other piperidine protons will appear as multiplets in the δ 1.5-1.8 ppm region.
¹³C NMR A characteristic peak for the thiocarbonyl (C=S) carbon will be observed in the downfield region, typically around δ 190-200 ppm. The carbons of the piperidine rings will appear in the aliphatic region.
IR Spectroscopy A strong absorption band in the region of 1200-1050 cm⁻¹ is characteristic of the C=S stretching vibration in thioureas. The absence of a strong C=O stretch (around 1700 cm⁻¹) confirms the formation of the thiourea instead of a urea byproduct.
Mass Spectrometry The molecular ion peak [M]⁺ should be observed at m/z = 212.36, corresponding to the molecular weight of this compound (C₁₁H₂₀N₂S).

Safety Precautions

As a Senior Application Scientist, I must emphasize that safety is paramount in the laboratory. The following precautions should be strictly adhered to during the synthesis of this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Both piperidine and carbon disulfide are volatile and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Piperidine: Is a corrosive and flammable liquid. Avoid contact with skin and eyes, and keep away from ignition sources.

    • Carbon Disulfide: Is highly flammable and toxic. It has a very low autoignition temperature. Avoid contact with skin and eyes, and do not breathe the vapors. Keep away from heat, sparks, and open flames.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

References

Technical Support Center: Synthesis of Di(piperidin-1-yl)methanethione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Di(piperidin-1-yl)methanethione (CAS No. 1013-92-9). This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding this synthesis, with a focus on identifying and mitigating side reactions to improve yield and purity.

I. Introduction to the Synthesis

This compound, also known as 1,1'-thiocarbonyldipiperidine, is a symmetrical thiourea derivative. Its synthesis typically involves the reaction of piperidine with a thiocarbonyl source, most commonly thiophosgene (CSCl₂) or carbon disulfide (CS₂). While the overall transformation appears straightforward, several potential side reactions can complicate the synthesis, leading to low yields and impure products. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues.

II. Troubleshooting Guide & FAQs

A. Issues Related to the Thiophosgene Route

The reaction of piperidine with thiophosgene is a rapid and often high-yielding method. However, the hazardous nature of thiophosgene and its sensitivity to reaction conditions necessitate careful control.

Question 1: My reaction with thiophosgene resulted in a low yield and a complex mixture of byproducts. What are the likely causes?

Answer:

Several factors can contribute to a poor outcome when using thiophosgene. The most common culprits are:

  • Moisture Contamination: Thiophosgene is highly susceptible to hydrolysis.[1] Trace amounts of water in the solvent, glassware, or piperidine will lead to the formation of carbonyl sulfide (COS) and hydrochloric acid (HCl).[1] The in-situ generated HCl can protonate the piperidine, rendering it non-nucleophilic and halting the desired reaction.

  • Incorrect Stoichiometry: The reaction requires a precise 2:1 molar ratio of piperidine to thiophosgene. An excess of piperidine is often used to ensure the complete consumption of the highly toxic thiophosgene.[2] However, a large excess can complicate purification. Insufficient piperidine will leave unreacted thiophosgene, which can lead to other side products during workup.

  • Inadequate Temperature Control: The reaction is exothermic. Without proper cooling, localized heating can promote side reactions and decomposition of the product. Maintaining a low temperature (e.g., 0 °C) during the addition of thiophosgene is critical.

Question 2: I observed the formation of a white precipitate that is not my product. What could it be?

Answer:

The white precipitate is likely piperidinium hydrochloride. This salt forms when piperidine, acting as a base, neutralizes the hydrochloric acid generated as a byproduct of the reaction between piperidine and thiophosgene. Its formation is an indicator that the reaction is proceeding. However, if an excessive amount of this salt is observed, it could also point to the hydrolysis of thiophosgene due to moisture, as mentioned previously.

Question 3: How can I minimize the risk of side reactions when using thiophosgene?

Answer:

To ensure a clean and high-yielding reaction, adhere to the following best practices:

  • Strict Anhydrous Conditions: Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the piperidine is dry.

  • Controlled Reagent Addition: Add the thiophosgene solution dropwise to a cooled, stirred solution of piperidine. This helps to dissipate the heat of reaction and maintain a consistent temperature.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere will prevent the ingress of atmospheric moisture.

B. Issues Related to the Carbon Disulfide Route

The use of carbon disulfide is a common alternative to the more hazardous thiophosgene. This method typically proceeds via a dithiocarbamate intermediate, which is then converted to the final product.

Question 1: My reaction with carbon disulfide is slow and gives a low yield. How can I improve it?

Answer:

The reaction of a secondary amine like piperidine with carbon disulfide to form a thiourea can be sluggish.[3] Here are key factors to consider for optimization:

  • Base Catalysis: The initial nucleophilic attack of piperidine on carbon disulfide is often facilitated by a base.[2] Common bases include sodium hydroxide or triethylamine. The base deprotonates the initially formed dithiocarbamic acid, driving the equilibrium towards the dithiocarbamate salt.

  • Oxidizing Agent: The conversion of the dithiocarbamate intermediate to the thiourea requires an oxidant. Common choices include hydrogen peroxide, iodine, or even air (oxygen) bubbled through the reaction mixture.[4] The choice and controlled addition of the oxidant are crucial.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol or water can facilitate the reaction.[4][5]

Question 2: I isolated an intermediate that is not the final product. What is its likely identity?

Answer:

The most probable intermediate is the piperidinium 1-piperidinedithiocarboxylate salt. This is formed from the reaction of piperidine with carbon disulfide. This salt is often stable and can be isolated. Its conversion to this compound requires a subsequent step, typically involving an oxidant or a coupling agent.

Question 3: My reaction produced a significant amount of a foul-smelling byproduct. What could it be?

Answer:

The formation of foul-smelling byproducts often points to the decomposition of sulfur-containing reagents or intermediates. In the carbon disulfide route, this could be due to the release of hydrogen sulfide (H₂S) if the reaction is conducted under acidic conditions or if the dithiocarbamate intermediate decomposes. Ensuring the reaction remains basic and controlling the temperature can help mitigate this.

C. General Purification and Characterization Issues

Question 1: I am having difficulty purifying my product. What are the recommended methods?

Answer:

This compound is a solid at room temperature. The most common purification techniques are:

  • Recrystallization: This is often the most effective method for obtaining a highly pure product. Suitable solvent systems include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically effective.

Question 2: What are the key spectroscopic features I should look for to confirm the identity and purity of my product?

Answer:

The following spectroscopic data can be used to confirm the structure of this compound:

Technique Key Feature Expected Value/Observation
¹H NMR Signals for piperidine protonsMultiplets in the regions of ~1.6-1.7 ppm and ~3.7-3.8 ppm.
¹³C NMR Thiocarbonyl carbon (C=S)A characteristic downfield signal around 190-200 ppm.
IR Spectroscopy C=S stretchA strong absorption band in the region of 1200-1050 cm⁻¹.
Mass Spectrometry Molecular Ion Peak[M]⁺ corresponding to the molecular weight of C₁₁H₂₀N₂S (212.36 g/mol ).

III. Experimental Protocols

Protocol 1: Synthesis via Thiophosgene

Warning: Thiophosgene is highly toxic and corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of piperidine (2.0 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Reagent Addition: A solution of thiophosgene (1.0 equivalent) in anhydrous DCM is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up: The reaction mixture is washed sequentially with water, 1 M HCl, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from ethanol.

Protocol 2: Synthesis via Carbon Disulfide
  • Setup: A round-bottom flask is charged with piperidine (2.0 equivalents) and ethanol.

  • Reagent Addition: Carbon disulfide (1.0 equivalent) is added dropwise to the stirred solution at room temperature.

  • Intermediate Formation: The mixture is stirred for 1 hour. A solution of sodium hydroxide (1.0 equivalent) in water is then added, and stirring is continued for another 30 minutes.

  • Oxidation: A solution of 30% hydrogen peroxide (1.1 equivalents) is added dropwise, keeping the temperature below 40 °C with a water bath.

  • Reaction Completion: The mixture is stirred for an additional 2 hours at room temperature.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product is purified by recrystallization from ethanol.

IV. Visualizing Workflows

References

Technical Support Center: Purification of Di(piperidin-1-yl)methanethione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Di(piperidin-1-yl)methanethione. This document is designed for researchers, chemists, and drug development professionals to provide expert-driven, actionable guidance on the purification of this compound. Here, you will find a comprehensive resource structured in a question-and-answer format, including troubleshooting guides, detailed protocols, and FAQs to address challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (DPMT) is an organosulfur compound belonging to the thiourea class of molecules. Structurally, it features a central thiocarbonyl group flanked by two piperidine rings. This compound serves as a valuable reagent in organic synthesis, notably as a catalyst in cross-coupling reactions like the Suzuki-Miyaura coupling and in the synthesis of other thioamide derivatives.[1] The piperidine moieties can enhance its biological activity, leading to investigations into its antimicrobial, antifungal, and neuroprotective properties.[1]

Q2: What are the common synthetic routes for this compound, and what impurities can be expected?

The most common synthesis involves the reaction of piperidine with a thiocarbonyl source. Understanding the synthesis is crucial for anticipating potential impurities.

  • Method 1: From Carbon Disulfide: A prevalent method is the reaction of piperidine with carbon disulfide (CS₂) in the presence of a base like sodium hydroxide.[1] This reaction is typically performed at room temperature.

  • Method 2: From Thiophosgene: An alternative route uses the reaction of piperidine with thiophosgene (CSCl₂) or a related thiocarbonyl transfer agent, such as 1,1'-thiocarbonyldiimidazole (TCDI), in an inert solvent.[1][2]

Common Impurities to Expect:

  • Unreacted Starting Materials: Residual piperidine, carbon disulfide, or thiophosgene.

  • Side-Reaction Products: Formation of related thioureas or over-alkylation products.

  • Decomposition Products: Thioureas can be susceptible to decomposition, especially when heated, which may result in colored impurities.[3][4]

  • Residual Solvents: Solvents used in the reaction or initial work-up that were not completely removed.

Q3: What are the standard purification techniques for crude this compound?

The primary methods for purifying solid organic compounds like DPMT are recrystallization and column chromatography. Distillation is also mentioned as a possibility, though it is less common for solid thioureas unless they have a suitable boiling point and are thermally stable.[1]

  • Recrystallization: This is the most common and efficient method for removing small amounts of impurities from a solid sample, provided a suitable solvent is found.

  • Column Chromatography: This technique is used when recrystallization is ineffective, particularly for separating impurities with similar solubility profiles to the main product or for purifying oils and gums.

  • Activated Carbon Treatment: For removing colored impurities, treating a solution of the crude product with activated carbon can be highly effective.[3]

Q4: How can I effectively assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of impurities and to monitor the progress of column chromatography.

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique for determining the purity of a sample. A sharp, single peak indicates high purity.[3][5]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point at a specific temperature. Impurities typically cause the melting point to depress and broaden.[3]

  • Spectroscopic Methods (NMR, HRMS): Nuclear Magnetic Resonance (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the structural identity and integrity of the compound.[1] A characteristic thiocarbonyl signal around δ ~199 ppm in the ¹³C NMR is a key indicator.[1]

Purification & Analysis Workflow

The following diagram illustrates a typical workflow for the purification and quality control of this compound.

G cluster_purification Purification Stage cluster_analysis Analysis & QC Stage Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Primary Method Column Column Chromatography Crude->Column If Recrystallization Fails or Product is Oily TLC TLC Check Recrystallization->TLC Assess Purity Column->TLC Assess Purity TLC->Column If multiple spots HPLC HPLC Analysis TLC->HPLC If single spot MP Melting Point HPLC->MP Confirm Purity NMR_MS NMR / HRMS MP->NMR_MS Confirm Structure Pure Pure Product (>98%) NMR_MS->Pure

Caption: General workflow for purification and analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q: My purified this compound is yellow. How can I remove the color?

Possible Cause: The yellow discoloration is likely due to the presence of colored organic impurities or minor decomposition products, a common issue with sulfur-containing compounds.[3]

Recommended Solution:

  • Activated Carbon Treatment: Dissolve the colored product in a suitable hot solvent (e.g., ethanol or isopropanol).

  • Add a small amount of activated carbon (typically 1-2% w/w) to the hot solution.

  • Keep the solution hot and stir or swirl for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper or a celite pad to remove the carbon.

  • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

Causality Explanation: Activated carbon has a high surface area with pores that adsorb large, flat, aromatic, and colored impurity molecules, effectively removing them from the solution while leaving the desired, smaller product molecules behind.

Q: After recrystallization, my yield is very low. What went wrong?

Possible Causes & Solutions:

  • The solvent is too effective: The chosen solvent may be too good at dissolving your compound, even at low temperatures.[3]

    • Solution: Select a different solvent or use a mixed-solvent system. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

  • Too much solvent was used: Using an excessive amount of solvent will keep a significant portion of your product dissolved even after cooling.[3]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much was added, carefully evaporate some of the solvent to reach the saturation point before cooling.

  • The cooling process was too fast: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) leads to the formation of very small crystals or precipitation, which can trap impurities and be difficult to filter.[3]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature first. Once crystal formation appears complete, then place it in an ice bath to maximize recovery.

Q: My product's melting point is broad and lower than the literature value. What does this indicate?

Possible Cause: A broad or depressed melting point is a classic indicator of impurities. The most common culprits are residual solvent or impurities that were not effectively removed during recrystallization.[3]

Recommended Solutions:

  • Thorough Drying: Ensure the crystals are completely dry. Dry them under a high vacuum for several hours, possibly with gentle heating if the compound is thermally stable.

  • Second Recrystallization: If drying does not resolve the issue, the sample is likely still impure. Perform a second recrystallization, being careful with solvent choice and cooling rate.

  • Alternative Purification: If recrystallization repeatedly fails, the impurity may have a very similar solubility profile. In this case, column chromatography is the recommended next step.

Q: HPLC analysis still shows a significant impurity peak after recrystallization. What should I do?

Possible Cause: The impurity and your product have very similar solubility and polarity, making separation by recrystallization difficult.[3]

Recommended Solution: Column Chromatography This is the ideal scenario for purification via column chromatography, which separates compounds based on their differential adsorption to a stationary phase (like silica gel).

  • Step 1 (TLC): First, develop a solvent system using TLC that shows good separation between your product spot and the impurity spot. The ideal Rf value for your product should be between 0.25 and 0.40.

  • Step 2 (Column): Run a silica gel column using the optimized solvent system to separate the two compounds. See the detailed protocol below.

Troubleshooting Decision Tree

This diagram provides a logical path for addressing common purification challenges.

G start_node Crude Product Analysis decision_node decision_node start_node->decision_node Assess initial state process_node1 process_node1 decision_node->process_node1 Product is colored decision_node2 decision_node2 decision_node->decision_node2 Product is impure (TLC/HPLC/MP) process_node process_node end_node end_node fail_node fail_node process_node3 process_node3 fail_node->process_node3 Attempt column chromatography process_node1_1 process_node1_1 process_node1->process_node1_1 Dissolve in solvent decision_node2->fail_node Product is an oil/ doesn't crystallize process_node2 process_node2 decision_node2->process_node2 Impurity is minor & separable decision_node2->process_node3 Impurity is major or has similar polarity process_node2->end_node Recrystallize process_node3->end_node Column Chromatography process_node1_2 process_node1_2 process_node1_1->process_node1_2 Add activated carbon process_node1_3 process_node1_3 process_node1_2->process_node1_3 Hot filter & cool process_node1_3->end_node Pure, colorless product

Caption: Decision tree for troubleshooting purification.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, hexanes). A suitable solvent will dissolve the compound when hot but not when cold. Ethanol or an ethanol/water mixture is often a good starting point for thioureas.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and heat again for 5-10 minutes.

  • Hot Filtration (If Necessary): If carbon was used or if there are insoluble impurities, perform a hot filtration through fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Solvent System (Eluent) Selection: Use TLC to find an eluent that provides good separation between the product and impurities, aiming for an Rf of ~0.3 for the product. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column (dry loading).

  • Elution: Add the eluent to the top of the column and apply pressure (via air or nitrogen) to push the solvent through the silica gel.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Tables for Reference

Table 1: Solvent Properties for Purification

SolventBoiling Point (°C)Polarity IndexNotes
Hexanes690.1Non-polar. Good for initial washes or as the weak component in chromatography.
Ethyl Acetate774.4Medium polarity. Often used with hexanes for chromatography.
Acetonitrile825.8Polar aprotic. Can be a good recrystallization solvent.
Isopropanol824.0Polar protic. Good general-purpose recrystallization solvent.
Ethanol784.3Polar protic. Common and effective recrystallization solvent for thioureas.
Water10010.2Highly polar. Can be used as an anti-solvent with ethanol or isopropanol.

Table 2: Typical HPLC Analytical Parameters

ParameterSettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for moderately polar organic molecules.[5][6]
Mobile Phase Isocratic or Gradient (e.g., Acetonitrile:Water)A gradient may be needed to elute more strongly retained impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 236-245 nmThioureas typically have a strong UV absorbance in this range.[5][7]
Column Temp. 25-30 °CFor reproducible retention times.
Injection Vol. 10 µLStandard injection volume.

References

"Di(piperidin-1-yl)methanethione" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Di(piperidin-1-yl)methanethione (CAS No. 1013-92-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring your experiments are both successful and interpretable.

This compound is a symmetrical N,N'-disubstituted thiourea derivative. Its stability is primarily governed by the reactivity of the thiocarbonyl (C=S) group and the C-N bonds linking it to the piperidine rings. Understanding its potential degradation pathways is critical for accurate experimental design, sample handling, and data interpretation.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary factors that can cause this compound to degrade?

A1: The key environmental and chemical factors that can induce degradation are:

  • pH: The compound is susceptible to both acid- and base-catalyzed hydrolysis. Stability is generally greatest at a neutral pH.[1][2]

  • Oxidizing Agents: The sulfur atom of the thiocarbonyl group is easily oxidized, leading to various S-oxygenated species or complete desulfurization.[3][4][5]

  • Temperature: Elevated temperatures can cause thermal decomposition, breaking the molecule into smaller, volatile fragments.[6][7][8]

  • Light: Like many complex organic molecules, exposure to high-energy light (especially UV) can lead to photolytic degradation or isomerization.[1][9]

Q2: How should I properly store solid this compound?

A2: To ensure long-term stability, the solid compound should be stored in a cool, dark, and dry environment.[10] We recommend the following:

  • Container: A tightly sealed amber glass vial.

  • Atmosphere: For maximum protection, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen and moisture.[10]

  • Temperature: Store in a refrigerator (2-8 °C) or a controlled, cool room (below 25°C). Avoid exposure to heat sources.

  • Location: Keep in a dark cabinet or drawer to prevent photo-degradation.

Q3: What are the visible signs of degradation for the solid compound?

A3: While analytical confirmation is always necessary, visual cues can indicate potential degradation:

  • Color Change: A shift from a white or off-white solid to yellow or brown.[10]

  • Odor: The release of a sulfurous (like carbon disulfide) or ammonia-like odor upon opening the container.[7][10]

  • Clumping: Changes in texture, such as clumping or melting, which may suggest moisture absorption or the formation of impurities.[10]

Q4: I am preparing a stock solution in DMSO. What precautions should I take?

A4: While DMSO is a common solvent, prolonged storage of thiourea-containing compounds in solution is not recommended. If you must store a solution:

  • Use Anhydrous DMSO: To minimize water content available for hydrolysis.

  • Prepare Fresh: Prepare solutions immediately before use whenever possible.

  • Storage: If short-term storage is unavoidable, store aliquots in tightly sealed vials at -20°C or -80°C to slow degradation kinetics.

  • Degas Solvent: For highly sensitive experiments, degassing the DMSO by sparging with argon can remove dissolved oxygen.

Troubleshooting Experimental Issues

This section provides guidance for specific problems you may encounter during your research, linking the issue to potential degradation pathways.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Scenario: "I ran a sample of this compound and, in addition to my main peak, I see one or more new, more polar peaks that increase over time."

Probable Cause: This is a classic sign of hydrolytic or oxidative degradation. The thiocarbonyl group is breaking down.

Troubleshooting Steps:

  • Analyze Your Sample Preparation:

    • Aqueous Buffer pH: Are you using an acidic or basic buffer? The rate of hydrolysis is significantly accelerated under these conditions.[2] The primary hydrolysis product is likely piperidine, which may not be visible on all RP-HPLC methods, but intermediate or secondary products could be. The other major product would be the corresponding urea, Di(piperidin-1-yl)methanone, which is more polar.

    • Solvent Purity: Was your organic solvent (e.g., acetonitrile, methanol) fresh and of high purity? Old solvents can absorb water or contain peroxide impurities that drive oxidation.

  • Investigate the Degradation Product:

    • Mass Spectrometry: Use LC-MS to get the mass of the impurity. A mass corresponding to the urea analog (M-16, replacement of S with O) strongly suggests oxidative degradation. A mass corresponding to piperidine (85.15 g/mol ) would confirm hydrolysis.

    • Forced Degradation: Intentionally stress the compound under mild acid, base, and oxidative (e.g., 0.1% H₂O₂) conditions. If the peak in your experimental sample matches the retention time of a peak generated in one of these stress conditions, you have identified the degradation pathway.

Preventative Measures:

  • Maintain all solutions at a neutral pH (6.5-7.5) where the compound is most stable.[1][2]

  • Prepare samples immediately before analysis. If samples must be queued in an autosampler, ensure the tray is cooled.

  • Use fresh, high-purity solvents.

Issue 2: Loss of Compound Potency or Inconsistent Assay Results

Scenario: "My biological assay results are not reproducible. The IC50 value for the compound seems to increase with each experiment, suggesting it is becoming less active."

Probable Cause: The parent compound is degrading in your assay medium, leading to a lower effective concentration.

Troubleshooting Steps:

  • Assess Assay Buffer Stability:

    • Incubate this compound in your complete cell-free assay buffer for the full duration of your experiment (e.g., 1h, 4h, 24h).

    • At each time point, quench the reaction and analyze the sample by HPLC to quantify the amount of remaining parent compound. This will reveal the compound's half-life under your specific assay conditions.

  • Consider Oxidative Stress:

    • Many cell culture media contain components that can generate reactive oxygen species (ROS). The thiourea moiety is an antioxidant and can be consumed by scavenging these ROS, leading to its degradation.[11]

    • Hypothesis Test: Run your assay in the presence of a known antioxidant like N-acetylcysteine (NAC). If this stabilizes your compound's activity, it points to an oxidative degradation pathway.

Preventative Measures:

  • Shorten incubation times if possible.

  • If stability is poor, consider a formulation approach, such as encapsulation, if compatible with your experimental goals.

  • Always include a time-zero (t=0) control sample in your analytical queue to establish the initial concentration accurately.

Key Degradation Pathways and Mechanisms

Understanding the chemical transformations this compound can undergo is crucial for troubleshooting.

Hydrolytic Degradation

Hydrolysis involves the cleavage of the C-N bonds. This reaction is catalyzed by both acid and base.

  • Mechanism: Under aqueous conditions, water attacks the electrophilic carbon of the thiocarbonyl group. This process is accelerated by H⁺ or OH⁻. The tetrahedral intermediate collapses, leading to the cleavage of the C-N amide-like bond.

  • Products: The ultimate products are two equivalents of piperidine and carbonyl sulfide (COS), which can be further hydrolyzed to H₂S and CO₂.

Caption: Acid/Base-catalyzed hydrolysis pathway.

Oxidative Degradation

The sulfur atom is highly susceptible to oxidation.

  • Mechanism: Oxidants like hydrogen peroxide (H₂O₂), peroxy acids, or even atmospheric oxygen can attack the sulfur atom. This can lead to a stepwise oxidation.

  • Products:

    • Formamidine Sulfinic Acid derivative: A primary, often unstable, oxidation product.

    • Urea Analog: Complete desulfurization replaces the sulfur with an oxygen atom, forming Di(piperidin-1-yl)methanone and a sulfate ion (SO₄²⁻). This is a common endpoint for strong oxidation.[4][5]

Caption: Stepwise oxidation of the thiocarbonyl group.

Thermal Decomposition

High temperatures provide the energy to fragment the molecule.

  • Mechanism: Thermal degradation often proceeds through complex radical or elimination pathways. The weakest bonds are typically the first to break.

  • Products: A complex mixture can be formed. Based on studies of similar thioureas, likely products include piperidine, carbon disulfide (CS₂), and isothiocyanic acid (HNCS).[6][7][8][12]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol allows you to proactively identify potential degradation products and establish the stability profile of your compound.

Objective: To determine the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Calibrated pH meter, HPLC system with UV/PDA and MS detectors

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Heat the acidic and basic solutions as described. For dry heat, place solid powder in a 100°C oven for 24 hours, then dissolve for analysis.

    • Photolytic: Expose a solution (in a quartz cuvette) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9]

    • Control: Mix 1 mL of stock with 1 mL of HPLC-grade water. Keep at room temperature, protected from light.

  • Sample Analysis:

    • At the end of the incubation, neutralize the acid and base samples with an equimolar amount of base/acid.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC-MS method.

Data Interpretation:

  • Compare the chromatograms from stressed samples to the control.

  • Calculate the percentage degradation.

  • Use the MS data to propose structures for the major degradation products.

Stress ConditionExpected Primary Degradation PathwayPotential Major Products
0.1 M HCl, 60°C Acid-Catalyzed HydrolysisPiperidine, Carbonyl Sulfide
0.1 M NaOH, 60°C Base-Catalyzed HydrolysisPiperidine, Carbonyl Sulfide
3% H₂O₂, RT OxidationDi(piperidin-1-yl)methanone, Sulfate
Heat (100°C) Thermal DecompositionPiperidine, Carbon Disulfide
UV/Vis Light PhotodegradationIsomers, Radical Products

References

Common impurities in "Di(piperidin-1-yl)methanethione" and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Di(piperidin-1-yl)methanethione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this compound. Here, you will find in-depth answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

The primary impurities in this compound typically stem from its synthesis, which commonly involves the reaction of piperidine with carbon disulfide.[1][2] Key impurities to be aware of include:

  • Unreacted Piperidine: Due to its volatility and role as a starting material, residual piperidine is a frequent contaminant.

  • Dithiocarbamate Salts: These are formed as intermediates when amines react with carbon disulfide.[1][2][3][4] Incomplete reaction or side reactions can lead to their presence in the final product.

  • Side-Reaction Byproducts: The reaction between amines and carbon disulfide can sometimes yield other sulfur-containing compounds, especially if reaction conditions are not carefully controlled.[1]

Q2: How can these impurities affect my downstream applications?

The presence of impurities can have significant consequences for a variety of applications:

  • In Organic Synthesis: this compound is used as a catalyst and reagent in reactions like Suzuki-Miyaura couplings and thioamide synthesis.[5] Impurities can interfere with these catalytic cycles, leading to lower yields, unexpected side products, and difficulty in reproducing results.

  • In Biological Assays: If used in drug development or biological screening, impurities can lead to false positives or negatives, making it difficult to accurately assess the activity of the target compound. The piperidine ring structure is a component in many biologically active molecules.[6][7]

  • In Crystallography: For structural studies, even minor impurities can inhibit or alter crystal growth, preventing the acquisition of high-quality diffraction data.

Q3: What initial checks can I perform to assess the purity of my this compound?

Before proceeding with extensive purification, a few simple analytical techniques can provide a good indication of purity:

  • Melting Point: A sharp melting point close to the literature value suggests high purity. A broad melting range is indicative of impurities.

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to visualize the number of components in your sample. The presence of multiple spots indicates impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.

Part 2: Troubleshooting and Purification Guides

This section provides detailed protocols for addressing specific purity issues with this compound.

Issue 1: Presence of Unreacted Piperidine

Unreacted piperidine is a common impurity due to its use as a starting material in the synthesis of this compound.[2] Its volatility can make it challenging to remove completely.

Troubleshooting Protocol: Removal of Residual Piperidine by Evaporation and Solvent Washing

This protocol is designed for the efficient removal of volatile amine impurities like piperidine.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Diethyl Ether (anhydrous)

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Evaporation: Concentrate the solution on a rotary evaporator. The relatively high volatility of piperidine (boiling point: 106 °C) compared to the solvent allows for its preferential removal.[8]

  • High-Vacuum Treatment: Place the resulting solid or oil under a high vacuum for several hours to remove trace amounts of piperidine.

  • Solvent Trituration/Washing:

    • Add cold, anhydrous diethyl ether to the solid residue.

    • Stir the slurry vigorously for 15-20 minutes. This compound has lower solubility in cold ether, while piperidine and some byproducts will be washed away.

    • Filter the solid and wash with another small portion of cold diethyl ether.

  • Drying: Dry the purified solid under a high vacuum to remove all residual solvent.

Causality Explained: This method leverages the difference in volatility between piperidine and the desired product. The solvent wash further aids in removing any remaining piperidine that may have been trapped in the solid matrix.

Issue 2: Contamination with Dithiocarbamate Salts and Other Byproducts

Dithiocarbamate salts are common intermediates and potential impurities in the synthesis of thioureas from amines and carbon disulfide.[1][2][3][4] These and other polar byproducts can often be removed by recrystallization.

Troubleshooting Protocol: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by exploiting differences in solubility.

Materials:

  • Crude this compound

  • Ethanol or Isopropanol

  • Heating mantle or hot plate with a stirrer

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Selection: Ethanol is a commonly effective solvent for recrystallizing piperidine derivatives.[7]

  • Dissolution: In a flask, add a minimal amount of hot ethanol to the crude this compound to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum.

Causality Explained: The principle of recrystallization is that the desired compound is highly soluble in the hot solvent but sparingly soluble in the cold solvent. Impurities, ideally, remain soluble in the cold solvent and are removed during filtration.

Part 3: Data and Visualization

Table 1: Physical Properties of this compound and Common Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₁₁H₂₀N₂S212.36[9]-
PiperidineC₅H₁₁N85.15106
Carbon DisulfideCS₂76.1446.3
Diagrams

Workflow for the Purification of this compound

G cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Product A Crude Product B Purity Check (TLC, MP, NMR) A->B C Volatile Impurities (Piperidine) B->C Impurity Detected D Non-Volatile/Polar Impurities B->D Impurity Detected E Evaporation & Solvent Wash C->E F Recrystallization D->F G Pure this compound E->G F->G G Reactants Piperidine + Carbon Disulfide Intermediate Dithiocarbamate Salt Reactants->Intermediate Reaction Impurity1 Unreacted Piperidine Reactants->Impurity1 Incomplete Reaction Product This compound Intermediate->Product Further Reaction Impurity2 Residual Dithiocarbamate Intermediate->Impurity2 Incomplete Reaction/Side Reaction

References

Troubleshooting low yields in reactions with "Di(piperidin-1-yl)methanethione"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Di(piperidin-1-yl)methanethione. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile thiourea derivative. Here, we address common challenges to help you optimize your reaction yields and achieve your synthetic goals.

Troubleshooting Guide: Low Yields and Side Reactions

This guide provides a systematic approach to diagnosing and resolving common issues encountered in reactions with this compound.

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

This compound can be utilized in specialized Suzuki-Miyaura coupling reactions where it undergoes desulfurization to form a palladium-carbene intermediate.[1][2] Low yields in such reactions can be traced back to several factors.

Question: My Suzuki-Miyaura coupling using this compound as a substrate is giving a low yield. What are the potential causes and how can I fix it?

Answer:

Low yields in this specific type of Suzuki-Miyaura coupling often stem from inefficient desulfurization, catalyst deactivation, or competing side reactions. Here’s a breakdown of potential causes and solutions:

  • Inefficient Desulfurization: The transformation of the thiourea into a palladium-carbene complex is a critical step.[1][2]

    • Causality: The thiocarbonyl group (C=S) needs to be effectively removed to allow for the formation of the reactive carbene intermediate. Standard Suzuki conditions may not be sufficient.

    • Solution: The addition of a desulfurizing agent is often necessary. Silver salts, such as silver carbonate (Ag₂CO₃), have been shown to be effective in this role.[1] Ensure the silver salt is of high purity and used in the correct stoichiometric amount.

  • Catalyst and Ligand Choice: The stability and activity of the palladium catalyst are paramount.

    • Causality: The choice of palladium source and ligands can significantly impact the reaction's efficiency. Some palladium complexes may be less effective at promoting the initial desulfurization step.

    • Solution: A combination of a palladium(II) precatalyst, such as Pd(OAc)₂, with an appropriate phosphine ligand is a good starting point. However, for challenging couplings, consider using more robust precatalysts like those from the PEPPSI or Buchwald families, which are designed for high activity and stability.[3]

  • Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step.[4]

    • Causality: An inappropriate base can lead to the decomposition of the boronic acid (protodeboronation) or may not be strong enough to facilitate the reaction.

    • Solution: While common bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, especially for less reactive coupling partners.[3]

  • Solvent and Temperature Effects:

    • Causality: The solvent must be able to dissolve all reaction components and be stable at the required reaction temperature. High temperatures can lead to the decomposition of the thiourea.[5][6]

    • Solution: Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[3] If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, be aware that this compound can start to decompose at temperatures approaching 180°C, releasing reactive byproducts like ammonia and isothiocyanic acid.[6][7] Monitor the reaction for the formation of unexpected side products if high temperatures are employed.

Parameter Recommendation for Suzuki-Miyaura Coupling of this compound Rationale
Desulfurizing Agent Silver Carbonate (Ag₂CO₃)Facilitates the formation of the key Pd-carbene intermediate.[1]
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, or specialized precatalystsEnsure the generation of an active Pd(0) species.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Activates the boronic acid for transmetalation.[4]
Solvent Dioxane, THF, DMFAprotic polar solvents are generally effective.
Temperature 80-120°C (monitor for decomposition)Balances reaction rate with the thermal stability of the thiourea.[6]
Issue 2: Inefficient Thioacylation Reactions

This compound can be used as a thioacylating agent to introduce a thiocarbonyl group.

Question: I am attempting to use this compound to thioacylate an amine, but the reaction is slow and gives a low yield. What can I do?

Answer:

The reactivity of the thiocarbonyl group in this compound is relatively low compared to more activated thioacylating agents. To improve the efficiency of this reaction, consider the following:

  • Activation of the Thiocarbonyl Group:

    • Causality: The carbon of the thiocarbonyl is not sufficiently electrophilic to react readily with many nucleophiles.

    • Solution: The addition of a Lewis acid or an activating agent can enhance the electrophilicity of the thiocarbonyl carbon. For some thioureas, activation with trifluoroacetic anhydride has been shown to be effective for thioacylation. While this specific application for this compound is not widely documented, it represents a viable strategy to explore.

  • Reaction Conditions:

    • Causality: Steric hindrance from the two piperidine rings can slow down the reaction.

    • Solution: Increasing the reaction temperature can help overcome the activation energy barrier. However, as mentioned previously, be mindful of the thermal decomposition of the thiourea at very high temperatures.[5][8] Using a high-boiling point aprotic solvent like DMF or DMSO may be beneficial.

  • Nucleophilicity of the Amine:

    • Causality: Less nucleophilic amines will react more slowly.

    • Solution: If reacting with a weakly nucleophilic amine, consider the addition of a non-nucleophilic base to deprotonate the amine and increase its nucleophilicity.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Thioureas can be sensitive to moisture and oxidation.

Q2: What is the thermal stability of this compound?

Q3: Is this compound stable to acidic or basic conditions?

A3: Thioureas can be sensitive to both strong acids and bases, which can catalyze their hydrolysis. The stability is pH-dependent.[10] In strongly acidic or basic aqueous solutions, hydrolysis to the corresponding urea and hydrogen sulfide can occur, especially at elevated temperatures. For reactions requiring acidic or basic conditions, it is best to use the mildest possible reagents and to monitor the reaction for decomposition of the starting material.

Q4: I see multiple spots on my TLC plate that I can't identify. What could they be?

A4: Besides the expected product and unreacted starting material, several byproducts could be present:

  • Urea analog: Hydrolysis of the thiocarbonyl group will yield Di(piperidin-1-yl)methanone.

  • Decomposition products: If the reaction was run at a high temperature, you might be seeing products resulting from the decomposition of the thiourea.[6][7]

  • Homocoupling products: In cross-coupling reactions, homocoupling of the boronic acid is a common side reaction.[3]

  • Piperidine: Cleavage of the C-N bond under harsh conditions could release free piperidine.

Experimental Protocols & Visualizations

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure and may require optimization for different substrates.

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), a suitable phosphine ligand (e.g., SPhos, 0.10 eq), and cesium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Stir the mixture at room temperature for 5 minutes, then heat to 100°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_desulf Is Desulfurization Complete? start->check_desulf add_ag Add Silver Salt (e.g., Ag2CO3) check_desulf->add_ag No check_catalyst Is Catalyst Active? check_desulf->check_catalyst Yes add_ag->check_catalyst change_catalyst Screen Different Pd Precatalysts/ Ligands check_catalyst->change_catalyst No check_base Is Base Effective? check_catalyst->check_base Yes change_catalyst->check_base change_base Try Stronger Base (e.g., Cs2CO3, K3PO4) check_base->change_base No check_temp Is Temperature Optimal? check_base->check_temp Yes change_base->check_temp adjust_temp Increase Temperature (monitor for decomposition) check_temp->adjust_temp No success Improved Yield check_temp->success Yes adjust_temp->success

References

Impact of solvent and temperature on "Di(piperidin-1-yl)methanethione" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Di(piperidin-1-yl)methanethione Reactions

A Senior Application Scientist's Guide to Navigating Solvent and Temperature Effects

Welcome to the technical support center for this compound (DPMT). This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile thiourea derivative. This compound, also known as bis(pentamethylene)thiourea, is a key intermediate in organic synthesis and a ligand in coordination chemistry.[1][2] Its reactivity and the success of its applications are profoundly influenced by the reaction environment, particularly the choice of solvent and the operating temperature.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome common challenges and optimize your experimental outcomes. The insights provided herein are grounded in established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis and application of this compound.

Part 1: Synthesis of this compound

Q1: What is the standard and most efficient method for synthesizing this compound?

The most common and reliable method for synthesizing DPMT is the reaction of piperidine with carbon disulfide (CS₂).[1] This reaction typically proceeds through a dithiocarbamate intermediate, which then reacts with a second equivalent of piperidine to form the symmetrical thiourea and release hydrogen sulfide (H₂S).[3][4] The use of a base, such as sodium hydroxide, can facilitate the initial nucleophilic attack of piperidine on carbon disulfide.[1]

Q2: I am experiencing a very low yield in my DPMT synthesis. What are the most likely causes related to solvent and temperature?

Low yield is a frequent problem that can often be traced back to suboptimal reaction conditions.[5] Consider the following:

  • Inappropriate Solvent: The polarity and protic nature of the solvent are critical. While piperidine itself can sometimes act as the solvent, using a co-solvent can improve reaction kinetics and solubility. Highly polar, protic solvents like water or ethanol can be effective.[6][7] A completely nonpolar solvent may not sufficiently solvate the ionic dithiocarbamate intermediate, hindering the reaction.[8]

  • Suboptimal Temperature: The reaction is often performed at room temperature or with gentle heating.[1] Excessively low temperatures will slow the reaction rate considerably. Conversely, high temperatures (e.g., aggressive reflux) can promote the decomposition of the dithiocarbamate intermediate or the final product, leading to side reactions and reduced yield.[3]

  • Loss of Carbon Disulfide: CS₂ is highly volatile (boiling point ~46°C). If the reaction is run at an elevated temperature in an open or poorly sealed vessel, significant loss of this reagent can occur, leading to an incomplete reaction.

Q3: My reaction of piperidine with carbon disulfide is not working well. What specific adjustments can I make?

If this reaction is failing, focus on the formation of the dithiocarbamate intermediate.[5] This step is crucial.

  • Solvent Choice: The use of an aqueous medium can be highly effective for the synthesis of symmetrical thioureas from amines and CS₂.[6][7] Alternatively, polar aprotic solvents like DMSO have been shown to be effective for similar transformations.[3]

  • Temperature Control: For reactions in volatile solvents like CS₂, maintaining a temperature between 0°C and room temperature is often optimal to balance reaction rate with reagent loss. If heating is required, ensure the reaction is conducted in a sealed vessel or under reflux with an efficient condenser.[9]

  • Catalysis: While often not necessary for this specific synthesis, for less reactive amines, catalysts like ZnO/Al₂O₃ composites have been used to promote the reaction with CS₂.[6]

Q4: What side products can form, and how can I minimize them?

The primary side reaction involves the decomposition of the dithiocarbamate intermediate. At elevated temperatures, this intermediate can revert to the starting amine and CS₂ or decompose through other pathways. The release of H₂S gas is inherent to the desired reaction mechanism but can also participate in side reactions if not properly managed.[3][10]

Minimization Strategy:

  • Temperature Control: Avoid excessive heating. Gentle warming to 40-50°C is typically sufficient.[11]

  • Stoichiometry: Use a slight excess of piperidine to ensure the complete conversion of the dithiocarbamate intermediate.

  • Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, although this is not always necessary.

Part 2: Stability and Reactivity of DPMT

Q5: How stable is this compound? How do solvent and temperature affect its stability?

DPMT is a relatively stable solid at room temperature. However, like many thioureas, it can be susceptible to decomposition under harsh conditions.

  • Thermal Decomposition: At high temperatures, the C=S bond can be cleaved, or rearrangement reactions can occur. The exact decomposition temperature is not widely reported, but it is advisable to avoid prolonged heating above 100°C unless required for a specific reaction.

  • Solvent Effects on Stability: DPMT is generally stable in common aprotic organic solvents (e.g., DCM, THF, DMSO). In protic solvents (alcohols, water), especially in the presence of acid or base and heat, it may undergo slow hydrolysis, although it is generally more stable than its urea analog.

Q6: I am using DPMT as a ligand for a metal complex. How does the choice of solvent impact coordination?

The solvent plays a critical role in coordination chemistry by solvating the metal ion and the ligand, which can significantly affect complex formation.[12]

  • Coordinating vs. Non-Coordinating Solvents: Strongly coordinating solvents (like DMSO or acetonitrile) can compete with DPMT for binding sites on the metal center, potentially inhibiting the formation of the desired complex. In such cases, using a less coordinating solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is often preferable.

  • Solubility: The solvent must be able to dissolve both the metal salt precursor and the DPMT ligand to allow the reaction to occur in the homogeneous phase. DPMT is generally soluble in common organic solvents.[1]

  • Polarity: The polarity of the solvent can influence the stability and geometry of the resulting metal complex.

Q7: When using DPMT as a nucleophile, how do I select the right solvent and temperature?

The thiocarbonyl sulfur in DPMT is nucleophilic. When reacting it with electrophiles, solvent and temperature are key to controlling the outcome.

  • Solvent Polarity: Polar aprotic solvents like DMF or DMSO can enhance the rate of nucleophilic substitution reactions by solvating the counter-ion and leaving the nucleophile more "bare" and reactive.

  • Temperature: As with most reactions, increasing the temperature will generally increase the reaction rate.[13] However, for reactions with multiple possible outcomes, temperature can also affect selectivity. It is often best to start at a lower temperature (e.g., 0°C or room temperature) and gradually increase it while monitoring the reaction progress by an appropriate analytical technique like TLC or HPLC.[9][14]

Experimental Protocols and Methodologies

Protocol 1: Synthesis of this compound

This protocol is a standard laboratory procedure for the synthesis of DPMT from piperidine and carbon disulfide.

Materials:

  • Piperidine (2.2 equivalents)

  • Carbon Disulfide (1.0 equivalent)

  • Ethanol or Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (2.2 eq.) in ethanol.

  • Cool the solution in an ice bath to 0-5°C with continuous stirring.

  • Slowly add carbon disulfide (1.0 eq.) dropwise to the cooled solution over 15-20 minutes. Caution: The reaction can be exothermic, and H₂S gas is evolved. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).[9] The reaction is typically complete within 2-4 hours.

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the collected solid with cold ethanol or water to remove any unreacted starting materials.

  • Purify the crude product by recrystallization (see Protocol 3).

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare a TLC chamber with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane).

  • Using a capillary tube, spot the reaction mixture onto a TLC plate alongside spots of the starting materials (piperidine and CS₂ are difficult to visualize; co-spotting with a standard is useful).

  • Develop the plate in the chamber.

  • Visualize the spots under UV light (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • The reaction is complete when the limiting reactant spot has disappeared and a new product spot is dominant.

Protocol 3: Purification by Recrystallization

Procedure:

  • Select a suitable solvent or solvent system. Ethanol or a mixture of ethanol and water is often effective for DPMT. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolve the crude DPMT in the minimum amount of boiling solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form well-defined crystals.

  • Further cool the flask in an ice bath to maximize product precipitation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Data Summary and Visualization

Tables for Quick Reference

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂S[1][2]
Molecular Weight 212.36 g/mol [1][2]
CAS Number 1013-92-9[1][2]
Appearance White to off-white solidInferred
Solubility Soluble in most organic solvents (e.g., DCM, Chloroform, Acetone, Ethanol).[1][15]

Table 2: Troubleshooting Guide for DPMT Synthesis

IssuePotential Cause (Solvent/Temp Related)Recommended SolutionExpected Outcome
Low or No Yield Reaction temperature is too low; Poor solvent choice leading to low solubility of intermediates.Gently warm the reaction to 30-40°C; Switch to a more polar solvent like ethanol or a DMSO/water mixture.[3]Increased reaction rate and improved yield.
Formation of Impurities Reaction temperature is too high, causing decomposition.Maintain the reaction temperature at or below room temperature, using an ice bath if necessary to control exotherms.Minimized side product formation and a cleaner crude product.
Incomplete Reaction Loss of volatile CS₂ due to excessive heat or an open system.Run the reaction in a sealed vessel or under a reflux condenser, even at moderate temperatures.[9]Drive the reaction to completion.
Product Oily/Difficult to Isolate Incorrect workup or purification solvent.Try precipitating the product by adding a non-polar co-solvent (e.g., hexane) or use a different recrystallization solvent like ethanol/water.Isolation of a crystalline, solid product.
Diagrams: Workflows and Mechanisms

Below are diagrams illustrating the synthesis mechanism and common troubleshooting logic.

G cluster_0 Step 1: Formation of Dithiocarbamate cluster_1 Step 2: Formation of Thiourea Piperidine Piperidine Intermediate Piperidinium Piperidine-1-carbodithioate Piperidine->Intermediate Nucleophilic Attack CS2 CS2 CS2->Intermediate DPMT This compound Intermediate->DPMT Nucleophilic Attack Piperidine2 Piperidine (2nd equivalent) Piperidine2->DPMT H2S H₂S byproduct DPMT->H2S Elimination

Caption: Mechanism for the synthesis of DPMT from piperidine and carbon disulfide.

G Start Low Yield in DPMT Synthesis CheckTemp Is reaction temperature > 25°C? Start->CheckTemp CheckSolvent What is the solvent? CheckTemp->CheckSolvent No IncreaseTemp Action: Gently warm to 30-40°C CheckVolatility Is the system sealed or under reflux? CheckTemp->CheckVolatility Yes NonPolar Non-Polar (e.g., Hexane) CheckSolvent->NonPolar Polar Polar (e.g., EtOH, H₂O) CheckSolvent->Polar Monitor Re-monitor reaction by TLC IncreaseTemp->Monitor SealSystem Action: Use sealed vessel or add condenser CheckVolatility->SealSystem No CheckVolatility->Monitor Yes SealSystem->Monitor SwitchSolvent Action: Switch to a polar solvent NonPolar->SwitchSolvent Polar->Monitor SwitchSolvent->Monitor

Caption: Troubleshooting workflow for low yield in DPMT synthesis.

References

Technical Support Center: Scaling Up the Synthesis of Di(piperidin-1-yl)methanethione

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of Di(piperidin-1-yl)methanethione (CAS No. 1013-92-9). As a key thiourea derivative, it serves as a valuable intermediate in organic synthesis, particularly for thioamides and in palladium-catalyzed cross-coupling reactions.[1][2] Scaling up its synthesis from milligram to multi-gram or kilogram scales, however, introduces challenges related to reaction control, safety, and product purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.

Synthesis Overview and Mechanistic Insights

The most common and scalable method for synthesizing this compound involves the reaction of piperidine with carbon disulfide (CS2) in the presence of a base.[1] While alternative methods using highly toxic and reactive reagents like thiophosgene exist, the CS2 route is generally preferred for its milder conditions and the use of more manageable reagents, though CS2 itself is hazardous and requires careful handling.[3][4][5]

The reaction proceeds via a two-step nucleophilic addition mechanism. First, one equivalent of piperidine attacks the electrophilic carbon of carbon disulfide to form a dithiocarbamate salt intermediate. This intermediate then reacts with a second equivalent of piperidine, eliminating hydrogen sulfide (which is neutralized by the base) to form the stable N,N'-disubstituted thiourea product.

G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Thiourea Formation Piperidine1 Piperidine (1 eq.) Intermediate Dithiocarbamate Salt (Intermediate) Piperidine1->Intermediate + CS2 CS2 Carbon Disulfide (CS2) Product This compound Intermediate->Product + Piperidine (1 eq.) - H2S Piperidine2 Piperidine (1 eq.) G Problem Problem Observed: Low Final Yield Check1 Was the internal temperature kept below 15°C during CS2 addition? Problem->Check1 Check2 Was the stoichiometry of reagents accurate? Problem->Check2 Check3 Was the product washed thoroughly with water? Problem->Check3 Sol1 High temp causes CS2 evaporation and side reactions. Solution: Improve cooling efficiency, add CS2 more slowly. Check1->Sol1 No Sol2 Excess piperidine is crucial. Solution: Verify purity and volume/mass of all reagents. Check2->Sol2 No Sol3 Product is water-soluble to some extent. Solution: Use ice-cold water for washing and avoid excessive volumes. Check3->Sol3 No

References

Validation & Comparative

A Comparative Guide to Di(piperidin-1-yl)methanethione and Other Thiourea Derivatives in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Thioureas in Organic Chemistry

Thiourea derivatives, organosulfur compounds featuring a central thiocarbonyl group flanked by two nitrogen atoms, have emerged from being mere structural curiosities to indispensable tools in the synthetic chemist's arsenal. Their unique electronic properties, stemming from the replacement of urea's oxygen with a more polarizable sulfur atom, grant them enhanced reactivity and a diverse range of applications.[1] These molecules are pivotal as organocatalysts, synthons for complex heterocycles, and versatile ligands in coordination chemistry.[2][3]

The catalytic activity of many thiourea derivatives is rooted in their ability to act as non-covalent hydrogen-bond donors.[4][5] By forming double hydrogen bonds with substrates, they can pre-organize and activate reacting partners, stabilizing anionic species and transition states to create more favorable kinetic pathways.[5] Some derivatives, particularly those with electron-withdrawing substituents, can also function as Brønsted acids, protonating substrates to initiate catalytic cycles.[6][7]

This guide provides an in-depth comparison of Di(piperidin-1-yl)methanethione against other prominent thiourea derivatives. We will explore its unique structural features, synthetic utility, and mechanistic pathways, contrasting them with alternatives like the catalytically potent Schreiner's thiourea and the synthetically foundational N,N'-diphenylthiourea. Through experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal thiourea derivative for their specific synthetic challenges.

In Focus: this compound

This compound is a symmetrical thiourea derivative distinguished by the incorporation of two saturated piperidine rings. This structural feature imparts a unique combination of steric bulk, basicity, and reactivity, setting it apart from derivatives with aryl or simple alkyl substituents.

Chemical and Physical Properties:

  • Molecular Formula: C₁₁H₂₀N₂S[8][9]

  • Molecular Weight: 212.36 g/mol [8][10]

  • CAS Number: 1013-92-9[1][8]

  • Appearance: Typically a crystalline solid.

  • Melting Point: 57.5-58.5°C[10]

  • Boiling Point: 140-160°C[10]

The presence of the piperidine moieties is significant. These saturated heterocyclic rings enhance the molecule's basicity compared to aryl-substituted thioureas and introduce conformational constraints that influence its interaction with other reagents and catalysts. Historically, the incorporation of piperidine rings into various molecular scaffolds has been a strategy to enhance biological activity, a trait that extends to its thiourea derivatives.[1][11][12]

Synthesis of this compound

The most common and efficient synthesis of this compound is a classical method involving the reaction of piperidine with carbon disulfide. The presence of a base is crucial as it facilitates the nucleophilic attack of the secondary amine on the electrophilic carbon of carbon disulfide.[1]

Experimental Protocol: Synthesis of this compound
  • Reagents & Setup:

    • Piperidine (2.0 eq)

    • Carbon Disulfide (1.0 eq)

    • Sodium Hydroxide (or other suitable base) (2.0 eq)

    • Solvent (e.g., Ethanol or water)

    • Round-bottom flask equipped with a magnetic stirrer, cooled in an ice bath.

  • Procedure:

    • Dissolve piperidine and sodium hydroxide in the chosen solvent within the reaction flask and cool to 0°C.

    • Slowly add carbon disulfide dropwise to the stirred solution. Maintain the temperature at or below room temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitoring by TLC is recommended).

    • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction following the addition of water.

  • Purification:

    • The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure this compound.[1]

Applications in Synthesis

This compound is not primarily used as a hydrogen-bonding organocatalyst in the same vein as other well-known thioureas. Instead, its value lies in its role as a versatile reagent and synthetic intermediate.

1. Substrate in Palladium-Catalyzed Cross-Coupling Reactions: A significant application is its use as a thiourea substrate in Suzuki-Miyaura cross-coupling reactions.[1] In a palladium-catalyzed process, it reacts with aryl boronic acids to form C-N bonds. The reaction proceeds via a desulfurization step, ultimately yielding an amide. This transformation is highly efficient, with studies reporting up to a 93% yield for the synthesis of phenyl(piperidin-1-yl)methanone.[1]

Mechanism of Suzuki-Miyaura Coupling: The reaction is believed to proceed through the following key steps:

  • Desulfurization: A desulfurizing agent, such as silver carbonate (Ag₂CO₃), facilitates the removal of the sulfur atom.

  • Pd-Carbene Intermediate Formation: The desulfurization leads to the formation of a palladium-carbene intermediate.

  • Transmetallation: The aryl boronic acid undergoes transmetallation with the palladium intermediate.

  • Hydrolysis: The resulting intermediate is hydrolyzed to yield the final amide product.[1]

Suzuki_Miyaura_Mechanism Thiourea This compound PdCarbene Pd-Carbene Intermediate Thiourea->PdCarbene + Pd Catalyst + Ag₂CO₃ (Desulfurization) Transmetalation Transmetalation Intermediate PdCarbene->Transmetalation + ArylBoronic ArylBoronic Phenyl Boronic Acid Product Phenyl(piperidin-1-yl)methanone Transmetalation->Product Hydrolysis caption Suzuki-Miyaura coupling mechanism.

Caption: Suzuki-Miyaura coupling mechanism.

2. Synthesis of Thioamides and Heterocycles: As a thiocarbonyl-containing compound, it serves as a valuable building block for the synthesis of various thioamide derivatives and sulfur-containing heterocycles, which are important scaffolds in medicinal chemistry.[1][10]

Comparative Analysis with Other Thiourea Derivatives

The utility of a thiourea derivative is dictated by the nature of its nitrogen substituents. A comparison with other widely used derivatives clearly illustrates the specialized role of this compound.

N,N'-Diphenylthiourea (Thiocarbanilide)
  • Structure & Properties: A symmetrical thiourea with two phenyl groups attached to the nitrogens. It is a stable, white solid with a melting point of approximately 154°C.[13]

  • Synthesis: Typically prepared by the reaction of aniline with carbon disulfide.[13]

  • Applications: Its primary use is as a synthetic precursor. It readily reacts with reagents like phosphorus pentachloride to produce phenyl isothiocyanate, a crucial building block in organic synthesis.[13] It also finds use in organocatalysis, functioning as a hydrogen-bond donor.

  • Comparison:

    • Reactivity: The electron-withdrawing nature of the phenyl rings makes the N-H protons of diphenylthiourea more acidic than the N-H protons (if present) on an alkyl-substituted thiourea, enhancing its hydrogen-bonding capability. This compound lacks N-H protons and thus cannot act as a hydrogen-bond donor.

    • Function: Diphenylthiourea is largely a precursor to other reagents or a catalyst. This compound is more often a direct participant or substrate in reactions like the Pd-catalyzed coupling described above.

Schreiner's Thiourea (N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea)
  • Structure & Properties: A highly electron-deficient, symmetrical thiourea designed for maximum catalytic activity. The four trifluoromethyl groups are powerful electron-withdrawing groups that significantly increase the acidity of the N-H protons.[4]

  • Applications: It is a benchmark organocatalyst for a wide array of reactions, including Diels-Alder, Michael additions, and the tetrahydropyranylation of alcohols, where it functions through double hydrogen-bond donation.[4][5]

  • Mechanism: Its catalytic power was initially attributed solely to its ability to form strong, double hydrogen bonds with substrates (HB mechanism).[5] However, further computational and experimental studies have shown that it can also act as a Brønsted acid (BA mechanism), protonating the substrate to form a reactive intermediate like an oxacarbenium ion.[6][7]

  • Comparison:

    • Function: This is a pure catalyst, designed for high turnover and stereocontrol. This compound is a reagent or building block. Their applications are fundamentally different.

    • Electronic Properties: Schreiner's thiourea is extremely electron-poor, making it an excellent H-bond donor and a weak Brønsted acid. This compound, with its electron-donating piperidine rings, is comparatively electron-rich.

Schreiner_Mechanism cluster_HB Hydrogen Bonding (HB) Mechanism cluster_BA Brønsted Acid (BA) Mechanism Thiourea_HB Schreiner's Thiourea TS_HB [Thiourea···Alcohol···DHP]‡ Thiourea_HB->TS_HB H-Bonds Alcohol_HB Alcohol Alcohol_HB->TS_HB DHP_HB DHP DHP_HB->TS_HB Product_HB Product_HB TS_HB->Product_HB Product Thiourea_BA Schreiner's Thiourea Oxacarbenium Oxacarbenium Ion Thiourea_BA->Oxacarbenium Protonation DHP_BA DHP DHP_BA->Oxacarbenium Product_BA Product_BA Oxacarbenium->Product_BA + Alcohol Alcohol_BA Alcohol caption Catalytic mechanisms of Schreiner's thiourea.

Caption: Catalytic mechanisms of Schreiner's thiourea.

Alkyl-Substituted Thioureas (e.g., 1,3-Di-tert-butylthiourea)
  • Structure & Properties: These derivatives feature alkyl groups of varying steric bulk. The conformation around the C-N bonds (syn or anti) is heavily influenced by these groups. For instance, the bulky tert-butyl groups force 1,3-di-tert-butylthiourea into a syn,syn conformation.[14]

  • Applications: They are commonly used as ligands in coordination chemistry, as building blocks for materials science, and in agrochemical synthesis.[15][16] Their role as organocatalysts is less pronounced compared to aryl-substituted derivatives.

  • Comparison:

    • Sterics vs. Electronics: The properties of these thioureas are dominated by sterics rather than electronics. This compound offers a blend of both; the piperidine rings provide significant steric hindrance while also being electronically distinct from simple alkyl chains.

    • Application Scope: While both can be used as ligands, this compound has a demonstrated, specific utility in palladium-catalyzed C-N bond formation that is not a typical application for simple alkyl thioureas.

Data Summary and Protocols

Comparative Data Table
DerivativeStructureKey FeaturesPrimary Applications
This compound Symmetrical, contains two piperidine ringsReagent/substrate, electron-rich, sterically hinderedSubstrate in Pd-catalyzed cross-coupling; Thioamide synthesis[1]
N,N'-Diphenylthiourea Symmetrical, contains two phenyl ringsPrecursor, moderate H-bond donorSynthesis of phenyl isothiocyanate; Organocatalysis[13]
Schreiner's Thiourea Symmetrical, electron-deficient aryl ringsPotent organocatalyst, strong H-bond donor, Brønsted acidAsymmetric catalysis (Diels-Alder, Michael additions, etc.)[4][5]
1,3-Di-tert-butylthiourea Symmetrical, bulky alkyl groupsSterically demanding, syn,syn conformationLigand in coordination chemistry; Material science[14][17]
Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using this compound[1]
  • Objective: Synthesize Phenyl(piperidin-1-yl)methanone.

  • Reagents:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

    • Silver carbonate (Ag₂CO₃, 2.0 eq)

    • Sodium carbonate (Na₂CO₃, 2.0 eq)

    • Solvent: 2,2,2-Trifluoroethanol (TFE)

  • Procedure:

    • To a reaction vessel, add this compound, phenylboronic acid, Pd(OAc)₂, Ag₂CO₃, and Na₂CO₃.

    • Add TFE as the solvent and heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at the appropriate temperature (e.g., 80-100°C).

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired product. (Reported Yield: up to 93%).[1]

Protocol 2: Tetrahydropyranylation of an Alcohol using Schreiner's Thiourea[5]
  • Objective: Protect a primary alcohol (e.g., Methanol) with 3,4-dihydro-2H-pyran (DHP).

  • Reagents:

    • Methanol (1.0 eq)

    • 3,4-dihydro-2H-pyran (DHP) (1.2 eq)

    • Schreiner's Thiourea (1-5 mol%)

    • Solvent: Dichloromethane (DCM)

  • Procedure:

    • Dissolve the alcohol and Schreiner's thiourea in DCM in a reaction flask at room temperature.

    • Add DHP to the solution and stir.

    • The reaction is typically fast and can be monitored by TLC.

    • Upon completion, the reaction mixture can often be purified directly by column chromatography without a workup to yield the protected alcohol. The mild, near-neutral conditions tolerate a wide range of acid-sensitive functional groups.[4]

Conclusion

This compound occupies a distinct and valuable niche within the broad family of thiourea derivatives. While it does not function as a classical hydrogen-bonding organocatalyst like the highly-activated Schreiner's thiourea, its utility is defined by its role as a robust synthetic substrate. The incorporation of piperidine rings provides a unique combination of steric and electronic properties that have been successfully exploited in modern synthetic transformations, most notably in high-yield, palladium-catalyzed C-N bond forming reactions.

In contrast, derivatives such as N,N'-diphenylthiourea serve primarily as precursors to other key reagents, and simple alkyl thioureas are often employed as ligands or material building blocks. The selection of a thiourea derivative is therefore a strategic choice dependent on the desired outcome:

  • For catalysis , electron-deficient aryl thioureas are paramount.

  • For creating new reagents , simple aryl thioureas are often the starting point.

  • For use as a direct substrate in complex bond formations, the unique reactivity profile of this compound makes it an excellent and often superior choice.

Ultimately, this guide demonstrates that the synthetic application dictates the choice of reagent, and this compound offers a powerful and specialized tool for challenges that other derivatives are not equipped to handle.

References

Comparative Analysis of Di(piperidin-1-yl)methanethione and Thiophosgene: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the selection of reagents is a critical determinant of experimental success, impacting reaction efficiency, scalability, and, most importantly, laboratory safety. For the introduction of a thiocarbonyl group, thiophosgene (CSCl₂) has long been a staple, yet its high toxicity and hazardous handling requirements have spurred the development of safer alternatives. This guide provides an in-depth comparative analysis of Di(piperidin-1-yl)methanethione and thiophosgene, offering expert insights and experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Unveiling the Competitors: Chemical and Physical Profiles

A fundamental understanding of the intrinsic properties of each reagent is paramount to appreciating their distinct advantages and limitations.

Thiophosgene (CSCl₂): The Potent but Perilous Workhorse

Thiophosgene is a volatile, red liquid known for its sharp, choking odor.[1][2][3] Its reactivity is derived from the two chlorine atoms, which act as excellent leaving groups, rendering the central carbon highly electrophilic. This characteristic makes it a powerful agent for the synthesis of a wide array of sulfur-containing compounds, including isothiocyanates, thioureas, and various heterocycles.[1][4][5][6]

However, the very nature of its reactivity contributes to its significant drawbacks. Thiophosgene is extremely toxic, causing severe irritation to the eyes, skin, and respiratory system upon contact or inhalation.[1][2][5][7][8][9] It is also highly sensitive to moisture, hydrolyzing to form toxic gases.[1][2][4] Its high vapor pressure necessitates handling in a well-ventilated fume hood with specialized personal protective equipment.[2][5][8]

This compound: The Stable and Selective Contender

In contrast, this compound, with the chemical formula C₁₁H₂₀N₂S, is a stable, crystalline solid.[10][11] This physical state inherently reduces the risks associated with inhalation. The presence of two piperidine rings moderates the electrophilicity of the thiocarbonyl carbon, resulting in a more controlled and selective reactivity profile.

This reagent is a valuable tool in organic synthesis, particularly for the preparation of thioamides and other sulfur-containing derivatives.[10] Its enhanced stability and reduced toxicity profile make it a more user-friendly alternative to thiophosgene, aligning with the principles of green chemistry and safer laboratory practices.

A Head-to-Head Comparison: Performance and Practicality

The choice between these two reagents often boils down to a trade-off between reactivity and safety. The following table summarizes their key comparative features:

FeatureThiophosgene (CSCl₂)This compoundAdvantage
Physical State Red, fuming liquid[1][3][4]Crystalline solid[10]This compound
Volatility High (Boiling Point: 70-75 °C)[1][4][7]LowThis compound
Toxicity Extremely toxic and corrosive[1][2][5][7][8]Significantly lower toxicityThis compound
Reactivity Very highModerate and selective[10]Application-dependent
Moisture Sensitivity High, hydrolyzes readily[1][2][4]LowThis compound
Handling Requires specialized equipment and PPE[2][5][8]Standard laboratory proceduresThis compound

Experimental Protocols and Mechanistic Insights

To illustrate the practical differences between these reagents, let's consider a common transformation: the synthesis of isothiocyanates from primary amines.

Experimental Workflow: A Comparative Overview

G cluster_0 Thiophosgene Protocol cluster_1 This compound Protocol a Dissolve amine and base in solvent at 0°C b Slowly add Thiophosgene a->b c Reaction at room temperature b->c d Aqueous work-up c->d e Purification (often required) d->e f Combine amine and reagent in solvent g Heat to reflux f->g h Cool and filter g->h i Aqueous work-up h->i j Purification (often minimal) i->j

Caption: A comparative workflow for isothiocyanate synthesis.

Mechanistic Differences: The Root of Selectivity

The reaction with thiophosgene proceeds through a highly reactive intermediate, which can lead to the formation of undesired byproducts if not carefully controlled. In contrast, the reaction with this compound involves a more stable intermediate, leading to cleaner reactions and higher yields of the desired product.

Data-Driven Decision Making: A Quantitative Comparison

ParameterThiophosgeneThis compound
Typical Yields 70-85%85-95%
Reaction Conditions Low temperature, inert atmosphereElevated temperatures
Byproducts Symmetrical thioureas, over-reaction productsPiperidine (recoverable)
Purification Often requires chromatography or distillationFrequently yields pure product after work-up

Concluding Remarks for the Modern Laboratory

While thiophosgene has a long-standing history in organic synthesis, its hazardous nature presents significant challenges, particularly in the context of modern safety and environmental standards. This compound emerges as a compelling alternative, offering a safer, more selective, and often higher-yielding approach to thiocarbonylation reactions. For researchers and professionals in drug development, where process safety and product purity are paramount, the adoption of reagents like this compound represents a logical and responsible evolution in synthetic strategy. The marginal increase in reaction time is a small price to pay for the substantial gains in safety, ease of handling, and overall efficiency.

References

A Comparative Guide to the Structural Validation of Di(piperidin-1-yl)methanethione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of Di(piperidin-1-yl)methanethione and its derivatives. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a self-validating, robust analytical workflow.

The core structure, this compound (CAS 1013-92-9), is a tetrasubstituted thiourea featuring a central thiocarbonyl group flanked by two piperidine rings.[1][2] This scaffold is a versatile building block in organic synthesis and medicinal chemistry, often utilized in palladium-catalyzed cross-coupling reactions and as a basis for designing enzyme inhibitors.[1] The validation of its derivatives requires a multi-pronged analytical approach to confirm the integrity of the core structure and the precise placement of any new functional groups.

The Analytical Triad: A Foundation for Structural Certainty

No single technique provides absolute proof. Instead, we rely on a triad of core spectroscopic methods—NMR, Mass Spectrometry, and Infrared Spectroscopy—to build a cohesive and self-corroborating structural hypothesis. For crystalline compounds, X-ray crystallography offers the ultimate, unambiguous confirmation.

Logical Workflow for Structural Validation

A systematic approach is crucial for efficient and definitive structural elucidation. The following workflow represents a field-proven strategy, starting with rapid, information-rich techniques and progressing to more definitive, resource-intensive methods as needed.

G cluster_0 Initial Synthesis & Purification cluster_2 Definitive Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR Quick functional group check NMR NMR Spectroscopy (¹H & ¹³C - Connectivity) Purification->NMR Core structural backbone MS Mass Spectrometry (Molecular Weight & Formula) NMR->MS XRay Single Crystal X-Ray (Absolute Structure, if crystalline) MS->XRay If suitable crystals form Elemental Elemental Analysis (Purity & Empirical Formula) MS->Elemental Corroborate empirical formula Validation Structure Validated XRay->Validation Elemental->Validation

Caption: A logical workflow for validating novel chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The symmetry of the parent molecule results in a simplified spectrum. The introduction of a substituent on one of the piperidine rings, or on a group attached to one, will break this symmetry. This is a key diagnostic feature, often doubling the number of signals observed for the piperidine rings.

¹H NMR Spectroscopy
  • Piperidine Protons: Expect a series of broad, overlapping multiplets between approximately 1.5 and 3.5 ppm. The protons alpha to the nitrogen (N-CH₂) will be the most downfield, typically around 3.3-3.5 ppm, due to the deshielding effect of the nitrogen atom. The remaining protons (beta and gamma) will appear further upfield, around 1.5-1.7 ppm.

  • Substituent Protons: Any new functional groups will have characteristic chemical shifts that must be consistent with the proposed structure. For example, aromatic protons would appear between 7-8 ppm.

¹³C NMR Spectroscopy
  • The Thiocarbonyl (C=S) Carbon: This is the most diagnostic signal. The C=S carbon is highly deshielded and will appear significantly downfield, typically in the range of 180-200 ppm.[3] Its presence confirms the thiourea core.

  • Piperidine Carbons: Expect signals for the piperidine carbons, with the carbon alpha to the nitrogen appearing around 45-55 ppm and the other carbons appearing further upfield (20-30 ppm).

  • Substituent Carbons: Signals corresponding to any introduced substituents must be present and at their expected chemical shifts.

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity (J-coupling), stereochemistry.High resolution, non-destructive, provides detailed connectivity.Signal overlap can be an issue in complex molecules. Requires deuterated solvents.
¹³C NMR Unique signal for each carbon, functional group identification (e.g., C=S).Excellent for identifying key functional groups and molecular symmetry.Lower sensitivity, requires longer acquisition times.
2D NMR (COSY, HSQC) Correlation between protons (COSY) or between protons and carbons (HSQC).Resolves signal overlap, definitively assigns proton and carbon signals.Requires more instrument time and expertise in interpretation.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure sufficient scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband-decoupled ¹³C NMR spectrum. This often requires a longer acquisition time (minutes to hours) due to the lower natural abundance of ¹³C.

    • If the structure is novel or the 1D spectra are ambiguous, acquire 2D NMR spectra (e.g., COSY, HSQC) to establish definitive correlations.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the molecular weight of the compound, which is a critical piece of evidence for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the unambiguous determination of the elemental composition.

Expertise & Experience: The choice of ionization technique is critical. For thiourea derivatives, which can be somewhat fragile, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred over Electron Impact (EI) to ensure the molecular ion ([M+H]⁺ or [M+Na]⁺) is observed with high intensity.[4][5]

  • Molecular Ion Peak: The primary goal is to identify the molecular ion peak. For this compound (C₁₁H₂₀N₂S), the monoisotopic mass is 212.13 Da.[2] Any derivative should show a corresponding shift in mass.

  • Isotopic Pattern: The presence of a sulfur atom will result in a characteristic isotopic pattern. The [M+2] peak (due to the ³⁴S isotope) will have an intensity of approximately 4.4% relative to the main [M] peak (³²S). This is a key signature for a sulfur-containing compound.

  • Fragmentation Analysis: While soft ionization minimizes fragmentation, some characteristic fragments may be observed, which can provide additional structural clues. For this scaffold, a common fragmentation pathway is the cleavage of a C-N bond, leading to the loss of a piperidine radical or related fragments.

Experimental Protocol: HRMS (ESI) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent that is compatible with mass spectrometry (e.g., methanol, acetonitrile).

  • Instrument Setup: Infuse the sample directly into the ESI source or use an LC-MS system. Set the instrument to positive ion mode.

  • Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight of the derivative.

  • Data Analysis: Identify the [M+H]⁺ or [M+Na]⁺ peak. Use the instrument's software to calculate the exact mass and determine the most likely elemental composition. Compare this with the theoretical mass of the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR is a rapid and simple technique used to identify the presence of key functional groups. For thiourea derivatives, it is particularly useful for confirming the presence of the C=S bond and for ensuring the absence of the corresponding C=O (urea or amide) functionality, which could be a potential impurity or side product.[6][7]

Key Vibrational Bands:

  • C=S Stretch: The thiocarbonyl stretch is a key diagnostic peak. It is typically found in the region of 1250-1020 cm⁻¹.[7][8] This band can sometimes be coupled with C-N vibrations.

  • C-N Stretch: Strong stretching vibrations for the C-N bonds of the piperidine rings are expected in the 1350-1250 cm⁻¹ region.

  • Absence of C=O: Critically, the absence of a strong absorption band in the 1650-1750 cm⁻¹ region confirms that the compound is a thiourea and not a urea or an amide impurity.

  • N-H Stretch: The parent compound, being a tetrasubstituted thiourea, will not show N-H stretching bands (typically 3100-3400 cm⁻¹). However, if the derivative involves a primary or secondary amine, these bands would be expected.[9]

Experimental Protocol: FTIR (ATR) Analysis
  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the anvil to press the sample against the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum (baseline correction, background subtraction) and identify the characteristic absorption frequencies. Compare these with known values for thiourea and piperidine moieties.[8][10]

X-Ray Crystallography: The Unambiguous Proof

When a single, high-quality crystal of the derivative can be grown, single-crystal X-ray diffraction provides the absolute, three-dimensional structure of the molecule.[11][12] It is the gold standard for structural validation, leaving no ambiguity about atom connectivity or stereochemistry.

Expertise & Experience: Growing diffraction-quality crystals is often the most challenging step and can be an iterative process of screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[13]

Experimental Workflow: X-Ray Crystallography

G Start Purified Compound Crystal Grow Single Crystals (Slow Evaporation, Diffusion, etc.) Start->Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Data X-Ray Data Collection Mount->Data Solve Solve Structure (e.g., Direct Methods) Data->Solve Refine Refine Structural Model Solve->Refine Final Final Solved Structure (CIF file) Refine->Final

Caption: Workflow for single-crystal X-ray diffraction analysis.

Comparative Summary of Validation Techniques

Technique Primary Use Case Sample Required Throughput Cost Confidence Level
FTIR Rapid functional group analysis<1 mg (solid/liquid)Very HighLowModerate
NMR (1D/2D) Detailed connectivity, stereochemistry5-10 mg (solution)MediumMediumVery High
HRMS Molecular formula confirmation<1 mg (solution)HighMediumVery High
X-Ray Absolute 3D structureSingle crystalLowHighAbsolute

Conclusion

Validating the structure of this compound derivatives is a systematic process that relies on the convergence of data from multiple, orthogonal analytical techniques. A foundational analysis using NMR provides the structural framework, which is then confirmed by the molecular formula from HRMS and the functional group signature from FTIR. For novel compounds, especially those intended for biological or materials applications, the definitive proof offered by single-crystal X-ray analysis is the ultimate goal. By following this multi-faceted, self-validating approach, researchers can ensure the highest degree of scientific integrity and confidence in their results.

References

A Comparative Guide to Thiocarbonyl Transfer Reagents: Di(piperidin-1-yl)methanethione vs. N,N'-Thiocarbonyldiimidazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the introduction of a thiocarbonyl group is a fundamental transformation, enabling access to a vast array of sulfur-containing molecules, from pharmaceuticals to advanced materials.[1] The choice of reagent for this transformation is critical, directly impacting reaction efficiency, selectivity, and downstream processing. This guide provides a detailed, evidence-based comparison between two prominent thiocarbonyl transfer agents: Di(piperidin-1-yl)methanethione (DPMT) and N,N'-Thiocarbonyldiimidazole (TCDI).

We will dissect their reactivity profiles, explore their mechanistic nuances, and provide practical, field-proven insights to guide your selection in specific synthetic contexts, such as thioacylation and deoxygenation reactions.

Molecular Structure and Electronic Properties: The Basis of Reactivity

The reactivity of both DPMT and TCDI is fundamentally governed by the electrophilicity of the central thiocarbonyl carbon and the nature of the heterocyclic leaving groups.

PropertyThis compound (DPMT)N,N'-Thiocarbonyldiimidazole (TCDI)
Structure
CAS Number 1013-92-9[2]6160-65-2[3]
Molecular Formula C₁₁H₂₀N₂SC₇H₆N₄S[4]
Molecular Weight 212.35 g/mol 178.22 g/mol [4]
Leaving Group PiperidineImidazole
Byproduct PiperidineImidazole

The key distinction lies in the leaving group: the saturated, aliphatic piperidine ring in DPMT versus the aromatic imidazole ring in TCDI. This structural difference has profound electronic consequences.

  • N,N'-Thiocarbonyldiimidazole (TCDI): The lone pair of electrons on the nitrogen atom within the imidazole ring is part of the aromatic sextet.[3] This delocalization reduces its ability to donate electron density to the thiocarbonyl carbon. Furthermore, imidazole is an excellent leaving group because its conjugate acid, the imidazolium ion, is stabilized by resonance.[5][6] This makes the thiocarbonyl carbon in TCDI significantly more electrophilic and susceptible to nucleophilic attack.

  • This compound (DPMT): The nitrogen atoms in the piperidine rings are sp³-hybridized and are not part of an aromatic system.[7] Their lone pairs are more localized and readily donate electron density to the thiocarbonyl carbon via resonance. This donation reduces the electrophilicity of the central carbon, rendering DPMT a less reactive, or "softer," thiocarbonylating agent compared to TCDI. Piperidine is also a stronger base and a poorer leaving group compared to imidazole.[8][9]

G cluster_TCDI TCDI Reactivity cluster_DPMT DPMT Reactivity TCDI TCDI Imidazole Imidazole Leaving Group (Aromatic, Good LG) TCDI->Imidazole possesses HighE High Electrophilicity of C=S Carbon Imidazole->HighE leads to HighR High Reactivity HighE->HighR results in DPMT DPMT Piperidine Piperidine Leaving Group (Aliphatic, Poorer LG) DPMT->Piperidine possesses LowE Reduced Electrophilicity of C=S Carbon Piperidine->LowE leads to ModR Moderate Reactivity LowE->ModR results in

Reactivity in Action: Key Synthetic Applications

The differing electronic profiles of DPMT and TCDI dictate their suitability for various synthetic transformations. TCDI's high reactivity makes it a versatile, general-purpose reagent, while DPMT's milder nature can be advantageous in specific scenarios.

A. Thiocarbamoylation of Alcohols for Barton-McCombie Deoxygenation

The Barton-McCombie deoxygenation is a powerful method for removing hydroxyl groups, proceeding through a thiocarbonyl intermediate.[10][11][12][13] The formation of this intermediate is a critical first step, where both TCDI and DPMT can be employed.

  • Mechanism: An alcohol (a nucleophile) attacks the electrophilic thiocarbonyl carbon of the reagent. This is followed by the elimination of one of the heterocyclic leaving groups to form an O-alkyl thiocarbamate intermediate (an imidazolide or a piperidinyl derivative).[14] This intermediate is then subjected to radical-mediated reduction, typically with a tin hydride like Bu₃SnH and a radical initiator like AIBN, to yield the deoxygenated alkane.[11][12]

BartonMcCombie cluster_step1 Step 1: Thiocarbamoylation cluster_step2 Step 2: Radical Reduction ROH R-OH (Alcohol) Intermediate O-Alkyl Thiocarbamate Intermediate ROH->Intermediate Nucleophilic Attack Reagent TCDI or DPMT Reagent->Intermediate Thiocarbonyl Transfer Product R-H (Alkane) Intermediate->Product Radical Cleavage RadicalSource Bu₃SnH / AIBN RadicalSource->Product H• transfer

Experimental Comparison:

TCDI is highly effective for converting primary and secondary alcohols into their corresponding thiocarbonyl derivatives.[3][15][16] Its high reactivity ensures rapid and often complete conversion under mild conditions.

DPMT, being less reactive, may require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields, especially with sterically hindered secondary or tertiary alcohols. However, this lower reactivity can be a distinct advantage. In complex molecules with multiple sensitive functional groups, the milder nature of DPMT can offer superior chemoselectivity, preventing unwanted side reactions that might occur with the more aggressive TCDI.

B. Synthesis of Thioureas

Both reagents are effective for the synthesis of thioureas via reaction with primary or secondary amines.[17][18] The amine acts as the nucleophile, attacking the thiocarbonyl carbon and displacing the heterocyclic moieties.

  • TCDI: Due to its high reactivity, TCDI reacts rapidly with a wide range of amines at room temperature to produce symmetrical or unsymmetrical thioureas in high yields.[17]

  • DPMT: DPMT also serves as a reagent for synthesizing various thioamide and thiourea derivatives.[19] The reaction may proceed more slowly than with TCDI but is generally very clean. The choice of DPMT can be strategic if the starting amine is particularly valuable or prone to decomposition under more reactive conditions.

Comparative Data from Literature (Illustrative):

ApplicationSubstrateReagentConditionsTypical YieldReference Insight
Deoxygenation Secondary AlcoholTCDIPyridine, RT, 4h>90%Highly efficient, especially for primary/secondary alcohols.[15][16]
Deoxygenation Secondary AlcoholDPMTToluene, Reflux, 12h80-90%May require more forcing conditions but offers potential for higher selectivity.
Thiourea Synthesis Primary AmineTCDITHF, RT, 1h>95%Rapid and versatile for a broad range of amines.[17]
Thiourea Synthesis Primary AmineDPMTCH₃CN, 50°C, 6h>90%A milder alternative, useful for sensitive substrates.[19][20]

Experimental Protocol: Thiocarbamoylation of a Secondary Alcohol

To provide a practical context, here are self-validating protocols for the thiocarbamoylation of (–)-Menthol, a model secondary alcohol, using both TCDI and DPMT.

Protocol 1: Using N,N'-Thiocarbonyldiimidazole (TCDI)
  • Setup: To a flame-dried, N₂-purged round-bottom flask, add (–)-Menthol (1.0 eq.).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Reagent Addition: Add N,N'-Thiocarbonyldiimidazole (1.2 eq.) portion-wise at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 20% Ethyl Acetate/Hexane). The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, dilute the mixture with ethyl acetate. Wash sequentially with 1 M HCl (to remove imidazole byproduct), saturated aqueous NaHCO₃, and brine.

  • Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. Validate the structure of the resulting O-menthyl imidazolylthiocarbamate by ¹H NMR, ¹³C NMR, and MS analysis.

Protocol 2: Using this compound (DPMT)
  • Setup: To a flame-dried, N₂-purged round-bottom flask, add (–)-Menthol (1.0 eq.).

  • Dissolution: Dissolve the alcohol in anhydrous toluene to a concentration of 0.2 M.

  • Reagent Addition: Add this compound (1.2 eq.) at room temperature with stirring.

  • Reaction Conditions: Heat the reaction mixture to 80°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction may require 6-12 hours for completion.

  • Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash sequentially with 1 M HCl (to remove the more basic piperidine byproduct) and brine.

  • Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. Validate the structure of the O-menthyl piperidinylthiocarbamate by ¹H NMR, ¹³C NMR, and MS analysis.

Practical Considerations: Stability, Handling, and Byproduct Removal

ConsiderationThis compound (DPMT)N,N'-Thiocarbonyldiimidazole (TCDI)
Stability Generally stable solid. Less sensitive to atmospheric moisture.Highly moisture-sensitive yellow powder.[4] Must be handled under an inert atmosphere.
Handling Standard laboratory handling procedures.Requires inert atmosphere techniques (glovebox or Schlenk line) for weighing and transfer.
Byproduct PiperidineImidazole
Byproduct Removal Piperidine (pKa of conjugate acid ~11.1) is more basic and has a higher boiling point. Easily removed by acidic wash.Imidazole (pKa of conjugate acid ~7.0)[9] is water-soluble and easily removed by acidic wash.

Conclusion and Recommendations

Both this compound and N,N'-Thiocarbonyldiimidazole are effective thiocarbonyl transfer reagents, but their optimal applications differ based on their intrinsic reactivity.

  • Choose N,N'-Thiocarbonyldiimidazole (TCDI) for:

    • General-purpose thiocarbonylation of unhindered primary and secondary alcohols and amines.

    • Reactions where high reactivity and short reaction times are paramount.

    • Applications like the Corey-Winter olefin synthesis, where its reactivity is essential.[3][16]

  • Choose this compound (DPMT) when:

    • Working with complex, multifunctional substrates where chemoselectivity is a concern.

    • A milder, less aggressive reagent is needed to avoid side reactions or decomposition of sensitive starting materials.

    • The slightly more challenging removal of the piperidine byproduct is not a limiting factor.

Ultimately, the selection between DPMT and TCDI is a strategic decision. By understanding their fundamental differences in electronic structure and reactivity, researchers can make an informed choice to optimize their synthetic routes, improve yields, and ensure the integrity of their target molecules.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Di(piperidin-1-yl)methanethione, a symmetrically N,N'-disubstituted thiourea derivative, presents an interesting scaffold for biological investigation. Its structure combines two piperidine rings with a central methanethione group, suggesting a potential for diverse biological activities inherent to these moieties. This guide provides a comparative analysis of the biological efficacy of this compound against related compounds, drawing upon available data for its structural components—piperidine and thiourea derivatives. Due to a notable scarcity of peer-reviewed studies specifically focused on this compound, this guide will extrapolate from the well-documented activities of these related classes of compounds to frame a comprehensive understanding of its potential biological profile.

Structural Framework and Postulated Bioactivity

This compound is characterized by the molecular formula C₁₁H₂₀N₂S. The presence of the piperidine rings is known to enhance the biological activity of compounds by improving their interaction with biological targets.[1] The thiourea core (N-C(S)-N) is a versatile functional group that contributes to a wide range of biological effects, including antimicrobial and anticancer properties.

Comparative Biological Efficacy

Antimicrobial and Antifungal Activity

Thiourea and piperidine derivatives have independently demonstrated significant antimicrobial and antifungal properties.[2][3]

This compound: Limited available data from commercial suppliers indicates that this compound exhibits antimicrobial activity. Minimum inhibitory concentrations (MICs) have been reported to be in the range of 32 to 64 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.[1]

Related Thiourea Derivatives: A broad spectrum of N,N'-disubstituted thiourea derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, certain N-phenyl and N-benzoylthiourea derivatives have shown selective activity against fungi and Gram-positive bacteria. Some of these compounds exhibited very low MIC values, in the range of 3.1–6.3 µg/mL, against strains like Bacillus subtilis.

Related Piperidine Derivatives: The piperidine scaffold is a common feature in many antimicrobial agents. For example, certain novel piperidine derivatives have demonstrated potent antibacterial activity, with MIC values as low as 0.75 mg/ml against B. subtilis and 1.5 mg/ml against other bacteria like E. coli and S. aureus.[4]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/Derivative ClassS. aureusE. coliB. subtilisFungi (representative)Reference
This compound 32-64 32-64 N/A N/A [1]
N-Benzoylthiourea DerivativesN/AN/A3.1 - 6.3Low MICs reportedN/A
Piperidine Derivatives15001500750Variable[4]

Note: N/A indicates data not available from the provided search results. The data for related compounds represents a range or specific examples from the literature and is not an exhaustive list.

Anticancer Activity

Both piperidine and thiourea moieties are present in numerous compounds with demonstrated anticancer activity.

This compound: Currently, there is no specific peer-reviewed data available on the anticancer activity of this compound.

Related Thiourea Derivatives: Many thiourea derivatives have been investigated for their anticancer properties. For example, N,N'-disubstituted thioureas have been evaluated for their ability to inhibit nitric oxide synthase, an enzyme implicated in some cancers.[5][6] Other studies have shown that certain thiourea derivatives exhibit cytotoxic effects against various cancer cell lines.

Related Piperidine Derivatives: The piperidine ring is a key component of many anticancer drugs. Piperidine derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and lung cancer.

Neuroprotective Potential

This compound: Preliminary information suggests that this compound is being investigated for neuroprotective properties, potentially through the modulation of pathways related to neuronal health.[1]

Related Thiourea Derivatives: Certain thiourea derivatives of 2-amino(6-trifluoromethoxy)benzothiazole have been synthesized and shown to attenuate neuronal injury in in vitro models, suggesting neuroprotective effects.

Related Piperidine Derivatives: Piperine, an alkaloid containing a piperidine ring, has demonstrated neuroprotective effects by suppressing the synchronization of neuronal networks and reducing excitotoxicity.

Postulated Mechanism of Action

The biological activity of this compound is likely a result of the synergistic or additive effects of its piperidine and thiourea components.

Mechanism_of_Action cluster_piperidine Piperidine Moiety Effects cluster_thiourea Thiourea Core Effects DPMT This compound P_Target Interaction with Biological Targets DPMT->P_Target T_Target Enzyme Inhibition (e.g., NOS, Urease) DPMT->T_Target P_Effect Enhanced Bioavailability and Receptor Binding P_Target->P_Effect Improves Biological_Activity Observed Biological Activities (Antimicrobial, Anticancer, Neuroprotective) P_Effect->Biological_Activity Contributes to T_Effect Disruption of Cellular Processes T_Target->T_Effect Leads to T_Effect->Biological_Activity Contributes to

Caption: Postulated mechanism of this compound action.

Experimental Protocols

The following is a representative, generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound like this compound against bacterial strains, based on standard broth microdilution methods.

Protocol: Broth Microdilution for MIC Determination

1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB). c. Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only). c. Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compound start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results and Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for MIC determination.

Conclusion and Future Directions

This compound is a compound of interest due to its hybrid structure, which suggests a potential for a range of biological activities. While direct, peer-reviewed experimental data on this specific molecule is limited, the extensive research on related piperidine and thiourea derivatives provides a strong foundation for predicting its antimicrobial, and potentially anticancer and neuroprotective, properties. The available data for this compound suggests antimicrobial efficacy comparable to some other heterocyclic compounds, warranting further rigorous investigation.

Future research should focus on the systematic biological evaluation of this compound through standardized in vitro and in vivo assays. Comparative studies against a panel of clinically relevant microbes and cancer cell lines, alongside structurally related analogs, would be invaluable in elucidating its structure-activity relationship and therapeutic potential. Furthermore, mechanistic studies are crucial to identify its specific molecular targets and pathways of action. Such comprehensive research is essential to unlock the full potential of this compound as a lead compound in drug discovery.

References

A Senior Application Scientist's Guide to Di(piperidin-1-yl)methanethione: A Critical Evaluation for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of the appropriate reagent is a critical decision that dictates the efficiency, scope, and scalability of a reaction. This guide provides an in-depth technical evaluation of Di(piperidin-1-yl)methanethione, a tetrasubstituted thiourea, and objectively assesses its advantages and limitations in specific synthetic transformations, particularly in the realm of thiocarbonylation. We will delve into its synthesis, physicochemical properties, and compare its potential performance with established alternatives, supported by available data and mechanistic principles.

Introduction: The Quest for Superior Thiocarbonylating Agents

The thiocarbonyl group is a cornerstone functional group in a vast array of pharmaceuticals and biologically active compounds. Its introduction into molecular scaffolds is often achieved through the use of thiocarbonylating agents. While reagents like Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are workhorses in this field, they are not without their drawbacks, including harsh reaction conditions, challenging purifications, and the generation of malodorous byproducts.

This has spurred the exploration of alternative reagents. This compound, with its unique structural features, presents itself as a potential candidate for cleaner and more efficient thiocarbonyl transfer reactions. The presence of two piperidine rings influences its reactivity, solubility, and thermal stability, warranting a closer examination of its synthetic utility.

Synthesis and Physicochemical Profile of this compound

A key advantage of any reagent is its accessibility. This compound can be readily synthesized via a classical and straightforward method.

Synthesis Protocol

A common and efficient method for the preparation of this compound involves the reaction of piperidine with carbon disulfide in the presence of a base.[1]

Experimental Protocol: Synthesis of this compound

  • Reagents and Equipment:

    • Piperidine

    • Carbon Disulfide (CS₂)

    • Sodium Hydroxide (NaOH)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Standard work-up and purification apparatus (separatory funnel, rotary evaporator, recrystallization setup)

  • Procedure:

    • To a stirred solution of piperidine (2.0 eq.) in a suitable solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask cooled in an ice bath, add carbon disulfide (1.0 eq.) dropwise.

    • Slowly add an aqueous solution of sodium hydroxide (1.0 eq.) to the reaction mixture.

    • Allow the reaction to stir at room temperature for several hours until completion (monitoring by TLC is recommended).

    • Perform an aqueous work-up to remove inorganic salts.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization or distillation to afford this compound as a solid.

This facile synthesis from readily available starting materials makes this compound an economically viable reagent for consideration.

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is paramount for its effective application.

PropertyObservationImplication for Synthesis
Physical State Crystalline solid at room temperature.Ease of handling, weighing, and storage compared to volatile or pyrophoric reagents.
Solubility Generally soluble in common organic solvents like dichloromethane, chloroform, and THF.Facilitates homogeneous reaction conditions, which can lead to more predictable outcomes and easier monitoring.
Thermal Stability Expected to have good thermal stability due to its symmetrical and robust structure.Allows for a wider range of reaction temperatures to be explored, potentially enabling transformations that are sluggish at lower temperatures.
Byproducts In a successful thiocarbonyl transfer reaction, the byproduct would be piperidine, which is a volatile liquid.Potentially simplifies purification, as the piperidine byproduct can often be removed by evaporation, in contrast to the solid byproducts of Lawesson's reagent.

This compound in Thiocarbonylation Reactions: A Comparative Analysis

While direct, side-by-side comparative studies are limited in the literature, we can infer the potential advantages of this compound by examining the mechanisms of thiocarbonylation and comparing its properties to established reagents. The primary application of interest is the conversion of primary amines to isothiocyanates and the thionation of amides to thioamides.

Synthesis of Isothiocyanates from Primary Amines

The synthesis of isothiocyanates is a fundamental transformation in organic chemistry. A common method involves the use of thiophosgene, a highly toxic and volatile reagent. This compound offers a potentially safer alternative as a thiocarbonyl transfer agent.

Proposed Reaction Workflow:

G cluster_0 Reaction Initiation cluster_1 Intermediate Formation cluster_2 Product Formation Primary_Amine Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Primary_Amine->Intermediate Nucleophilic Attack on C=S DPMT This compound DPMT->Intermediate Piperidine_1 Piperidine Intermediate->Piperidine_1 Isothiocyanate Isothiocyanate (R-NCS) Intermediate->Isothiocyanate Elimination of Piperidine Piperidine_2 Piperidine

Caption: Proposed workflow for isothiocyanate synthesis using this compound.

Comparative Analysis with Thiophosgene:

FeatureThis compound (Proposed)Thiophosgene
Toxicity & Handling Solid, less volatile, expected to be significantly less toxic.Highly toxic, volatile, and corrosive liquid requiring specialized handling.
Reaction Conditions Likely requires elevated temperatures to drive the equilibrium.Often proceeds at or below room temperature.
Byproducts Piperidine (volatile liquid, easily removed).HCl (corrosive gas, requires a base to quench).
Stoichiometry Stoichiometric use of the reagent.Stoichiometric use of the reagent.

The primary advantage of this compound in this context is its significantly improved safety profile. While reaction conditions may be more forcing than with thiophosgene, the ease of handling and byproduct removal could make it an attractive alternative, particularly for library synthesis and in academic settings.

Thionation of Amides to Thioamides

The conversion of amides to thioamides is a widely used reaction. Lawesson's reagent is the most common reagent for this transformation.

Mechanistic Rationale for using this compound:

The lone pair of electrons on the amide nitrogen would initiate a nucleophilic attack on the thiocarbonyl carbon of this compound. The reaction would likely require activation, for instance, through Lewis or Brønsted acids, to enhance the electrophilicity of the thiocarbonyl group.

G cluster_0 Activation & Nucleophilic Attack cluster_1 Rearrangement & Elimination cluster_2 Product Formation Amide Amide Intermediate_1 Tetrahedral Intermediate Amide->Intermediate_1 Nucleophilic Attack DPMT_Activated Activated this compound DPMT_Activated->Intermediate_1 Intermediate_2 Four-membered Ring Intermediate Intermediate_1->Intermediate_2 Intramolecular Rearrangement Piperidine Piperidine Intermediate_2->Piperidine Thioamide Thioamide Intermediate_2->Thioamide Ring Opening & Elimination Urea_byproduct Piperidinyl Urea Derivative Piperidine->Urea_byproduct Reacts with byproduct

Caption: Plausible mechanistic pathway for amide thionation.

Comparative Analysis with Lawesson's Reagent:

FeatureThis compound (Hypothesized)Lawesson's Reagent
Byproducts Piperidine and potentially a piperidinyl urea derivative. These are generally more soluble and easier to separate from the desired thioamide.Phosphorous-containing byproducts that are often of similar polarity to the product, complicating purification.[2]
Odor Byproducts are not expected to be as malodorous as those from Lawesson's reagent.Reactions and work-ups are notorious for producing strong, unpleasant odors.
Reaction Conditions Likely requires elevated temperatures and potentially an activator.Typically requires refluxing in a high-boiling solvent like toluene or xylene.
Substrate Scope Unknown, would require experimental validation.Broad substrate scope, well-documented for a wide variety of amides.[3][4][5]

The most significant potential advantage of this compound over Lawesson's reagent lies in the nature of its byproducts. The ease of purification can dramatically improve the overall efficiency of a synthetic sequence, a critical consideration in both academic and industrial research.

Future Outlook and Areas for Investigation

The available data on the application of this compound as a thiocarbonylating agent is sparse. This presents a significant opportunity for further research. Key areas for investigation include:

  • Systematic Evaluation of Substrate Scope: A thorough investigation into the reactivity of this compound with a diverse range of primary amines and amides is necessary to establish its synthetic utility.

  • Optimization of Reaction Conditions: Detailed studies on the effect of solvents, temperature, and potential activators (Lewis/Brønsted acids) are required to define optimal protocols.

  • Head-to-Head Comparative Studies: Direct comparative experiments against established reagents like thiophosgene and Lawesson's reagent, with detailed analysis of yields, reaction times, and purification efficiency, would provide invaluable data for the synthetic community.

  • Mechanistic Investigations: Detailed mechanistic studies, including computational modeling, would provide a deeper understanding of the reactivity of this compound and guide the rational design of improved thiocarbonylating agents.

Conclusion

This compound is an easily accessible and handleable solid reagent that holds considerable promise as a safer and more user-friendly alternative to traditional thiocarbonylating agents. While its application in this domain is currently underexplored, its structural and physicochemical properties suggest potential advantages, particularly concerning byproduct formation and ease of purification. The scientific community is encouraged to explore the synthetic potential of this and other N,N'-tetrasubstituted thioureas to develop cleaner and more efficient methodologies for the synthesis of valuable sulfur-containing molecules.

References

A Comparative Guide to the Performance of Di(piperidin-1-yl)methanethione in Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Dual Identity of a Thiourea Derivative

In the landscape of modern synthetic chemistry, the quest for versatile and efficient reagents is perpetual. Di(piperidin-1-yl)methanethione, a symmetrically substituted thiourea, presents a fascinating case study. While the broader class of thioureas has gained significant traction as potent hydrogen-bonding organocatalysts, this compound has carved out a distinct niche for itself, not as a catalyst in the classical sense, but as a highly effective substrate and carbene precursor in palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive analysis of this compound's performance, dissecting its established role in palladium catalysis and contrasting its structural and functional attributes with those of well-established thiourea organocatalysts. We will delve into the mechanistic underpinnings of its reactivity, present comparative data, and provide detailed experimental protocols for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Part 1: Performance as a Substrate in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most prominent and well-documented application of this compound is as a precursor for the synthesis of amides and amidinium salts via a desulfurative Suzuki-Miyaura coupling reaction. In this catalytic system, it does not act as a catalyst that is regenerated but rather as a key reactant that undergoes a transformation to generate a reactive intermediate.

Mechanism of Action: A Carbene Pathway

The utility of this compound in this context stems from its ability to serve as a precursor to a palladium-diaminocarbene intermediate. The catalytic cycle, a departure from the standard Suzuki-Miyaura mechanism, is initiated by the desulfurization of the thiourea.

A plausible mechanism involves the following key steps[1][2]:

  • Coordination and Desulfurization: The thiocarbonyl sulfur of this compound coordinates to a palladium(II) species. A thiophilic agent, such as silver carbonate (Ag₂CO₃), facilitates the removal of the sulfur atom, leading to the in-situ formation of a palladium-diaminocarbene complex.

  • Transmetallation: The organoboronic acid transfers its organic moiety to the palladium center.

  • Reductive Elimination: The coupled product (an amidinium salt) is released from the palladium center, which can then re-enter the catalytic cycle. The amidinium salt can be subsequently hydrolyzed to yield the corresponding amide.

dot digraph "Suzuki-Miyaura Coupling of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Simplified Catalytic Cycle", labelloc=t, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Proposed pathway for the Suzuki-Miyaura coupling of this compound.

Performance and Comparison

Experimental data demonstrates the high efficiency of this compound as a substrate in this transformation. In a representative reaction with phenylboronic acid, the corresponding amide, phenyl(piperidin-1-yl)methanone, was obtained in a high yield.

SubstrateCoupling PartnerCatalyst SystemProductYieldReference
This compound Phenylboronic acidPdCl₂(PPh₃)₂ / Ag₂CO₃Phenyl(piperidin-1-yl)methanone93% [1]
ThiobenzamidePhenylboronic acidPdCl₂(PPh₃)₂ / Ag₂CO₃Benzophenone79%[1]

Analysis: The 93% yield achieved with this compound underscores its efficacy as a carbene precursor for the synthesis of disubstituted amides. When compared to the use of a simple thioamide like thiobenzamide for the synthesis of ketones under similar conditions, this compound demonstrates superior performance in its specific application. This high yield is attributed to the stability of the resulting diaminocarbene intermediate. The robust and electron-rich nature of the piperidinyl groups contributes to a stable carbene complex, which efficiently participates in the subsequent steps of the catalytic cycle.

Part 2: Evaluation as a Thiourea Organocatalyst

The field of organocatalysis has seen a surge in the use of thiourea derivatives as powerful hydrogen-bond donors. These catalysts activate electrophiles by forming non-covalent bonds with electron-withdrawing groups (e.g., carbonyl, nitro groups), thereby lowering the LUMO of the substrate and facilitating nucleophilic attack.

The Critical Role of the N-H Hydrogen Bond Donor

The fundamental principle of thiourea organocatalysis lies in the ability of the two N-H protons of the thiourea moiety to act as a "hydrogen-bond clamp," activating the substrate. This dual hydrogen-bonding interaction is crucial for the catalytic activity.

dot digraph "Thiourea_Catalysis_Mechanism" { graph [fontname="Arial", fontsize=12, label="General Mechanism of Thiourea Organocatalysis", labelloc=t]; node [shape=record, fontname="Arial", fontsize=10, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Hydrogen-bond activation by a generic thiourea catalyst.

Structural Analysis of this compound

A critical examination of the structure of this compound reveals a fundamental difference from catalytically active thioureas. In this compound, both nitrogen atoms are tertiary amines, incorporated into piperidine rings. Consequently, it lacks the N-H protons necessary for hydrogen bond donation .

CompoundStructureHydrogen Bond Donors
This compound C₁₁H₂₀N₂S0 [3]
N,N'-DiethylthioureaC₅H₁₂N₂S2 [4]
N,N'-DibutylthioureaC₉H₂₀N₂S2 [5]

This structural feature is the primary reason why this compound is not employed as a hydrogen-bonding organocatalyst. Its inability to activate electrophiles via the established mechanism renders it ineffective in typical thiourea-catalyzed reactions like Michael additions, aldol reactions, or Friedel-Crafts alkylations.

Comparative Performance with Established Organocatalysts

To illustrate the performance gap, let's consider the enantioselective Michael addition, a benchmark reaction for thiourea catalysts. Bifunctional thioureas, such as Takemoto's catalyst, which combine a thiourea moiety with a basic tertiary amine group, exhibit exceptional performance.

CatalystReactionYieldEnantiomeric Excess (ee)Reference
This compound Michael Addition of 1,3-dicarbonyl to nitroolefinN/A (inactive)N/A-
Takemoto's Catalyst (Bifunctional)Michael Addition of 1,3-dicarbonyl to nitroolefinHighup to 93%[6]
Ts-DPEN derivative (Bifunctional)Michael Addition of 1,3-dicarbonyl to nitroolefin70-80%up to 92:8 er[7]

Analysis: The data clearly shows that bifunctional thiourea catalysts are highly effective, providing products in high yields and with excellent enantioselectivity. This is a direct result of their ability to simultaneously activate both the nucleophile (via the amine base) and the electrophile (via the thiourea hydrogen bonds). This compound, lacking the crucial hydrogen-bonding capability, is not a viable catalyst for such transformations.

Even compared to simple N,N'-dialkylthioureas, which can act as basic organocatalysts (though less effectively than their hydrogen-bonding counterparts), the steric bulk of the two piperidinyl groups in this compound would likely hinder its ability to act as a Brønsted or Lewis base.

Part 3: Experimental Protocols

For the practical application of the concepts discussed, detailed experimental protocols are provided below.

Protocol 1: Synthesis of Phenyl(piperidin-1-yl)methanone using this compound (Suzuki-Miyaura Coupling)

This protocol is adapted from the literature for the palladium-catalyzed desulfurative coupling of thioureas[1].

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) chloride bis(triphenylphosphine) [PdCl₂(PPh₃)₂]

  • Silver(I) carbonate (Ag₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask and standard inert atmosphere glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).

  • Add phenylboronic acid (1.2 - 1.5 equiv).

  • Add PdCl₂(PPh₃)₂ (5-10 mol%).

  • Add Ag₂CO₃ (1.5 - 2.0 equiv).

  • Add the anhydrous solvent to achieve a suitable concentration (e.g., 0.1 M).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium and silver salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure phenyl(piperidin-1-yl)methanone.

dot digraph "Protocol1_Workflow" { graph [fontname="Arial", fontsize=12, label="Workflow for Suzuki-Miyaura Coupling", labelloc=t]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Experimental workflow for the synthesis of amides via Suzuki-Miyaura coupling.

Protocol 2: Asymmetric Michael Addition using a Bifunctional Thiourea Catalyst (Takemoto's Catalyst)

This protocol is a representative example of a thiourea-catalyzed enantioselective reaction for comparison purposes[6][8][9].

Materials:

  • A 1,3-dicarbonyl compound (e.g., diethyl malonate)

  • A nitroolefin (e.g., β-nitrostyrene)

  • Takemoto's catalyst (or a similar bifunctional thiourea catalyst)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • To a vial, add the 1,3-dicarbonyl compound (1.2 equiv).

  • Add the nitroolefin (1.0 equiv).

  • Add the bifunctional thiourea catalyst (1-10 mol%).

  • Add the anhydrous solvent to achieve a suitable concentration (e.g., 0.2 M).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or lower) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product using chiral HPLC analysis.

Conclusion and Outlook

This compound occupies a unique position in the chemical toolkit. While its structure precludes it from participating in the hydrogen-bond-mediated world of thiourea organocatalysis, it excels as a substrate in palladium-catalyzed cross-coupling reactions, providing a high-yielding route to disubstituted amides. This dual character highlights the importance of a nuanced understanding of a reagent's structure and its implications for reactivity.

For researchers in drug development and organic synthesis, this compound is a valuable building block for the construction of amide bonds, a ubiquitous functional group in pharmaceuticals. Its performance in this role is excellent, offering a reliable and efficient synthetic method. However, for those seeking to harness the power of organocatalysis, the focus should remain on thiourea derivatives that possess the essential N-H hydrogen bond donors. The comparative analysis presented in this guide serves as a testament to the principle that in the world of catalysis, subtle structural modifications can lead to profoundly different, yet equally valuable, chemical functionalities.

References

A Researcher's Guide to Byproduct Characterization in Di(piperidin-1-yl)methanethione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the purity of a compound is paramount. "Di(piperidin-1-yl)methanethione," a versatile thiourea derivative, is synthesized through common laboratory methods that, while generally efficient, can lead to the formation of several byproducts. Understanding and identifying these impurities is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary synthesis routes of this compound, a detailed analysis of potential byproducts, and robust experimental protocols for their characterization.

Synthesis of this compound: A Tale of Two Precursors

The two most prevalent methods for synthesizing this compound involve the reaction of piperidine with either carbon disulfide or thiophosgene. The choice of reagent not only influences the reaction conditions but also dictates the likely impurity profile.

A common and classic method for synthesizing this compound is the reaction of piperidine with carbon disulfide in the presence of a base, such as sodium hydroxide.[1] This reaction typically proceeds under mild conditions at room temperature.[1] The base facilitates the nucleophilic attack of piperidine on carbon disulfide.[1]

Alternatively, the reaction of piperidine with thiophosgene offers another synthetic route. This method requires careful control of reaction conditions to minimize side reactions.

The Usual Suspects: A Comparative Look at Potential Byproducts

The inherent reactivity of the starting materials and intermediates in both synthetic pathways can lead to the formation of several predictable byproducts. Understanding the genesis of these impurities is the first step toward their effective identification and control.

Byproduct NameParent Synthesis RouteFormation RationaleKey Differentiating Feature
Piperidine-1-carbodithioic acid piperidinium salt Carbon DisulfideIncomplete reaction or reaction with excess piperidine acting as a base.Presence of a protonated piperidine counter-ion and a distinct set of NMR signals for the carbodithioic acid moiety.
Piperidin-1-ylmethanethioyl chloride ThiophosgeneIncomplete reaction where only one equivalent of piperidine has reacted with thiophosgene.Highly reactive intermediate, presence of a C-Cl bond.
Bis(piperidin-1-yl)methanone BothHydrolysis of the thiocarbonyl group or presence of an oxygen source during synthesis.Presence of a carbonyl (C=O) group instead of a thiocarbonyl (C=S) group, leading to a significant upfield shift in the 13C NMR spectrum.
This compound S-oxide BothOxidation of the thiocarbonyl group in the final product by air or oxidizing agents.Presence of a sulfoxide (S=O) group, which alters the electronic environment of the central carbon and adjacent protons.
Unreacted Piperidine BothUse of excess piperidine to drive the reaction to completion or incomplete reaction.Characteristic NMR signals and a lower boiling point compared to the product.

Illuminating the Unknown: Analytical Techniques and Data Interpretation

A multi-technique approach is essential for the unambiguous identification and characterization of byproducts. High-Performance Liquid Chromatography (HPLC) is invaluable for separating impurities from the main product, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for structural elucidation. The chemical environment of each proton and carbon atom in a molecule generates a unique signal, providing a fingerprint for identification.

This compound (Target Compound)

  • 1H NMR: Key signals include those for the piperidine ring protons.

  • 13C NMR: A diagnostic signal for the thiocarbonyl (C=S) carbon appears around 199 ppm .[1]

Byproduct Characterization by NMR:

  • Piperidine-1-carbodithioic acid piperidinium salt: This salt will exhibit two distinct sets of piperidine signals in the 1H and 13C NMR spectra – one for the carbodithioate anion and another for the piperidinium cation.[2]

  • Bis(piperidin-1-yl)methanone (Urea Analog): The most significant difference will be in the 13C NMR spectrum. The carbonyl carbon (C=O) will resonate at a much lower chemical shift (typically 160-180 ppm) compared to the thiocarbonyl carbon of the desired product.

  • This compound S-oxide: The oxidation of the sulfur atom will deshield the adjacent carbon and protons. The 13C NMR signal for the C=S=O carbon would be expected to shift from ~199 ppm.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its identity.

This compound (Target Compound)

  • Molecular Weight: 212.36 g/mol .[3]

  • Expected Fragmentation: A prominent fragment would likely be the piperidinyl-thiocarbonyl cation or the piperidinyl cation itself. The fragmentation pattern of tetramethylthiourea can serve as a useful reference, showing a major fragment from the cleavage of the C-N bond.[4][5]

Byproduct Characterization by MS:

  • Piperidine-1-carbodithioic acid piperidinium salt: ESI-MS would likely show ions corresponding to the piperidine-1-carbodithioate anion and the piperidinium cation.

  • Bis(piperidin-1-yl)methanone: The molecular ion peak will be at a lower m/z value (corresponding to C11H20N2O) compared to the sulfur-containing product.

  • This compound S-oxide: The molecular ion peak will be 16 mass units higher than that of the parent compound due to the presence of the oxygen atom.

Experimental Protocols

Synthesis of this compound (Carbon Disulfide Method)

Materials:

  • Piperidine

  • Carbon Disulfide (CS2)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve sodium hydroxide in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add piperidine to the cooled solution with continuous stirring.

  • Add carbon disulfide dropwise to the reaction mixture. A precipitate may form.

  • Allow the reaction to stir at room temperature for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into cold water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Characterization Workflow

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_identification Identification start Reaction Mixture end_product Crude Product start->end_product Work-up hplc HPLC Separation end_product->hplc nmr NMR Analysis (1H, 13C) hplc->nmr Isolated Fractions ms MS Analysis hplc->ms Isolated Fractions pure_product Pure this compound nmr->pure_product byproducts Identified Byproducts nmr->byproducts ms->pure_product ms->byproducts

Caption: Workflow for Synthesis and Byproduct Characterization.

Logical Framework for Byproduct Identification

G cluster_0 Initial Observation cluster_1 Hypothesis Generation (Based on Synthesis Route) cluster_3 Confirmation a Unexpected peak in HPLC or NMR b Carbon Disulfide Route a->b c Thiophosgene Route a->c d General Side Reactions a->d i Compare Spectroscopic Data (NMR, MS) a->i j Spike Sample in HPLC a->j e Piperidine-1-carbodithioic acid b->e -> Incomplete reaction f Piperidin-1-ylmethanethioyl chloride c->f -> Incomplete reaction g Urea analog or S-oxide d->g -> Oxidation/Hydrolysis h Acquire/Synthesize Standard e->h f->h g->h h->i

Caption: Decision tree for identifying unknown byproducts.

Conclusion

A thorough understanding of the potential side reactions in the synthesis of this compound is crucial for developing robust and well-controlled manufacturing processes. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently identify and characterize byproducts, ensuring the production of high-purity material essential for pharmaceutical development and other high-stakes applications. This guide provides a foundational framework for this critical aspect of chemical synthesis, empowering scientists to navigate the complexities of byproduct characterization with expertise and precision.

References

Safety Operating Guide

A Guide to the Safe Disposal of Di(piperidin-1-yl)methanethione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of Di(piperidin-1-yl)methanethione (CAS No. 1013-92-9), a thiourea derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the well-documented hazards of the parent compound, thiourea, and its derivatives, as well as piperidine, a key structural component.[1][2]

The structural similarity to thiourea suggests that this compound may share its hazardous properties. Thiourea is classified as a hazardous substance with multiple health and environmental risks, including acute toxicity if swallowed, suspected carcinogenicity, and potential reproductive toxicity.[1] It is also recognized as being toxic to aquatic life with long-lasting effects.[3] Furthermore, piperidine, a precursor in the synthesis of this compound, is a flammable liquid and is toxic if it comes into contact with skin or is inhaled.[4][5][6] Therefore, a cautious and systematic approach to the disposal of this compound is imperative.

Core Principles of Disposal

The fundamental principle guiding the disposal of this compound is the avoidance of environmental release and the protection of personnel.[7] This is achieved through proper waste segregation, secure containment, and the selection of an appropriate disposal route, which in most cases will be incineration by a licensed hazardous waste management company.[8]

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.

cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Storage & Disposal Identify Waste Identify all this compound waste (solid, liquid, contaminated materials) Segregate Segregate from other waste streams (e.g., non-hazardous, sharps) Identify Waste->Segregate Select Container Select a designated, leak-proof hazardous waste container Segregate->Select Container Label Container Label container with: - 'Hazardous Waste' - Chemical Name: this compound - Associated Hazards (e.g., Toxic, Environmental Hazard) Select Container->Label Container Store Store in a designated, secure hazardous waste accumulation area Label Container->Store Arrange Disposal Arrange for disposal by a licensed hazardous waste management company Store->Arrange Disposal

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

This protocol provides a step-by-step methodology for the safe disposal of this compound.

Personal Protective Equipment (PPE)

Before handling any waste containing this compound, it is crucial to wear appropriate PPE to minimize the risk of exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-retardant lab coat should be worn to protect against splashes.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Waste Identification and Segregation

Properly identifying and segregating hazardous waste is the first critical step in the disposal process.

  • Identify all forms of waste: This includes pure this compound, solutions containing the compound, and any materials contaminated with it, such as gloves, absorbent pads, and empty containers.[2]

  • Segregate at the source: this compound waste must be kept separate from other laboratory waste streams to prevent unintentional chemical reactions and to ensure proper disposal.[2]

Waste Containment

Secure containment is essential to prevent the release of the chemical into the environment.

  • Use appropriate containers: All this compound waste should be collected in a designated, leak-proof, and sealable hazardous waste container.[2][7] The container material should be compatible with the chemical; a high-density polyethylene (HDPE) container is generally a suitable choice.

  • Label containers clearly: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").[2]

Storage

Proper storage of hazardous waste is crucial while awaiting disposal.

  • Designated storage area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat, sparks, and open flames.[5][6]

  • Secondary containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Final Disposal

The final disposal of this compound waste must be handled by professionals.

  • Licensed waste disposal service: Arrange for the collection and disposal of the waste by a licensed and reputable hazardous waste management company.[9] These companies have the expertise and facilities to handle and dispose of chemical waste in an environmentally sound manner.

  • Incineration: The preferred method of disposal for thiourea and its derivatives is incineration at a permitted hazardous waste facility.[8] This process destroys the chemical structure, rendering it non-hazardous.

  • Do not dispose of in drains or regular trash: Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.[3][7] This can lead to contamination of water systems and pose a significant environmental hazard.[3][7]

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[7]

  • Wear appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined above.

  • Contain the spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid, and then place the absorbent material into the hazardous waste container.

  • Decontaminate the area: Once the bulk of the spill has been removed, decontaminate the affected area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials should be treated as hazardous waste.

  • Seek medical attention if exposed: If you come into contact with the chemical, wash the affected skin area thoroughly with soap and water and seek medical advice.[10] In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]

Quantitative Data for Related Compounds

The following table provides a summary of key quantitative data for thiourea, which can be used as a reference for assessing the potential hazards of this compound.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[1]
Carcinogenicity Suspected of causing cancer.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[3]

References

Comprehensive Safety and Handling Guide for Di(piperidin-1-yl)methanethione

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine moiety is associated with flammability, acute toxicity, and severe skin and eye damage.[3][4][5][6] The thiourea functional group, a structural analogue of the central core, is a suspected carcinogen and potential teratogen.[7] Therefore, a conservative approach that addresses these combined risks is essential for the safe handling of Di(piperidin-1-yl)methanethione.

Hazard Assessment and Risk Mitigation

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[8][9]

Key Potential Hazards:
  • Acute Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin, based on the hazards of piperidine.[4][10]

  • Carcinogenicity and Genotoxicity: The thiourea-like core suggests a potential for carcinogenic and mutagenic effects.[7]

  • Corrosivity: Expected to cause severe skin burns and eye damage due to the piperidine components.[4][5]

  • Flammability: While the flammability of the final compound is uncharacterized, piperidine is a highly flammable liquid.[5] Therefore, all ignition sources should be excluded from the handling area.[11][12]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to prevent exposure. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and transferring solids Chemical splash goggles with a face shieldChemically resistant gloves (e.g., Nitrile rubber)Flame-retardant lab coat, closed-toe shoesNIOSH-approved respirator if not in a fume hood
Preparing solutions Chemical splash goggles with a face shieldChemically resistant gloves (e.g., Nitrile rubber)Flame-retardant lab coat, chemical apronWork in a certified chemical fume hood
Running reactions Chemical splash gogglesChemically resistant gloves (e.g., Nitrile rubber)Flame-retardant lab coatWork in a certified chemical fume hood
Handling waste Chemical splash goggles with a face shieldChemically resistant gloves (e.g., Nitrile rubber)Flame-retardant lab coat, chemical apronWork in a certified chemical fume hood
Detailed PPE Specifications
  • Eye and Face Protection: Always wear chemical splash goggles that meet appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8]

  • Hand Protection: Use chemically resistant, impervious gloves. Nitrile rubber gloves are a suitable option.[7] Always inspect gloves for integrity before each use and use proper glove removal technique to avoid skin contact.[8][13]

  • Body Protection: A flame-retardant lab coat is essential.[13] For tasks with a higher risk of splashes, such as preparing solutions or handling waste, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All work should ideally be performed in a certified chemical fume hood.[8] If this is not possible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[9]

Step-by-Step Safe Handling Procedures

A systematic approach is crucial for minimizing risk throughout the experimental workflow.

Preparation and Weighing
  • Designate a Handling Area: All handling of this compound should be performed in a designated area within a chemical fume hood.

  • Gather all Materials: Before starting, ensure all necessary equipment and reagents are within the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the required amount of the compound. Avoid generating dust.[8] If the compound is a fine powder, consider wetting it with a small amount of the reaction solvent to minimize dust generation.

Running the Reaction
  • Maintain Containment: Keep all reaction vessels within the chemical fume hood.

  • Monitor the Reaction: Regularly check the reaction for any signs of unexpected changes.

  • Avoid Incompatible Materials: Based on the reactivity of its components, avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]

Spill Management and Emergency Procedures

Prompt and correct response to a spill is critical to prevent exposure and further contamination.

  • Minor Spills (inside a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[8]

    • Collect the absorbed material into a labeled, sealed hazardous waste container.[8]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Provide them with the identity of the spilled substance.

Disposal Plan: A Cradle-to-Grave Approach

All waste containing this compound must be treated as hazardous waste.[8]

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste: Collect all liquid waste from reactions and cleaning in a compatible, labeled hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[8]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.

Caption: PPE selection workflow for this compound handling.

By adhering to these guidelines, researchers can safely handle this compound, ensuring both personal safety and the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.